molecular formula C12H12ClNO3 B1585862 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 96449-92-2

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1585862
CAS No.: 96449-92-2
M. Wt: 253.68 g/mol
InChI Key: TUZRKETZXNMRCF-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZRKETZXNMRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372299
Record name 1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96449-92-2
Record name 1-[(4-Chlorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96449-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS 96449-92-2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Part 1: Executive Summary & Strategic Utility

This compound (CAS 96449-92-2) is not merely a catalogue intermediate; it is a privileged scaffold in medicinal chemistry. Structurally, it represents a


-lactam core functionalized with a lipophilic 4-chlorobenzyl tail and a reactive carboxylic acid head.

For the drug development professional, this molecule offers three distinct strategic advantages:

  • Conformational Constraint: It acts as a rigidified analogue of GABA (

    
    -aminobutyric acid), locking the pharmacophore into a specific bioactive conformation.
    
  • Lipophilic Vectoring: The 4-chlorobenzyl group provides essential hydrophobic interactions, often occupying "pockets" in GPCRs (e.g., CCR2, Nav1.8) or enzyme active sites (e.g., Farnesyltransferase).[1]

  • Diversification Point: The C3-carboxylic acid is a "handle" for rapid library generation—readily convertible into hydrazides, amides, and heterocycles (e.g., 1,3,4-thiadiazoles) which are validated pharmacophores for antimicrobial and anticancer activity.

Part 2: Chemical Identity & Physicochemical Profiling

This section consolidates the core metric data required for experimental planning.

Property Data Specification
CAS Number 96449-92-2
IUPAC Name 1-[(4-chlorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid
Molecular Formula

Molecular Weight 253.68 g/mol
Core Scaffold 2-Pyrrolidinone (

-lactam)
pKa (Calc.) ~3.8 - 4.2 (Carboxylic acid)
LogP (Calc.) 1.8 - 2.1 (Moderate Lipophilicity)
Solubility Soluble in DMSO, MeOH, dilute alkali; Poor in water (acid form)
Key Functionalities Electrophilic Carbonyl (Lactam), Nucleophilic Acid (C3-COOH), Aryl Chloride

Part 3: Synthesis & Optimization Strategy

The most robust synthetic route utilizes the Aza-Michael Addition-Cyclization sequence starting from Itaconic Acid. This method is preferred over diester cyclization due to atom economy and the avoidance of strong bases.

Mechanism of Formation

The reaction proceeds via the nucleophilic attack of the primary amine (4-chlorobenzylamine) on the


-carbon of Itaconic acid (Michael addition), followed by an intramolecular thermal dehydration to close the lactam ring.
Visualization: Synthetic Pathway (DOT)

SynthesisPathway Itaconic Itaconic Acid (C5H6O4) Intermediate Intermediate: N-Substituted Succinic Acid Itaconic->Intermediate Aza-Michael Addition (Water/Reflux) Amine 4-Chlorobenzylamine (Nucleophile) Amine->Intermediate Product TARGET: 1-(4-Chlorobenzyl)-5-oxopyrrolidine -3-carboxylic acid Intermediate->Product Thermal Cyclodehydration (-H2O)

Figure 1: The atom-economic synthesis of the target scaffold via Itaconic acid condensation.

Experimental Protocol: Aqueous Reflux Method

Rationale: Using water as a solvent drives the hydrophobic product to precipitate upon acidification, simplifying purification (Green Chemistry principle).

Reagents:

  • Itaconic Acid (1.0 equiv)

  • 4-Chlorobenzylamine (1.0 equiv)

  • Solvent: Distilled Water (5 mL per mmol)

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Itaconic acid in distilled water.

  • Addition: Add 4-Chlorobenzylamine dropwise. The reaction is exothermic; the suspension will likely clear as the amine salt forms.

  • Reaction: Heat the mixture to reflux (100°C) for 12–16 hours.

    • Checkpoint: Monitor via TLC (MeOH:DCM 1:9). The starting amine spot should disappear.

  • Workup (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Acidification: Adjust pH to ~2.0 using 10% HCl. The target acid is insoluble in acidic water and will precipitate as a solid.

    • Validation: If oil forms instead of solid, scratch the flask walls or seed with a crystal to induce nucleation.

  • Purification: Filter the precipitate. Wash with cold water (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted amine traces. Recrystallize from Ethanol/Water if high purity (>98%) is required.

Part 4: Applications in Drug Discovery

This scaffold is a "diversity amplifier." The carboxylic acid at position 3 allows for the rapid attachment of various pharmacophores, while the 4-chlorobenzyl group anchors the molecule in hydrophobic pockets.

Antimicrobial & Anticancer Hydrazones

Derivatizing the acid into a hydrazide (


) and condensing it with aldehydes yields acylhydrazones .
  • Mechanism: These derivatives often chelate metal ions or inhibit specific bacterial enzymes.

  • Evidence: Analogues with nitro-thiophene moieties have shown MIC values comparable to standard antibiotics against S. aureus.

Nav1.8 Inhibitors (Pain Management)

Amide derivatives of this scaffold are documented in patent literature as inhibitors of the Voltage-gated Sodium Channel 1.8 (Nav1.8), a key target for neuropathic pain. The 5-oxopyrrolidine core mimics the transition state of peptide bonds.

Visualization: SAR & Derivatization Logic (DOT)

SAR_Logic Core CORE SCAFFOLD CAS 96449-92-2 Hydrazide Hydrazide Derivatives (Antimicrobial/Anticancer) Core->Hydrazide + Hydrazine + Aldehyde Amide Carboxamides (Nav1.8 Inhibitors) Core->Amide + Primary Amines (Coupling Agents) Heterocycle 1,3,4-Thiadiazoles (Bioisosteres) Core->Heterocycle Cyclization (POCl3)

Figure 2: Strategic derivatization pathways for generating bioactive libraries from the core scaffold.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Xi).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place. The lactam ring is stable, but the carboxylic acid can form salts; keep away from strong bases during storage.

References

  • National Center for Biotechnology Information (NCBI). (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. PubMed Central. Link

  • Merck Sharp & Dohme Corp. (2021).[2] 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders. Patent WO2021257420A1.[2] Link

  • BOC Sciences. (2025). Product Datasheet: this compound.

  • Kaunas University of Technology. (2014). Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Evaluation of Their Antibacterial Activity. Chemical Technology Journal. Link

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Molecules. Link

Sources

Technical Monograph: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a functionalized


-lactam scaffold widely utilized in medicinal chemistry as a "privileged structure" for peptidomimetic drug design.[] Structurally, it features a rigid 5-oxopyrrolidine core (pyroglutamic acid analogue) substituted with a lipophilic 4-chlorobenzyl group at the 

-position and a reactive carboxylic acid at the C3 position.[]

This guide details the synthesis, physicochemical properties, and biological utility of this compound.[2][3] Special emphasis is placed on its production via the atom-economic reaction of itaconic acid , a sustainable bio-derived precursor, and its role as a precursor for antimicrobial and anticancer agents targeting multi-drug resistant (MDR) pathogens.

Chemical Identity & Physicochemical Profile[2][5][6][7][8]

This molecule balances a polar, ionizable head group (carboxylic acid) with a lipophilic tail (chlorobenzyl), making it an ideal fragment for exploring hydrophobic pockets in protein targets while maintaining aqueous solubility parameters.

PropertyData
IUPAC Name 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Molecular Formula C

H

ClNO

Molecular Weight 253.68 g/mol
CAS Number 96449-92-2
pKa (Predicted) 3.8 – 4.2 (Carboxylic Acid)
logP (Predicted) 1.8 – 2.1
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Rotatable Bonds 3

Synthetic Pathway: The Itaconic Acid Route

While 5-oxopyrrolidine derivatives can be synthesized from glutamic acid, the Itaconic Acid Route is superior for generating the 3-carboxylic acid regioisomer.[] This method utilizes the Aza-Michael addition of a primary amine to itaconic acid, followed by thermally induced cyclodehydration.

Mechanistic Causality
  • Aza-Michael Addition: The nucleophilic nitrogen of 4-chlorobenzylamine attacks the

    
    -carbon of itaconic acid (the methylene terminus of the alkene).[] This is favored due to the conjugation of the double bond with the carboxylic acid groups.
    
  • Proton Transfer & Cyclization: The resulting secondary amine intermediate undergoes intramolecular nucleophilic acyl substitution on the

    
    -carboxylate, expelling water and closing the lactam ring.
    
  • Regioselectivity: This pathway selectively yields the 3-carboxylic acid isomer, distinguishing it from glutamic acid alkylation which typically yields the 2-carboxylic acid (pyroglutamic) derivatives.[]

Synthesis Workflow Diagram

SynthesisWorkflow Input1 Itaconic Acid (Bio-based Precursor) Step1 Aza-Michael Addition (Water/Reflux) Input1->Step1 Input2 4-Chlorobenzylamine Input2->Step1 Intermediate Intermediate: N-substituted Succinic Acid deriv. Step1->Intermediate Nucleophilic Attack Step2 Cyclodehydration (-H2O) Intermediate->Step2 Thermal Closure Product Target: 1-(4-Chlorobenzyl)-5-oxopyrrolidine- 3-carboxylic acid Step2->Product Crystallization

Figure 1: The atom-economic synthesis pathway converting bio-based itaconic acid into the target lactam scaffold.

Validated Experimental Protocol

Objective: Synthesis of this compound. Scale: 10 mmol (Laboratory Scale).

Reagents & Equipment[2][9]
  • Itaconic acid (1.30 g, 10 mmol)

  • 4-Chlorobenzylamine (1.41 g, 10 mmol)[]

  • Solvent: Distilled Water (15 mL)

  • Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology
  • Reactant Solubilization: In a 50 mL round-bottom flask, dissolve itaconic acid (1.30 g) in distilled water (15 mL). The solution may require slight warming to fully dissolve.

  • Amine Addition: Add 4-chlorobenzylamine (1.41 g) dropwise to the stirring solution. Note: The reaction is exothermic; ensure controlled addition to prevent splashing.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: Methanol/Chloroform 1:9). The disappearance of the amine spot indicates completion.

  • Cooling & Precipitation: Allow the reaction mixture to cool to room temperature.

    • Critical Step: If the product does not precipitate spontaneously upon cooling, acidify the solution dropwise with concentrated HCl to pH 1–2. This protonates the carboxylate, reducing solubility and forcing precipitation.

  • Isolation: Filter the white crystalline precipitate under vacuum.

  • Purification: Recrystallize from water or an Ethanol/Water mixture to remove trace unreacted amine.[]

  • Drying: Dry the solid in a desiccator or vacuum oven at 50°C for 12 hours.

Yield Expectation: 75–85%. Melting Point: 160–162°C (verify against standard).[]

Medicinal Chemistry Applications

This scaffold acts as a versatile starting point for "Hit-to-Lead" optimization.[] The carboxylic acid moiety allows for facile coupling with hydrazines, amines, or alcohols to generate diverse libraries.

Antimicrobial & Anticancer Activity

Recent studies have highlighted the efficacy of hydrazone derivatives of this acid.

  • Mechanism: The lactam ring mimics the transition state of peptide bonds, while the 4-chlorobenzyl group facilitates penetration into bacterial membranes or hydrophobic pockets of enzymes.

  • Targets:

    • MRSA (Methicillin-Resistant S. aureus): Nitrothiophene-hydrazone derivatives synthesized from this acid have shown MIC values comparable to standard antibiotics.[]

    • Lung Cancer (A549): Specific derivatives exhibit cytotoxicity against non-small cell lung cancer lines.[]

Pharmacophore Logic Diagram

SAR_Logic Core 1-(4-Chlorobenzyl)-5-oxopyrrolidine- 3-carboxylic acid Feature1 4-Chlorobenzyl Group (Lipophilic Tail) Core->Feature1 Feature2 Lactam Core (Rigid Scaffold) Core->Feature2 Feature3 C3-Carboxylic Acid (Reactive Head) Core->Feature3 Func1 Membrane Penetration Hydrophobic Interaction Feature1->Func1 Func2 Peptidomimetic Stability Feature2->Func2 Func3 Derivatization Point (Hydrazones/Amides) Feature3->Func3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's three primary domains.[]

References

  • Synthesis & Biological Evaluation: Kairytė, K., et al. (2022).[4][5][6] "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Pharmaceuticals, 15(8), 970.[6]

  • Itaconic Acid Pathway: Kairytė, K., et al. (2023). "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds." Molecules, 28(9), 3757. []

  • Chemical Structure Data: PubChem. "this compound."[] Compound Summary.

  • Reaction Mechanism: Steiger, M.G., et al. (2013).[7] "Biochemistry of microbial itaconic acid production." Frontiers in Microbiology, 4, 23.

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical framework for the systematic investigation of the mechanism of action of the novel compound, 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. As a Senior Application Scientist, the following guide is structured to provide not just a series of experimental steps, but a logical and scientifically rigorous pathway to elucidate the compound's biological activity, grounded in the established knowledge of related chemical scaffolds.

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Drug Discovery

The pyrrolidine ring is a ubiquitous structural motif found in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling interactions with a wide array of biological targets.[3] Marketed drugs incorporating the pyrrolidine core exhibit diverse therapeutic effects, including antihistaminic, anticholinergic, anti-Alzheimer's, antibacterial, antihypertensive, antidepressant, and antiepileptic activities.[2]

The subject of this guide, this compound, belongs to the broader class of 5-oxopyrrolidine derivatives. While direct biological data for this specific molecule is not extensively published, numerous studies on analogous compounds have revealed promising anticancer and antimicrobial properties.[4][5] These findings strongly suggest that the 5-oxopyrrolidine-3-carboxylic acid core can serve as a versatile scaffold for the development of novel therapeutic agents. The nature and position of substituents on this scaffold are critical determinants of biological activity and target specificity.[5]

This guide, therefore, outlines a systematic approach to de-orphanize this compound, moving from broad phenotypic screening to specific target identification and pathway analysis.

Postulated Biological Activities and Initial Screening Strategy

Based on the activities of structurally related 5-oxopyrrolidine derivatives, we can hypothesize that this compound may exhibit anticancer or antimicrobial effects. The initial experimental phase should, therefore, focus on broad in vitro screening to identify the most promising therapeutic area for further investigation.

Proposed Initial Screening Panel

A tiered screening approach is recommended to efficiently allocate resources and rapidly identify a primary biological effect.

Screening Panel Cell Lines / Strains Primary Endpoint Rationale
Anticancer NCI-60 Human Tumor Cell Line ScreenGI50 (50% Growth Inhibition)Provides a broad assessment of antiproliferative activity across a diverse range of cancer types.
Antibacterial Staphylococcus aureus (Gram-positive)Minimum Inhibitory Concentration (MIC)Addresses the known activity of pyrrolidine derivatives against Gram-positive bacteria.[5]
Escherichia coli (Gram-negative)Minimum Inhibitory Concentration (MIC)To determine the spectrum of antibacterial activity.
Antifungal Candida albicansMinimum Inhibitory Concentration (MIC)To explore potential antifungal properties, a common activity for novel heterocyclic compounds.
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic or cytostatic effects of the compound on adherent cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Elucidating the Molecular Mechanism: A Hypothetical Workflow

Assuming the initial screening reveals significant anticancer activity, the next phase of the investigation will focus on identifying the molecular target and elucidating the downstream signaling pathways. The following workflow is proposed:

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis A Affinity-Based Proteomics (e.g., Chemical Proteomics) D Cellular Thermal Shift Assay (CETSA) A->D B Computational Target Prediction (e.g., Molecular Docking) F Enzymatic Assays B->F C Hypothesis-Driven Approach (e.g., Kinase Panel Screening) C->F E siRNA/CRISPR Knockdown D->E G Western Blotting for Key Pathway Proteins E->G F->G H Immunofluorescence for Protein Localization G->H I Transcriptomic Analysis (RNA-Seq) G->I

Figure 1: A multi-pronged approach to mechanism of action elucidation.

Phase 1: Target Identification

The initial step in understanding the mechanism of action is to identify the direct molecular target(s) of this compound. A parallel approach combining experimental and computational methods is recommended for comprehensive target discovery.

  • Affinity-Based Proteomics: This technique involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. This is an unbiased approach to identify direct targets.

  • Computational Target Prediction: In silico methods such as molecular docking can be used to predict potential binding targets based on the compound's structure and the known structures of proteins. This can help to prioritize experimental validation.

  • Hypothesis-Driven Screening: Based on the known activities of similar compounds, a focused screen against a specific protein family, such as kinases, can be performed.

Phase 2: Target Validation

Once potential targets have been identified, it is crucial to validate the direct interaction between the compound and the target protein.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in the presence and absence of a ligand. A direct binding event will typically increase the protein's melting temperature.

  • siRNA/CRISPR Knockdown: Reducing the expression of the putative target protein should phenocopy the effects of the compound, or alternatively, lead to resistance to the compound's effects.

  • Enzymatic Assays: If the identified target is an enzyme, in vitro assays should be conducted to determine if the compound modulates its activity (e.g., inhibition or activation).

Phase 3: Pathway Analysis

Following target validation, the focus shifts to understanding the downstream consequences of the compound-target interaction.

  • Western Blotting: This technique is used to measure the expression and phosphorylation status of key proteins in the signaling pathway downstream of the identified target.

  • Immunofluorescence: This method allows for the visualization of protein localization within the cell, which can be altered upon compound treatment.

  • Transcriptomic Analysis (RNA-Seq): This provides a global view of the changes in gene expression induced by the compound, offering insights into the affected cellular pathways.

Hypothetical Signaling Pathway and Experimental Validation

Let us hypothesize that the initial screening reveals potent and selective activity against a lung adenocarcinoma cell line (e.g., A549), a cancer type where other 5-oxopyrrolidine derivatives have shown promise.[4] Further, let's assume that target identification and validation studies point to the inhibition of a specific kinase, for example, a member of the receptor tyrosine kinase (RTK) family.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Proliferation TF->Proliferation Survival Survival TF->Survival Compound 1-(4-Chlorobenzyl)-5-oxopyrrolidine- 3-carboxylic acid Compound->RTK Inhibition

Figure 2: Hypothetical inhibition of an RTK signaling pathway.

To validate this hypothetical pathway, a series of Western blot experiments would be crucial.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis
  • Cell Lysis: Treat A549 cells with varying concentrations of this compound for different time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for the phosphorylated and total forms of the proteins in the hypothesized pathway (e.g., p-RTK, RTK, p-ERK, ERK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for elucidating the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target identification and pathway analysis, researchers can systematically unravel the compound's biological activity. The insights gained from these studies will be instrumental in guiding its further development as a potential therapeutic agent. The versatility of the 5-oxopyrrolidine scaffold suggests that even if the initial hypotheses are not confirmed, this systematic approach will uncover the true mechanism of action, paving the way for its potential application in medicine.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Synfacts. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

Sources

Technical Synthesis Guide: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical synthesis of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-92-2). It is designed for medicinal chemists and process engineers, focusing on the most robust, atom-economical pathway: the thermal condensation of itaconic acid with 4-chlorobenzylamine.

Executive Summary

  • Target Molecule: this compound[]

  • CAS Registry Number: 96449-92-2[]

  • Molecular Formula: C₁₂H₁₂ClNO₃[]

  • Core Scaffold:

    
    -Lactam (Pyrrolidin-2-one)
    
  • Primary Application: Pharmaceutical intermediate for GlyT1 inhibitors, antimicrobial agents, and peptidomimetics.

  • Synthesis Strategy: Aza-Michael addition coupled with intramolecular cyclodehydration.

Retrosynthetic Analysis

The most logical disconnection relies on the inherent reactivity of Itaconic Acid , a bio-based building block. The C-N bond formation and ring closure can be achieved in a single pot, leveraging the electrophilicity of the


-unsaturated system.

Retrosynthesis Target Target: This compound Itaconic Itaconic Acid (C5H6O4) Target->Itaconic C-N Disconnection (Retro-Aza-Michael) Amine 4-Chlorobenzylamine (C7H8ClN) Target->Amine Amide Hydrolysis (Retro-Cyclization) Precursors Precursors

Figure 1: Retrosynthetic disconnection showing the convergence of itaconic acid and the benzylamine derivative.

Primary Synthesis Pathway: The Aqueous Melt Method

This protocol utilizes water as the solvent, exploiting the "on-water" acceleration effect and the solubility differences between the starting materials and the product. It avoids toxic organic solvents and requires minimal purification.

Mechanistic Pathway

The reaction proceeds via a cascade sequence:

  • Aza-Michael Addition: The nucleophilic amine attacks the

    
    -carbon of the itaconic acid double bond.
    
  • Proton Transfer: Formation of the intermediate ammonium carboxylate zwitterion.

  • Cyclodehydration: Intramolecular nucleophilic acyl substitution forms the lactam ring, releasing water.

Mechanism Step1 Reagents Mixed (Itaconic Acid + Amine) TS1 Transition State A (Aza-Michael Addition) Step1->TS1 Heat (Reflux) Inter Intermediate (N-Substituted Succinic Acid Deriv.) TS1->Inter Kinetic Control TS2 Transition State B (Cyclodehydration - H2O) Inter->TS2 - H2O Product Final Product (Pyrrolidinone Acid) TS2->Product Irreversible

Figure 2: Step-wise mechanistic flow from reagents to the cyclized lactam.

Detailed Experimental Protocol

Reagents:

  • Itaconic Acid (13.0 g, 100 mmol)

  • 4-Chlorobenzylamine (14.1 g, 100 mmol)

  • Solvent: Distilled Water (50 mL) or Toluene (for azeotropic removal of water)

Procedure:

  • Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Itaconic Acid (1.0 eq) in distilled water.

  • Addition: Add 4-Chlorobenzylamine (1.0 eq) dropwise over 10 minutes. Note: An exothermic reaction may occur as the amine salt forms.[2]

  • Reaction: Heat the mixture to reflux (100°C) for 12–16 hours.

    • Observation: The suspension will initially dissolve, then gradually precipitate the product or form an oil as the hydrophobic benzyl group is incorporated.

  • Workup:

    • Cool the reaction mixture to room temperature (20–25°C).

    • If a solid precipitates: Filter the crude solid and wash with cold water (2 x 20 mL) and cold diethyl ether (to remove unreacted amine).

    • If an oil forms: Acidify to pH 2 with 1N HCl to ensure the carboxylic acid is protonated, then extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Isopropanol to yield white crystals.

Critical Process Parameters (CPPs):

Parameter Set Point Rationale
Stoichiometry 1:1 (Acid:Amine) Excess amine can lead to salt formation that complicates workup; excess acid is difficult to remove from the final acid product.
Temperature 100–110°C Required to overcome the activation energy for the ring closure (dehydration).

| Time | 12–16 Hours | Insufficient time yields the uncyclized linear amide/acid intermediate. |

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

1. Proton NMR (


H NMR, 400 MHz, DMSO-

):
  • 
     12.5 ppm (s, 1H):  Carboxylic acid -OH (broad, disappears with D₂O).
    
  • 
     7.2–7.4 ppm (m, 4H):  Aromatic protons (4-Chlorophenyl group).
    
  • 
     4.3–4.5 ppm (d, 2H):  Benzylic -CH₂- protons (distinctive AB system or singlet depending on resolution).
    
  • 
     3.4–3.6 ppm (m, 1H):  Methine proton at position 3 (chiral center).
    
  • 
     2.4–2.8 ppm (m, 4H):  Methylene protons of the pyrrolidine ring (C4 and C5 positions).
    

2. Mass Spectrometry (ESI-MS):

  • Calculated Mass: 253.05 Da

  • Observed [M+H]⁺: 254.1 m/z

  • Observed [M-H]⁻: 252.1 m/z (Negative mode is often more sensitive for carboxylic acids).

3. Melting Point:

  • Expected range: 128–132°C (Consistent with high-purity pyrrolidinone acids).

Troubleshooting & Optimization

If yields are low (<60%) or purity is compromised, apply these corrective actions:

  • Issue: Incomplete Cyclization (Linear Intermediate remains).

    • Diagnosis: NMR shows extra peaks in the alkene region (if Michael addition failed) or complex aliphatic region (linear amide).

    • Fix: Switch solvent to Xylene or Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium toward the cyclized product.

  • Issue: Product is an Oil/Gum.

    • Diagnosis: Trace solvent or impurities preventing crystallization.

    • Fix: Triturate the oil with Diethyl Ether or Hexane to induce crystallization. Ensure the pH is strictly adjusted to ~2 during workup to precipitate the free acid.

References

  • National Institutes of Health (NIH) / PMC. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. (2022).[3][4] Discusses the reaction of itaconic acid with amines in water reflux.

  • Google Patents. Process for the preparation of pyrrolidine-3-carboxylic acids (US8344161B2). Details hydrogenation and cyclization pathways for benzyl-substituted pyrrolidines.

  • BOC Sciences. Product Data Sheet: this compound (CAS 96449-92-2).[] Confirms commercial availability and structure.

  • Organic Chemistry Portal. Synthesis of Pyrrolidines. General methodologies for pyrrolidine ring formation.[5]

Sources

Technical Guide: Synthesis and Derivatization of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

[1]

Executive Summary

The 5-oxopyrrolidine-3-carboxylic acid scaffold (a derivative of paraconic acid) represents a privileged structure in medicinal chemistry, offering a rigid gamma-lactam core that positions substituents in defined spatial orientations.[1] The specific derivative 1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-92-2) serves as a critical intermediate for developing neuroprotective agents (nootropics), antimicrobial compounds, and P2X7 receptor antagonists.[1]

This guide details the "Gold Standard" synthetic pathway using the Itaconic Acid Route .[1] Unlike complex multi-step glutamic acid cyclizations, this route utilizes a highly atom-efficient aza-Michael addition-cyclization sequence.[1] We prioritize the aqueous reflux method over solvent-free melt techniques to ensure thermal control and purity for research-grade applications.[1]

Part 1: Retrosynthetic Analysis & Strategic Design[1]

The synthesis hinges on the reactivity of itaconic acid, a bio-based unsaturated dicarboxylic acid.[1][2] The formation of the pyrrolidinone ring is driven by the nucleophilicity of the primary amine (4-chlorobenzylamine).[1]

Reaction Mechanism

The reaction proceeds via a tandem aza-Michael addition / intramolecular cyclodehydration .[1]

  • Step 1 (Michael Addition): The nucleophilic nitrogen of 4-chlorobenzylamine attacks the

    
    -carbon of the itaconic acid double bond.[1]
    
  • Step 2 (Cyclization): The resulting secondary amine intermediate undergoes intramolecular nucleophilic acyl substitution at the

    
    -carboxylic acid position, releasing water and forming the 
    
    
    -lactam ring.[1]
Mechanistic Pathway (DOT Visualization)[1]

ReactionMechanismItaconicItaconic Acid(Electrophile)IntermediateAza-MichaelIntermediate(Transient)Itaconic->Intermediate Nucleophilic Attack (Reflux H2O)Amine4-Chlorobenzylamine(Nucleophile)Amine->IntermediateProduct1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acidIntermediate->Product Cyclodehydration (-H2O)

Figure 1: Mechanistic flow from reactants to the target lactam scaffold.[1]

Part 2: Core Synthesis Protocol

Method A: Aqueous Reflux (Recommended)

This method is preferred for laboratory synthesis (1g – 50g scale) due to its "green" profile, ease of workup, and avoidance of thermal polymerization of itaconic acid.[1]

Reagents:

  • Itaconic acid (1.0 equiv)[1]

  • 4-Chlorobenzylamine (1.0 equiv)[1][3]

  • Solvent: Deionized Water (10 mL per gram of reactant)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve itaconic acid in water.

  • Addition: Add 4-chlorobenzylamine dropwise to the stirring solution at room temperature. Note: An immediate exotherm or precipitation of the ammonium salt may occur.[1] This is normal.

  • Reaction: Heat the mixture to reflux (100°C) for 12–15 hours. The solution typically becomes clear as the salt converts to the lactam.[1]

  • Monitoring: Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1). Stain with KMnO4 to check for the disappearance of the itaconic acid double bond.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify with 10% HCl to pH ~2 to protonate the carboxylic acid.[1]

    • Precipitation: The product usually precipitates as a white solid upon cooling/acidification.[1]

    • Filtration: Filter the solid and wash with cold water.[1]

  • Purification: Recrystallize from ethanol or an ethanol/water mixture to yield white crystals.[1]

Troubleshooting & Optimization (Expertise)[1]
  • Oiling Out: If the product separates as an oil rather than a solid, extract the aqueous layer with Ethyl Acetate (3x), dry over Na2SO4, and evaporate.[1] Triturate the residue with diethyl ether/hexane to induce crystallization.[1]

  • Chirality: The product is obtained as a racemate .[1] If a specific enantiomer is required for receptor binding studies, resolution must be performed at this stage using chiral amines (e.g., (R)-methylbenzylamine) or by using chiral HPLC.[1]

Part 3: Derivatization Strategies

The carboxylic acid moiety at position 3 is the primary handle for diversification.[1] Common derivatives include esters, hydrazides, and biologically active hydrazones.[1]

Synthesis Workflow (DOT Visualization)

WorkflowCoreAcidCore Acid(1-(4-Cl-Bn)-5-oxo...)EsterMethyl Ester(Intermediate)CoreAcid->Ester MeOH, H2SO4 (cat), RefluxAmideAmide Derivatives(Receptor Ligands)CoreAcid->Amide R-NH2, EDC/HOBtHydrazideAcid Hydrazide(Key Precursor)Ester->Hydrazide N2H4·H2O, RefluxHydrazoneHydrazone Derivatives(Antimicrobial/Anticancer)Hydrazide->Hydrazone Ar-CHO, EtOH, cat. AcOH

Figure 2: Divergent synthesis workflow for generating bioactive libraries.

Protocol: Synthesis of Hydrazide Derivative
  • Esterification: Reflux the core acid in Methanol with catalytic H2SO4 for 4-6 hours. Neutralize and extract to obtain the methyl ester.[1]

  • Hydrazinolysis: Dissolve the methyl ester in Ethanol. Add Hydrazine Hydrate (99%, 2.0 equiv).[1] Reflux for 6–8 hours.[1]

  • Isolation: Cool to precipitate the acid hydrazide. Filter and wash with cold ethanol.[1]

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

TechniqueDiagnostic SignalStructural Assignment
1H NMR

12.6 ppm (br s, 1H)
-COOH (Carboxylic acid proton)
1H NMR

4.3–4.5 ppm (d/m, 2H)
N-CH2-Ar (Benzylic protons)
1H NMR

3.2–3.8 ppm (m, 3H)
Ring protons (C3-H, C4-H2)
13C NMR

~174 ppm
-COOH (Carboxylic carbonyl)
13C NMR

~171–172 ppm
N-C=O (Lactam carbonyl)
IR 1680–1700 cm⁻¹C=O (Lactam stretch)
IR 2500–3000 cm⁻¹ (broad)O-H (Carboxylic acid dimer)

Validation Check: If the 1H NMR shows signals corresponding to the vinylic protons of itaconic acid (

Part 5: Biological Context & Applications[1][5][6]

The this compound scaffold is not merely a chemical intermediate; it possesses inherent biological potential.[1]

  • Antimicrobial Activity: Derivatives (specifically hydrazones formed from the hydrazide) have shown significant activity against Gram-positive bacteria, including MRSA (Staphylococcus aureus) and Bacillus species.[1][4] The lipophilic 4-chlorobenzyl group facilitates cell membrane penetration.[1]

  • Cognitive Enhancement: N-substituted 5-oxopyrrolidines are structural analogues of Piracetam.[1] The 4-chlorobenzyl derivative is investigated for nootropic activity, potentially modulating glutamatergic transmission.[1]

  • P2X7 Antagonism: Similar scaffolds have been identified as antagonists for the P2X7 receptor, a key target in neuroinflammation and pain management.[1]

References

  • Matulis, D., et al. (2025).[1] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. Molecules, 30(12), 2639.[1][2] Link

  • Mickevičius, V., et al. (2023).[1][2] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7950.[1] Link

  • Pandya, K. M., & Desai, P. S. (2020).[1][5] Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry, 13(2), 1054-1062.[1][5] Link

  • ChemicalBook. (n.d.).[1] this compound Product Information. Retrieved January 30, 2026.[1] Link

  • Stankevičius, A., et al. (2014).[1] Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Evaluation of Their Antibacterial Activity. Chemical Technology, 65(1), 8715.[1] Link[1][6]

Technical Whitepaper: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Peptidomimetic and Small Molecule Drug Discovery[1]

Executive Summary

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 96449-92-2) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. As a derivative of itaconic acid and 4-chlorobenzylamine , this compound features a


-lactam (pyrrolidinone) core, which serves as a rigid conformational constraint mimicking the peptide bond.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its "green" synthesis via the aza-Michael addition-cyclization pathway, its role as a precursor for anticancer and antimicrobial agents, and its utility in fragment-based drug design (FBDD).[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

The compound is characterized by a 5-membered lactam ring substituted with a carboxylic acid at the C3 position and a lipophilic 4-chlorobenzyl group at the N1 position.[1] This amphiphilic nature allows it to bridge hydrophobic pockets (via the benzyl group) and polar residues (via the carboxylic acid) in protein binding sites.[1]

Table 1: Physicochemical Specifications
PropertyValue
IUPAC Name 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
CAS Number 96449-92-2
Molecular Formula

Molecular Weight 253.68 g/mol
H-Bond Donors/Acceptors 1 / 3
Predicted LogP ~1.8 - 2.1 (Lipophilic)
pKa (Acid) ~4.2 (Carboxylic acid)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

Synthesis & Manufacturing Methodology

The synthesis of this compound is a classic example of atom-economic chemistry .[1] It utilizes the reaction between itaconic acid and a primary amine.[1] This transformation proceeds via a cascade mechanism: an initial aza-Michael addition of the amine to the conjugated double bond of itaconic acid, followed by an intramolecular condensation (cyclization) to form the lactam ring.[1]

Mechanistic Pathway[1]

The reaction is typically driven by thermal energy in a polar protic solvent (water or neat melt), avoiding the need for toxic coupling reagents.[1]

SynthesisPathway Figure 1: Cascade synthesis of the pyrrolidinone scaffold from itaconic acid. Itaconic Itaconic Acid (C5H6O4) Intermediate Intermediate: N-(4-Chlorobenzyl) itaconamic acid Itaconic->Intermediate Aza-Michael Addition (Reflux/Water) Amine 4-Chlorobenzylamine (C7H8ClN) Amine->Intermediate Product Target Product: 1-(4-Chlorobenzyl)-5-oxo pyrrolidine-3-carboxylic acid Intermediate->Product Cyclization (-H2O)

[1][2]

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10 g of this compound.

Reagents:

  • Itaconic acid (1.0 eq, 5.2 g)[1]

  • 4-Chlorobenzylamine (1.0 eq, 5.66 g)[1]

  • Water (50 mL) or Toluene (for azeotropic removal of water)[1]

Step-by-Step Methodology:

  • Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Itaconic acid (5.2 g) in Water (50 mL).

  • Addition: Add 4-Chlorobenzylamine (5.66 g) dropwise to the suspension. An exothermic reaction may occur as the amine salt forms.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The solution typically becomes clear as the intermediate forms and then may precipitate the product or remain in solution depending on concentration.[1]
    
  • Monitoring: Monitor reaction progress via TLC (System: Methanol/DCM 1:9). Look for the disappearance of the amine starting material.[1]

  • Workup: Cool the reaction mixture to room temperature (

    
    ). If the product precipitates, filter the solid.[1][3] If an oil forms, acidify with 1N HCl to pH 2–3 to ensure the carboxylic acid is protonated and precipitates.[1]
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or 2-Propanol.[1][4][3]

  • Drying: Dry the crystals in a vacuum oven at

    
     for 12 hours.
    

Yield Expectation: 75–85%.

Analytical Characterization

To validate the structure, researchers should look for specific spectroscopic signatures.[1]

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.5 ppm (s, 1H, -COOH) – Broad singlet, exchangeable.[1]
      
    • 
       7.2–7.4 ppm (m, 4H, Ar-H) – Characteristic AA'BB' system of the 4-chlorophenyl group.[1]
      
    • 
       4.4 ppm (s, 2H, N-
      
      
      
      -Ar) – Benzylic protons, often appearing as a singlet or AB quartet.[1]
    • 
       3.4–3.6 ppm (m, 2H, Ring 
      
      
      
      ) – Protons adjacent to Nitrogen.[1]
    • 
       3.1 ppm (m, 1H, CH-COOH) – Methine proton at C3.[1]
      
    • 
       2.4–2.6 ppm (m, 2H, Ring 
      
      
      
      -CO) – Protons adjacent to the carbonyl.[1]
  • Mass Spectrometry (ESI):

    • Positive Mode

      
       (consistent with Cl isotope pattern 3:1).[1]
      
    • Negative Mode

      
      .[1]
      

Therapeutic Applications & Drug Design[1][2]

This compound is rarely the final drug; rather, it is a scaffold used to construct libraries of bioactive molecules.[1] The carboxylic acid group serves as a "handle" for further derivatization, while the chlorobenzyl group provides metabolic stability and hydrophobic interaction.[1]

Antimicrobial & Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine-3-carboxylic acids possess significant biological activity.[1][5][3][6]

  • Mechanism: The pyrrolidinone ring acts as a peptidomimetic, potentially inhibiting enzymes involved in bacterial cell wall synthesis or protein signaling pathways.[1]

  • Key Derivatives:

    • Hydrazones: Condensation of the acid hydrazide with aldehydes yields hydrazones active against Staphylococcus aureus (MRSA) and Bacillus cereus.[1]

    • Anticancer: Amide derivatives have shown cytotoxicity against A549 (lung cancer) cell lines.[1][3]

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates how this core scaffold is modified to tune biological activity.

SAR_Logic Figure 2: SAR optimization strategies for the pyrrolidinone scaffold. Core Scaffold: 1-(4-Chlorobenzyl)-5-oxopyrrolidine -3-carboxylic acid Mod_COOH Modification Site 1: Carboxylic Acid (C3) Core->Mod_COOH Mod_N Modification Site 2: N-Benzyl Group Core->Mod_N Deriv_1 Hydrazides/Hydrazones (Antimicrobial Activity) Mod_COOH->Deriv_1 Deriv_2 Esters/Amides (Lipophilicity/Prodrugs) Mod_COOH->Deriv_2 Deriv_3 Halogen Substitution (Cl -> F, OMe) (Metabolic Stability) Mod_N->Deriv_3

Target Interactions[1]
  • Farnesyltransferase Inhibition: Analogous N-substituted pyrrolidinones have been identified as inhibitors of farnesyltransferase, an enzyme implicated in Ras-mediated cancer signaling.[1] The 4-chlorobenzyl group mimics the farnesyl pyrophosphate lipid chain or the CAAX motif of the protein substrate.[1]

  • Glycine Transporters (GlyT1): The structural similarity to sarcosine (N-methylglycine) derivatives suggests potential utility in designing GlyT1 inhibitors for schizophrenia treatment, where the rigid ring reduces entropic penalty upon binding.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96449-92-2, this compound.[1] Retrieved from [Link][1]

  • Matulis, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.[1] National Institutes of Health (PMC).[1] Retrieved from [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds.[1][3] MDPI Molecules.[1] Retrieved from [Link][1]

  • Reiss, R., et al. (2005). Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile.[1] PubMed.[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to Investigating 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a Modulator of Cytosolic Phospholipase A2α

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] This technical guide proposes a focused investigation into a specific derivative, 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, as a potential therapeutic agent. Based on structural similarities to known inhibitors and the broad therapeutic relevance of related compounds, we hypothesize that a primary molecular target for this compound class is cytosolic phospholipase A2α (cPLA2α) . This enzyme is a critical upstream regulator of the inflammatory cascade, making it a high-value target for a multitude of pathological conditions. This document provides a comprehensive framework for the systematic evaluation of this hypothesis, from initial target validation to cell-based functional assays, designed to provide a robust data package for further drug development.

Introduction: The Therapeutic Potential of the 5-Oxopyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological activities.[3][4][5] Derivatives of 5-oxopyrrolidine-3-carboxylic acid, in particular, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][6] The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, represents a specific embodiment of this scaffold that warrants detailed investigation.

Proposed Primary Therapeutic Target: Cytosolic Phospholipase A2α (cPLA2α)

We postulate that this compound and its derivatives are likely to exert their biological effects through the inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme is a key player in the inflammatory process, responsible for the hydrolysis of membrane phospholipids to release arachidonic acid.[7][8] Arachidonic acid is the precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.

The Role of cPLA2α in Disease

The overexpression and hyperactivity of cPLA2α have been implicated in a variety of diseases:

  • Inflammatory Diseases: cPLA2α is a central mediator in conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma.[9][10][11]

  • Cancer: Elevated levels of cPLA2α have been correlated with poor prognosis in several cancers, including breast, lung, and prostate cancer.[12][13] The enzyme contributes to tumor growth, angiogenesis, and metastasis.[12]

  • Cardiovascular Diseases: cPLA2α plays a role in atherosclerosis, myocardial infarction, and thrombosis through its involvement in inflammation and platelet activation.[7][14]

  • Neurological Disorders: There is emerging evidence for the involvement of cPLA2α in neuroinflammatory conditions.[15]

Given its central role in these pathologies, the development of potent and selective cPLA2α inhibitors is a significant therapeutic goal.[9][11]

A Systematic Workflow for Target Validation

To rigorously test the hypothesis that this compound targets cPLA2α, a multi-step experimental approach is proposed. This workflow is designed to provide a comprehensive understanding of the compound's mechanism of action.

G cluster_0 In Silico & In Vitro Analysis cluster_1 Cell-Based Functional Assays cluster_2 Therapeutic Potential Assessment Molecular Docking Molecular Docking Enzyme Inhibition Assay Enzyme Inhibition Assay Molecular Docking->Enzyme Inhibition Assay Predicts Binding Binding Affinity Assay Binding Affinity Assay Enzyme Inhibition Assay->Binding Affinity Assay Confirms Interaction Arachidonic Acid Release Arachidonic Acid Release Binding Affinity Assay->Arachidonic Acid Release Quantifies Engagement Downstream Mediator Analysis Downstream Mediator Analysis Arachidonic Acid Release->Downstream Mediator Analysis Measures Functional Effect Disease Model Studies Disease Model Studies Downstream Mediator Analysis->Disease Model Studies Links to Pathology

Caption: A systematic workflow for the validation of this compound as a cPLA2α inhibitor.

Step 1: In Silico Molecular Docking

The initial step involves computational modeling to predict the binding affinity and mode of interaction between this compound and the active site of human cPLA2α.

Protocol:

  • Obtain the crystal structure of human cPLA2α from the Protein Data Bank (PDB).

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a 3D conformation of this compound and optimize its geometry.

  • Perform molecular docking simulations using software such as AutoDock or Glide to predict the binding pose and estimate the binding energy.

  • Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's active site residues.

Step 2: In Vitro Enzyme Inhibition Assay

This crucial experiment directly measures the ability of the compound to inhibit the enzymatic activity of purified cPLA2α. A radiometric assay is a sensitive and widely used method.[16]

Protocol:

  • Substrate Preparation: Prepare small unilamellar vesicles containing a radiolabeled phospholipid substrate, such as 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine.

  • Enzyme Reaction: In a reaction buffer containing Ca²⁺, incubate purified recombinant human cPLA2α with varying concentrations of this compound.

  • Initiate Reaction: Add the radiolabeled substrate vesicles to start the reaction.

  • Stop Reaction and Extract: After a defined incubation period, terminate the reaction and extract the lipids.

  • Quantify Released Arachidonic Acid: Separate the released [¹⁴C]arachidonic acid from the unhydrolyzed phospholipid by thin-layer chromatography (TLC).

  • Data Analysis: Quantify the radioactivity of the arachidonic acid spot and calculate the percentage of inhibition at each compound concentration. Determine the IC₅₀ value.

Parameter Description
Enzyme Purified recombinant human cPLA2α
Substrate ¹⁴C-labeled arachidonyl phosphatidylcholine
Assay Format Radiometric
Endpoint Release of ¹⁴C-arachidonic acid
Key Metric IC₅₀ (half-maximal inhibitory concentration)

Table 1: Key parameters for the in vitro cPLA2α enzyme inhibition assay.

Step 3: Target Engagement and Binding Affinity Assays

To confirm direct binding and quantify the affinity of the compound for cPLA2α, biophysical methods such as Thermal Shift Assay (TSA) and Surface Plasmon Resonance (SPR) are employed.

Thermal Shift Assay (TSA) Protocol:

  • Mix purified cPLA2α with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Add varying concentrations of the test compound.

  • Slowly increase the temperature and monitor the fluorescence signal.

  • The binding of a ligand stabilizes the protein, resulting in an increase in the melting temperature (Tm).

  • The change in Tm (ΔTm) is a measure of target engagement.

Surface Plasmon Resonance (SPR) Protocol:

  • Immobilize purified cPLA2α onto a sensor chip.

  • Flow solutions containing different concentrations of the test compound over the chip surface.

  • Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound compound.

  • Analyze the binding and dissociation kinetics to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Step 4: Cell-Based Functional Assays

These assays assess the compound's activity in a cellular context, confirming that it can penetrate the cell membrane and inhibit cPLA2α activity, leading to a reduction in the production of downstream inflammatory mediators.

Arachidonic Acid Release Assay:

  • Culture a suitable cell line (e.g., human lens epithelial B3 cells) and label the cellular phospholipids by incubating with [³H]-arachidonic acid.[17]

  • Pre-treat the cells with various concentrations of the test compound.

  • Stimulate the cells with a Ca²⁺ ionophore (e.g., A23187) or an inflammatory agonist (e.g., IL-1β) to activate cPLA2α.

  • Collect the cell culture medium and measure the amount of released [³H]-arachidonic acid using a scintillation counter.

Downstream Mediator Analysis (Prostaglandin E₂ Quantification):

  • Culture cells (e.g., A549 human lung carcinoma cells) and pre-treat with the test compound.

  • Stimulate the cells with an appropriate agonist to induce prostaglandin production.

  • Collect the cell supernatant and measure the concentration of Prostaglandin E₂ (PGE₂) using an ELISA kit.[18]

G Inflammatory Stimulus Inflammatory Stimulus cPLA2α cPLA2α Inflammatory Stimulus->cPLA2α Activates Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Releases cPLA2α->Membrane Phospholipids Hydrolyzes COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 Metabolized by Prostaglandins Prostaglandins COX-1/2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->cPLA2α Inhibits

Caption: The proposed mechanism of action: inhibition of the cPLA2α signaling pathway.

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy to investigate this compound as a potential inhibitor of cPLA2α. The successful completion of this workflow will provide a robust dataset to validate this hypothesis and establish a clear mechanism of action. Positive results would warrant further investigation, including lead optimization to improve potency and drug-like properties, pharmacokinetic studies, and in vivo efficacy testing in relevant disease models. The 5-oxopyrrolidine-3-carboxylic acid scaffold holds significant promise, and a thorough understanding of its interaction with key therapeutic targets like cPLA2α is a critical step in translating this promise into novel therapeutics for a range of inflammatory and proliferative diseases.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022-08-06). PMC - NIH. [Link]

  • Research progress of cPLA2 in cardiovascular diseases (Review). (2022-09-22). PMC - PubMed Central. [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025-06-18). PMC - NIH. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025-06-18). PubMed. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023-04-27). MDPI. [Link]

  • Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. (2021-12-09). PMC - NIH. [Link]

  • Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. (2025-01-02). PubMed Central. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014-11-17). Chemical Technology. [Link]

  • Assaying phospholipase A2 activity. (2005-01-01). PubMed - NIH. [Link]

  • Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. NIH. [Link]

  • Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. (2018-01-17). PubMed. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022-01-21). PMC - NIH. [Link]

  • Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System. (2021-10-30). PMC - NIH. [Link]

  • Pharmacological Inhibition of Cytosolic Phospholipase A2 Alpha Suppresses Platelet Secretion and Aggregation, and Provides Protection in Rodent Models of Arterial Thrombosis. (2011-10-26). AHA Journals. [Link]

  • An Essential Role of Cytosolic Phospholipase A2α in Prostaglandin E2–mediated Bone Resorption Associated with Inflammation. (2004-03-26). PMC. [Link]

  • Human cPLA2/Cytosolic phospholipase A2 ELISA Kit (HUFI01550). Assay Genie. [Link]

  • Pyrrolidine Compounds as Potential Lipid-Lowering Therapeutic in Cardiovascular Disease. (2021-03-16). ACS Publications. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • Secreted Phospholipases A2: Drivers of Inflammation and Cancer. MDPI. [Link]

  • Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. ResearchGate. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023-09-05). Frontiers. [Link]

  • (A) cPLA2α activity assay: for the in vitro cPLA2α activity assay... ResearchGate. [Link]

  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. MDPI. [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025-08-06). Wiley Online Library. [Link]

  • Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. (2014-06-08). ResearchGate. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024-12-17). MDPI. [Link]

  • Phospholipase A2 inhibitors in development. (1998-03-01). PubMed. [Link]

  • Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. (2015-01-22). NIH. [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Cytosolic phospholipase A2 and its role in apoptosis and inflammation. NIFA Reporting Portal. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. (1993-08-01). PubMed. [Link]

Sources

Technical Whitepaper: AKOS BC-2627 (1-(4-Chlorobenzyl)-5-Oxopyrrolidine-3-Carboxylic Acid)

[1][2]

Executive Summary

AKOS BC-2627 (CAS: 96449-92-2) is a functionalized γ-lactam scaffold belonging to the class of N-substituted-5-oxopyrrolidine-3-carboxylic acids .[1][2] While often cataloged as a research chemical, its structural architecture serves as a critical pharmacophore in the design of G-Protein Coupled Receptor (GPCR) modulators, specifically Chemokine Receptor Antagonists (e.g., CCR1, CCR2, CCR5).[1][2]

This guide details the physicochemical properties, synthetic utility, and biological relevance of AKOS BC-2627, positioning it not merely as a screening hit but as a privileged building block for synthesizing peptidomimetics and anti-inflammatory agents targeting the MIP-1α/MCP-1 signaling axis.[1][2]

Chemical Identity & Physicochemical Profile

AKOS BC-2627 features a rigid pyrrolidinone core that conformationally restricts the GABA/Glutamate backbone, a strategy often employed to enhance binding affinity and metabolic stability in drug design.[1][2]

PropertySpecification
IUPAC Name 1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Common Code AKOS BC-2627
CAS Number 96449-92-2
Molecular Formula C₁₂H₁₂ClNO₃
Molecular Weight 253.68 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Methanol; Low solubility in water
pKa (Acid) ~4.2 (Carboxylic acid)
LogP ~1.6 (Predicted)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Structural Analysis
  • γ-Lactam Core: Provides a rigid scaffold that mimics the bioactive conformation of peptide bonds (cis/trans isomerism restriction).[1][2]

  • Carboxylic Acid (C3): A versatile handle for amide coupling, allowing the attachment of diverse pharmacophores (e.g., piperidines, aromatic amines) to probe the "right-hand side" of a binding pocket.[1][2]

  • 4-Chlorobenzyl Group (N1): A lipophilic moiety that occupies hydrophobic pockets (e.g., S1/S2 pockets in proteases or GPCRs), enhancing membrane permeability and potency.[1][2]

Biological Mechanism & Therapeutic Relevance[1][2]

While AKOS BC-2627 is a chemical building block, its derivatives are extensively documented in patent literature (e.g., EP1180513 , WO2000069813 ) as intermediates for Chemokine Receptor Antagonists .[1][2]

Primary Target Class: Chemokine Receptors (CCR1, CCR2, CCR5)

Derivatives of this scaffold inhibit the binding of pro-inflammatory chemokines—specifically MIP-1α (CCL3) and MCP-1 (CCL2) —to their receptors.[1][2] This blockade prevents the recruitment of monocytes and lymphocytes to sites of inflammation.[1][2]

  • Mechanism: Allosteric or orthosteric antagonism of the chemokine receptor (GPCR).[1][2]

  • Therapeutic Indication: Rheumatoid Arthritis, Atherosclerosis, Multiple Sclerosis.[1][2]

Pathway Visualization: Chemokine Signaling Blockade

The following diagram illustrates how derivatives of the AKOS BC-2627 scaffold intervene in the inflammatory cascade.

ChemokinePathInflammationInflammatoryStimulusMacrophageMacrophageActivationInflammation->MacrophageChemokinesChemokine Release(MIP-1α, MCP-1)Macrophage->Chemokines SecretionReceptorCCR1 / CCR2Receptor (GPCR)Chemokines->Receptor BindingMigrationLeukocyteChemotaxisReceptor->Migration SignalingInhibitorAKOS BC-2627DerivativeInhibitor->Receptor AntagonismDiseaseTissue Damage(Arthritis/Atherosclerosis)Migration->Disease

Figure 1: Mechanism of Action for AKOS BC-2627 derivatives acting as CCR antagonists to block leukocyte chemotaxis.[1][2]

Synthetic Protocols & Experimental Application

For researchers utilizing AKOS BC-2627, the primary workflow involves functionalizing the carboxylic acid to generate a library of potential inhibitors.[1][2]

A. Synthesis of the Scaffold (Reference Protocol)

If not purchased, the scaffold can be synthesized via the reaction of Itaconic Acid with 4-Chlorobenzylamine .[1][2]

  • Reactants: Itaconic acid (1.0 eq), 4-Chlorobenzylamine (1.0 eq).[1][2]

  • Conditions: Reflux in water or toluene (Dean-Stark trap) for 12–24 hours.

  • Mechanism: Aza-Michael addition followed by cyclodehydration.[1][2]

  • Purification: Recrystallization from Ethanol/Water.[1][2]

B. Library Generation: Amide Coupling Protocol

To synthesize active CCR antagonists, couple the carboxylic acid (C3) with a secondary amine (e.g., 4-phenylpiperidine).[1][2]

Reagents:

  • AKOS BC-2627 (1.0 eq)[1][2]

  • Amine Partner (1.1 eq)[1][2]

  • EDC[1][2]·HCl (1.2 eq)

  • HOBt (1.2 eq)[1][2]

  • DIPEA (3.0 eq)[1][2]

  • Solvent: DMF or DCM[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve AKOS BC-2627 in dry DMF (concentration ~0.1 M).

  • Activation: Add EDC·HCl and HOBt.[1][2] Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add the Amine Partner and DIPEA.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Work-up: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO₃, and brine.

  • Validation: Verify product via LC-MS (Target Mass = Scaffold + Amine - H₂O).[1][2]

Experimental Workflow Diagram

SynthesisWorkflowStartAKOS BC-2627(Scaffold)ActivationActivation(EDC/HOBt, 0°C)Start->ActivationCouplingAmide Coupling(+ R-NH2, DIPEA)Activation->CouplingPurificationWork-up & LC-MS(Validation)Coupling->PurificationLibraryCCR AntagonistLibraryPurification->Library

Figure 2: Standard workflow for converting AKOS BC-2627 into a bioactive library.[1][2]

Safety & Handling (MSDS Highlights)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1][2]

References
  • European Patent Office. (2002).[1][2] Cyclic amine derivatives and their use as drugs (EP1180513 A1).[1][2][1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 277876: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.[1][2][1][2]

  • World Intellectual Property Organization. (2000).[1][2] WO2000069813 - Cyclic amine derivatives and drugs containing the same.[1][2][1][2]

Methodological & Application

Synthesis of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract

This guide details a robust, "green chemistry" protocol for the synthesis of This compound . This scaffold is a critical intermediate in the development of peptidomimetics, antimicrobial agents, and GABA analogs. The method utilizes a water-based, atom-economical reaction between itaconic acid and 4-chlorobenzylamine, eliminating the need for toxic organic solvents and complex coupling reagents. The protocol is designed for scalability, high yield (>80%), and ease of purification.

Strategic Rationale & Mechanism

The synthesis exploits the high reactivity of the


-unsaturated system in itaconic acid. The reaction proceeds via a tandem aza-Michael addition  followed by an intramolecular amidification (lactamization) .
  • Atom Economy: The reaction generates water as the only byproduct.

  • Solvent Choice: Water is used as the solvent. It solubilizes the starting materials at reflux but promotes precipitation of the hydrophobic product upon cooling, simplifying isolation.

  • Regioselectivity: The primary amine preferentially attacks the less hindered methylene carbon of the itaconic acid, followed by cyclization with the proximal carboxylic acid group to form the 5-membered lactam ring.

Reaction Scheme

ReactionScheme Itaconic Itaconic Acid (C5H6O4) Intermediate Intermediate (Aza-Michael Adduct) Itaconic->Intermediate Reflux, H2O Amine 4-Chlorobenzylamine (C7H8ClN) Amine->Intermediate Product 1-(4-Chlorobenzyl)- 5-oxopyrrolidine- 3-carboxylic acid Intermediate->Product Cyclization (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Reaction pathway involving Michael addition and subsequent dehydrative cyclization.

Materials & Equipment

Reagent/MaterialCAS No.[1][2][3]PurityRole
Itaconic Acid 97-65-4>99%Electrophile / Scaffold Core
4-Chlorobenzylamine 104-86-9>98%Nucleophile
Water (Deionized) 7732-18-5N/ASolvent
Hydrochloric Acid (1M) 7647-01-0AR GradeWorkup (pH adjustment)
Ethanol 64-17-5>99%Recrystallization (Optional)

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer & hot plate (oil bath recommended for stability)

  • Vacuum filtration setup (Buchner funnel)

Detailed Experimental Protocol

Step 1: Reactant Assembly
  • In a 100 mL round-bottom flask, suspend Itaconic Acid (1.30 g, 10.0 mmol) in 15 mL of deionized water .

  • Add 4-Chlorobenzylamine (1.42 g, 1.22 mL, 10.0 mmol) dropwise to the suspension while stirring.

    • Note: An exothermic reaction may occur as the amine salt forms. The solution might clear initially.

Step 2: Reaction (Reflux)[7]
  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 100°C internal temperature).

  • Maintain reflux for 4 to 6 hours .

    • Observation: The reaction mixture typically starts as a clear solution. As the hydrophobic product forms, it may begin to oil out or turn cloudy depending on concentration.

Step 3: Workup & Isolation
  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • Induce Precipitation: If the product separates as an oil, scratch the side of the flask with a glass rod or add a seed crystal. Cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Acidification (Critical): If precipitation is poor, the product may be present as a carboxylate salt (due to excess amine). Adjust pH to ~2–3 using 1M HCl to ensure the carboxylic acid is protonated and insoluble.

  • Filtration: Filter the precipitate using vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 5 mL) and cold dilute HCl (1 x 5 mL) to remove any unreacted amine.

Step 4: Purification
  • Recrystallization: The crude solid is usually of high purity (>90%). For analytical grade (>98%), recrystallize from hot water or a water/ethanol (9:1) mixture.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Quality Control & Characterization

Expected Properties:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 115–125°C (Estimate; distinct from starting materials).

  • Solubility: Soluble in DMSO, Methanol, Ethanol; Insoluble in cold water.

Spectroscopic Validation (NMR): To validate the structure, look for the loss of the alkene protons of itaconic acid and the appearance of the pyrrolidine ring protons.

Signal (¹H NMR, DMSO-d₆)MultiplicityIntegrationAssignment
12.50 ppm Broad Singlet1H–COOH (Carboxylic Acid)
7.30 – 7.45 ppm Multiplet4HAromatic Protons (Ar-H )
4.30 – 4.50 ppm Singlet/AB q2HBenzylic –NCH ₂–Ar
3.40 – 3.50 ppm Multiplet1HPyrrolidine C3-H (Chiral center)
2.40 – 2.80 ppm Multiplet4HPyrrolidine C4-H ₂ and C2-H

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" Product melting point is near reaction temp or impurities present.Cool very slowly. Vigorously stir while cooling. Seed with pure crystal.
Low Yield Product remains as a water-soluble salt.Check pH. Ensure pH is <3 to protonate the carboxylic acid.
Sticky Solid Trapped water/amine.[4]Recrystallize from Ethanol/Water. Dry thoroughly under vacuum.
Incomplete Reaction Insufficient heat/time.Extend reflux to 12 hours. Ensure 1:1 stoichiometry is accurate.

References

  • Matulis, D. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. MDPI Molecules.

  • Simutis, K. et al. (2022).[5] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. MDPI Molecules.

  • Sigma-Aldrich. 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid Product Data.

  • PubChem. Itaconic Acid Compound Summary.

Sources

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidinone (gamma-lactam) scaffold represents a privileged structure in medicinal chemistry, serving as a conformational constraint that mimics the peptide bond (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-turn mimetics). 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid  is a versatile building block that combines this rigid core with a lipophilic, metabolically stable 4-chlorobenzyl tail and a reactive carboxylic acid handle.[1]

This guide details the synthesis, mechanistic rationale, and downstream application of this molecule. Unlike flexible linear amino acids, this scaffold locks substituents into defined spatial vectors, making it critical for the development of GPCR ligands (e.g., CCR5 antagonists), integrase inhibitors, and antimicrobial agents .[1]

Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9][10][11]

PropertyDescription
Systematic Name 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Core Scaffold ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-Lactam (Pyrrolidin-2-one)
Key Functionality C3-Carboxylic Acid: Orthogonal handle for amide coupling/heterocycle formation.N1-Benzyl Group: Hydrophobic anchor; 4-Cl substituent blocks para-metabolic oxidation (CYP450).
Stereochemistry Typically synthesized as a racemate from Itaconic acid; chiral resolution is possible via diastereomeric salt formation (e.g., with (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)-

-methylbenzylamine).
Solubility Soluble in DMSO, MeOH, DMF.[1] Sparingly soluble in water (acid form).[1]
Structural Logic

The 4-chlorobenzyl group is not merely a protecting group; it is often a pharmacophoric element.[1] The chlorine atom increases lipophilicity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and fills hydrophobic pockets in target proteins, while the benzyl spacer allows rotational freedom for the aromatic ring relative to the rigid lactam core.

Synthesis Protocol: The "Green" Aqueous Route

While various routes exist (e.g., Dieckmann condensation), the most robust and atom-economical method involves the reaction of Itaconic acid with 4-chlorobenzylamine .[1] This approach utilizes water as the solvent, adhering to Green Chemistry principles.[1]

Materials
  • Reagent A: Itaconic acid (1.0 equiv)[1]

  • Reagent B: 4-Chlorobenzylamine (1.0 equiv)[1]

  • Solvent: Deionized Water (

    
    )
    
  • Workup: HCl (1N), Ethyl Acetate.[1]

Step-by-Step Procedure
  • Mixing: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Itaconic acid (13.0 g, 100 mmol) in water (100 mL).

  • Addition: Add 4-Chlorobenzylamine (14.1 g, 100 mmol) dropwise. Note: The reaction is exothermic; an initial salt formation may occur.[1]

  • Reflux: Heat the mixture to reflux (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) for 12–15 hours. The solution typically becomes homogeneous as the reaction proceeds.
    
  • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1 with 1% AcOH). Look for the disappearance of the amine (ninhydrin positive) and the appearance of a new spot (UV active, iodine active).[1]

  • Cooling & Precipitation: Cool the reaction mixture to room temperature.

    • Critical Step: If the product does not crystallize spontaneously, acidify the solution to pH ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       2 using 1N HCl. The product is a free acid and will precipitate from the aqueous phase.[1]
      
  • Isolation: Filter the white precipitate. Wash with cold water (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) to remove unreacted itaconic acid.
    
  • Purification: Recrystallize from Ethanol/Water or Toluene if high purity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) is required.
    

Typical Yield: 75–85%[1]

Mechanistic Pathway

The reaction proceeds via a domino sequence:

  • Aza-Michael Addition: The amine attacks the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -carbon of the 
    
    
    
    -unsaturated system of itaconic acid.
  • Proton Transfer & Cyclization: The resulting intermediate undergoes intramolecular amidation (lactamization) to close the ring.[1]

SynthesisMechanism Itaconic Itaconic Acid Michael Intermediate A: Aza-Michael Adduct Itaconic->Michael Reflux H2O Amine 4-Cl-Benzylamine Amine->Michael Cyclization Transition State: Lactamization Michael->Cyclization - H2O Product Final Product: 1-(4-Cl-Bn)-5-oxopyrrolidine-3-COOH Cyclization->Product

Figure 1: Mechanistic flow from starting materials to the lactam scaffold via aza-Michael addition.[1]

Functionalization & Application Guide

The C3-carboxylic acid is the primary vector for diversification.[1] Below are the validated protocols for transforming this building block into active pharmaceutical ingredients (APIs).

A. Amide Coupling (Library Generation)

The carboxylic acid is sterically accessible.[1] Standard coupling reagents (EDC/HOBt or HATU) work efficiently.[1]

  • Protocol: Dissolve the scaffold (1 equiv) in DMF. Add DIPEA (3 equiv) and HATU (1.1 equiv).[1] Stir for 15 min. Add the target amine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , 1.1 equiv). Stir at RT for 4–6 hours.[1]
    
  • Application: This is used to attach pharmacophores (e.g., piperazines, anilines) to create CCR5 antagonists.[1]

B. Heterocycle Formation (Bioisosteres)

The acid can be converted into various heterocycles to modulate pKa and metabolic stability.[1]

  • Hydrazide

    
     1,3,4-Oxadiazole: 
    
    • Convert Acid to Methyl Ester (

      
      ).
      
    • React Ester with Hydrazine hydrate ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       Hydrazide.
      
    • Cyclize Hydrazide with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       or orthoesters to form 1,3,4-oxadiazoles.
      
    • Relevance: Oxadiazoles are common bioisosteres for amides and esters in anticancer research.[1]

C. Reduction (Chiral Synthons)

Reduction of the carboxylic acid to the primary alcohol (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 or 

) generates a hydroxymethyl pyrrolidinone .
  • Use Case: The alcohol can be converted to a mesylate/tosylate for nucleophilic displacement, allowing the introduction of ether-linked side chains.[1]

Derivatization Core 1-(4-Cl-Bn)-5-oxopyrrolidine-3-COOH Amide Amide Coupling (HATU/Amine) Core->Amide Ester Esterification (MeOH/H+) Core->Ester Alcohol Reduction (BH3-THF) Core->Alcohol Library Peptidomimetics (CCR5 / Integrase Inhibitors) Amide->Library Hydrazide Hydrazide Formation Ester->Hydrazide Ether Ether Linkages (via Mesylate) Alcohol->Ether Heterocycle 1,3,4-Oxadiazoles (Antimicrobial Agents) Hydrazide->Heterocycle

Figure 2: Divergent synthesis tree starting from the core building block.[1]

Analytical Validation

To ensure the integrity of the building block before use in complex synthesis:

  • 1H NMR (DMSO-d6, 400 MHz):

    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       12.5 (br s, 1H, COOH).
      
    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       7.2–7.4 (m, 4H, Ar-H).
      
    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       4.4 (s, 2H, N-CH2-Ar).
      
    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       3.4–3.6 (m, 2H, Ring CH2).
      
    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       3.1 (m, 1H, CH-COOH).
      
    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       2.4–2.6 (m, 2H, Ring CH2).
      
  • Mass Spectrometry (ESI):

    • Calculated MW: 253.68.[1]

    • Observed ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ; 
      
      
      
      .

References

  • General Synthesis of 5-Oxopyrrolidine-3-carboxylic Acids

    • Source: Matysiak, J., et al. "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity."[1] Molecules (2022).[1][2][3]

    • Link:[Link][1]

    • Relevance: Establishes the itaconic acid + amine reflux protocol.
  • Mechanistic Insight (Aza-Michael Addition)

    • Source: "Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality."[1] RSC Advances (2016).[1]

    • Link:[Link]

    • Relevance: Details the reactivity of itaconic acid toward primary amines.
  • Antimicrobial Applications of the Scaffold

    • Source: Krikštaponis, K., et al. "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds..."[1] Molecules (2023).[1][4]

    • Link:[Link]

    • Relevance: Demonstrates the utility of the carboxylic acid handle for generating bioactive hydrazones and azoles.[1][2]

  • Pyrrolidine Synthesis Overview

    • Source: "Pyrrolidine synthesis."[1][5][2][4][6][7] Organic Chemistry Portal.

    • Link:[Link][1]

    • Relevance: Provides broader context on altern

Sources

Application Note: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for utilizing 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-92-2) in enzyme inhibition assays. While this scaffold has been explored for various targets including pyroglutamyl-peptidase II and farnesyltransferase, its pharmacophore—consisting of a cyclic imide/lactam core, a hydrophobic benzyl tail, and an acidic head group—is classically characteristic of Aldose Reductase Inhibitors (ARIs) .

This guide focuses on validating the compound's efficacy against Aldose Reductase (ALR2/AKR1B1) , the rate-limiting enzyme in the polyol pathway implicated in diabetic complications (neuropathy, retinopathy, cataracts). The protocols provided are designed to ensure reproducibility, specificity (vs. Aldehyde Reductase ALR1), and accurate kinetic characterization.

Technical Background & Mechanism of Action

Chemical Identity[1]
  • Compound Name: this compound[]

  • Core Scaffold: Pyroglutamic acid (5-oxoproline) derivative.[2]

  • Key Features:

    • Carboxylic Acid (C3): Acts as the "anion head," mimicking the substrate's transition state and anchoring to the enzyme's catalytic active site (interacting with Tyr48, His110, and Trp111).

    • 4-Chlorobenzyl Group (N1): Provides the necessary hydrophobic bulk to penetrate the "specificity pocket" of ALR2, which is distinct from the related enzyme ALR1.

Biological Context: The Polyol Pathway

Under hyperglycemic conditions, hexokinase becomes saturated. Excess glucose is shunted into the Polyol Pathway, where ALR2 reduces glucose to sorbitol using NADPH. Sorbitol accumulation leads to osmotic stress and tissue damage.

Inhibition Strategy: This compound acts as a reversible inhibitor (typically non-competitive or mixed-type), preventing the oxidation of NADPH and the reduction of glucose/glyceraldehyde.

Pathway Visualization

The following diagram illustrates the Polyol Pathway and the intervention point of the inhibitor.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH + H+ -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2/AKR1B1) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase SDH->Sorbitol Catalyzes Inhibitor 1-(4-Chlorobenzyl)- 5-oxopyrrolidine- 3-carboxylic acid Inhibitor->ALR2 Inhibits (Ki)

Figure 1: The Polyol Pathway. The compound inhibits ALR2, preventing the accumulation of Sorbitol.

Materials & Preparation

Reagents
ReagentSpecificationPurpose
Test Compound >98% Purity (HPLC)Inhibitor
Enzyme Recombinant Human ALR2Target Enzyme
Substrate DL-Glyceraldehyde (DL-GAL)Substrate (preferred over glucose for higher Vmax)
Cofactor NADPH (tetrasodium salt)Hydride donor (Absorbs at 340 nm)
Buffer Sodium Phosphate (0.1 M)Reaction medium
Control Epalrestat or SorbinilPositive Control (Known ARI)
Stock Solution Preparation

The compound is lipophilic due to the chlorobenzyl group.

  • Solvent: Dissolve this compound in 100% DMSO .

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in buffer immediately prior to assay. Ensure final DMSO concentration in the assay is < 1% (v/v) to prevent enzyme denaturation.

Protocol: Spectrophotometric Inhibition Assay

This protocol measures the rate of NADPH oxidation. The decrease in absorbance at 340 nm is directly proportional to enzyme activity.

Assay Conditions
  • Temperature: 25°C or 30°C (maintain consistency).

  • Detection: Absorbance at 340 nm (Kinetic mode).

  • Pathlength: 1 cm (cuvette) or equivalent (microplate).

Step-by-Step Procedure

Step 1: Buffer Preparation Prepare 100 mM Sodium Phosphate buffer, pH 6.2.

  • Note: pH 6.2 is critical. ALR2 is active at this pH, whereas contaminants like Aldehyde Reductase (ALR1) are less active, improving assay specificity. Ammonium sulfate (0.4 M) can be added to stabilize ALR2.

Step 2: Reaction Mix Setup (per well/cuvette) Total Volume: 1000 µL (scale down for microplates).

ComponentVolume (µL)Final Conc.
Phosphate Buffer (pH 6.2)800 - X100 mM
NADPH (10 mM stock)150.15 mM
Inhibitor (Test Compound) XVariable (0.1 - 100 µM)
ALR2 Enzyme50~10-50 mU
Incubate 5 mins at 25°C
Start Reagent: DL-GAL 5010 mM

Step 3: Kinetic Measurement

  • Add the Enzyme and Inhibitor to the buffer/NADPH mix.

  • Incubate for 5 minutes to allow inhibitor binding.

  • Initiate reaction by adding DL-Glyceraldehyde .

  • Immediately record Absorbance (340 nm) every 10 seconds for 3–5 minutes.

  • Calculate the slope (ΔA/min) of the linear portion.

Experimental Workflow Diagram

AssayWorkflow Stock Compound Stock (10mM in DMSO) Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution Mix Reaction Mix (Buffer + NADPH + Enzyme) Dilution->Mix Add Inhibitor Incubation Incubation 5 min @ 25°C Mix->Incubation Start Add Substrate (DL-Glyceraldehyde) Incubation->Start Read Measure A340 (Kinetic Read) Start->Read Analysis Calculate % Inhibition & IC50 Read->Analysis

Figure 2: Step-by-step workflow for the ALR2 inhibition assay.

Data Analysis & Validation

Calculation of Inhibition

Calculate the percent inhibition (


) for each concentration:


Where

is the slope (ΔAbs/min).
IC50 Determination

Plot


 (y-axis) vs. Log[Inhibitor] (x-axis). Fit the data using a non-linear regression (4-parameter logistic model) to determine the IC50.
Self-Validating Checks (Quality Control)
  • Z-Factor: For High-Throughput Screening (HTS), ensure Z' > 0.5.

  • Linearity: The control reaction (no inhibitor) must be linear (

    
    ) for the duration of the measurement.
    
  • Solvent Control: Run a "DMSO-only" control. If DMSO > 1% inhibits the enzyme significantly, adjust the protocol to lower solvent concentration.

  • Reference Standard: Epalrestat should yield an IC50 in the low nanomolar range (~10–50 nM) under these conditions. If Epalrestat IC50 is >1 µM, the enzyme activity or buffer pH is compromised.

Optimization & Troubleshooting

IssueProbable CauseSolution
No Inhibition observed Compound precipitationCheck solubility; reduce concentration or use a solubility enhancer (e.g., dilute closer to use).
High Background Oxidation NADPH degradationPrepare NADPH fresh; keep on ice and protected from light.
Non-linear kinetics Substrate depletionReduce enzyme concentration or measurement time.
Variable IC50 Incubation timeEnsure consistent 5-10 min pre-incubation of Enzyme + Inhibitor before adding substrate.

References

  • National Institutes of Health (NIH). Aldose Reductase Inhibitors: Structure and Function. Retrieved from [Link]

  • PubChem. Pyroglutamic Acid and Derivatives. Retrieved from [Link]

  • Molecules (MDPI). Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives. Retrieved from [Link]

  • Taylor & Francis. Aldose Reductase Inhibitors – Knowledge and References. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterization of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a recurring motif in molecules demonstrating a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] This document provides a comprehensive guide for the initial characterization and application of a novel derivative, 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 96449-92-2) , in fundamental cell-based assays. Due to the limited publicly available data on the specific biological functions of this compound, this guide is structured as a foundational framework. It outlines the essential preliminary steps and robust protocols necessary to determine its solubility, cytotoxicity, and to begin investigating its potential mechanism of action. The methodologies described herein are designed to establish a reliable baseline for any research program aiming to explore the therapeutic or biological potential of this and other novel chemical entities.

Introduction and Scientific Background

The pyrrolidinone ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological effects.[2] Derivatives of the 5-oxopyrrolidine core have shown promise as anticancer, antimicrobial, and antioxidant agents.[1][2][3] For instance, certain derivatives have demonstrated potent activity against lung cancer cell lines (A549) and multidrug-resistant Staphylococcus aureus strains.[1][2] Others have been investigated for activity against triple-negative breast cancer and melanoma cell lines.[4]

The subject of this guide, this compound, combines this active scaffold with a 4-chlorobenzyl group. The introduction of a halogenated benzyl group can significantly influence a molecule's lipophilicity, membrane permeability, and binding interactions with biological targets. While the specific mechanism of this compound is uncharacterized, related structures containing a chlorobenzyl moiety have been developed as potent enzyme inhibitors, such as farnesyltransferase inhibitors with efficacy in tumor cell lines.[5]

Given this background, a systematic in vitro evaluation is the critical first step to unlocking the potential of this molecule. The logical workflow for characterizing any novel compound involves three key stages:

  • Physicochemical Characterization: Assessing fundamental properties like solubility, which dictates its usability in aqueous cell culture environments.

  • Cytotoxicity Profiling: Determining the concentration range over which the compound affects basic cell health and viability. This is crucial for distinguishing targeted biological effects from non-specific toxicity.

  • Functional/Phenotypic Screening: Designing and executing assays to probe for specific biological activities based on the compound's structural alerts or therapeutic hypothesis.

This guide provides detailed, self-validating protocols for the first two stages, establishing the essential groundwork for further, more specialized investigation.

Preliminary Compound Characterization

Before initiating cell-based experiments, it is imperative to understand the compound's basic physicochemical properties to ensure reliable and reproducible results.

Compound Information
PropertyValueSource
Compound Name This compound-
CAS Number 96449-92-2[]
Molecular Formula C12H12ClNO3[]
Molecular Weight 253.68 g/mol []
Protocol: Aqueous Solubility Assessment (Kinetic Method)

Rationale: The kinetic solubility in aqueous buffer (e.g., PBS) and cell culture media is a critical parameter. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration calculations and unreliable assay data.[7] This protocol uses nephelometry (light scattering) to rapidly assess the point at which the compound precipitates when diluted from a DMSO stock into an aqueous solution.[8][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Nephelometer or plate reader with light scattering capabilities

Procedure:

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.[10]

  • Plate Setup: Add 198 µL of PBS to wells A2-A12 of the 96-well plate. Add 200 µL of PBS to a blank well (e.g., A1).

  • Serial Dilution: Add 2 µL of the 10 mM DMSO stock solution to well A12. This creates a 1:100 dilution, resulting in a 100 µM compound concentration with 1% DMSO.

  • Mix and Measure: Mix the contents of well A12 thoroughly by pipetting. Immediately measure the light scattering or turbidity using a nephelometer.

  • Observe and Record: If the solution in A12 is clear (no significant increase in light scatter compared to the blank), the compound is soluble at 100 µM. If it is cloudy, the solubility is below this concentration.

  • Titration (if necessary): If precipitation occurs, repeat the process with a lower starting concentration (e.g., by making an intermediate dilution of the stock in DMSO) to pinpoint the solubility limit.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that remains clear upon dilution into the aqueous buffer.[10]

Trustworthiness Check:

  • Vehicle Control: The final DMSO concentration should be consistent across all experimental conditions and should not exceed a level toxic to the cells (typically ≤0.5%).

  • Visual Confirmation: Always visually inspect the wells for precipitate, as this can confirm the instrument reading. A clear solution is free of visible cloudiness or particles.[11]

Core Protocol: Cell Viability and Cytotoxicity Assessment

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[12] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[14] This assay is a foundational step for determining the appropriate concentration range for subsequent functional assays.[15]

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_readout Phase 4: Data Acquisition A 1. Seed Cells (e.g., A549, 1x10^4 cells/well) B 2. Incubate 24h (Allow attachment & recovery) A->B D 4. Treat Cells (Add diluted compound, 24-72h) B->D C 3. Prepare Compound Dilutions (In culture medium from DMSO stock) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL stock) D->E F 6. Incubate 2-4h (Allow formazan formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO or SDS-HCl) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate % viability, plot dose-response) H->I

Caption: Workflow for MTT Cell Viability Assay.

Detailed Step-by-Step Protocol (MTT Assay)

Materials:

  • Selected cell line (e.g., A549 human lung carcinoma, a common model for cytotoxicity screening).[16]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT reagent (5 mg/mL in sterile PBS).[13]

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl).[12]

  • Sterile 96-well flat-bottom cell culture plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust the cell suspension to a density of 1 x 10^5 cells/mL in complete medium.

    • Dispense 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[12]

    • Include wells for "vehicle control" (cells + medium + DMSO) and "medium blank" (medium only, no cells).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 2X working concentration series of the compound by diluting the 10 mM DMSO stock in complete culture medium. For a final concentration range of 0.1 µM to 100 µM, you would prepare 2X solutions from 0.2 µM to 200 µM.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well. For vehicle control wells, add medium containing the same final DMSO concentration as the highest compound concentration well.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[17]

    • Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100 µL of solubilization solution (DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if available.[13]

    • Read the plate within 1 hour of adding the solubilization solution.[13]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the "medium blank" wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100

  • Dose-Response Curve: Plot the Percent Viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Example Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Corrected Absorbance% Viability
0 (Vehicle)1.2541.204100.0%
11.2311.18198.1%
101.1051.05587.6%
250.8520.80266.6%
500.6220.57247.5%
1000.2150.16513.7%
Blank0.050--
Note: Data are hypothetical and for illustrative purposes only.

Next Steps: Investigating a Hypothetical Mechanism of Action

Once the cytotoxic profile is established, subsequent assays should be conducted at non-toxic concentrations (e.g., below the IC20) to investigate specific biological effects. Based on the anticancer activity of related 5-oxopyrrolidine derivatives, a logical next step is to investigate the compound's effect on cell cycle progression or apoptosis.

Proposed Mechanism and Pathway

Let us hypothesize that this compound, like other cytotoxic agents, induces cell death via the intrinsic apoptosis pathway. This pathway is controlled by the BCL-2 family of proteins and culminates in the activation of caspase-9 and the executioner caspase-3.

Apoptosis_Pathway Compound 1-(4-Chlorobenzyl)-5- oxopyrrolidine-3-carboxylic acid Stress Cellular Stress Compound->Stress BCL2 Anti-apoptotic (e.g., BCL-2) Stress->BCL2 BAX Pro-apoptotic (e.g., BAX, BAK) Stress->BAX BCL2->BAX Mito Mitochondrion BAX->Mito forms pore CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway.

Future Experiments:

  • Caspase Activity Assay: Use a luminogenic or fluorogenic substrate for Caspase-3/7 to quantify apoptosis induction.

  • Cell Cycle Analysis: Employ flow cytometry with propidium iodide staining to determine if the compound causes arrest at a specific phase of the cell cycle (G1, S, G2/M).

  • Target Deconvolution: If a specific activity is confirmed, advanced techniques like chemical proteomics could be used to identify the direct protein targets of the compound.[18]

References

  • Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central. Available at: [Link]

  • Imbrasaitė, K., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available at: [Link]

  • Dinsmore, C. J., et al. (2004). Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gudaitis, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals. Available at: [Link]

  • Urbonavičiūtė, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Sartorius. Available at: [Link]

  • Schirle, M., et al. (2023). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Available at: [Link]

  • Sadowski, M. C., et al. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Antioxidants. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. Available at: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • MDPI. (n.d.). Novel Developments in Chemical Characterization and Evaluation of Bioactive Compounds. MDPI. Available at: [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. Available at: [Link]

  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]

  • National Institutes of Health. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (2014). (PDF) Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. ResearchGate. Available at: [Link]

  • Oxford Academic. (2010). Novel Small-Molecule Compounds That Affect Cellular Morphogenesis in Yeast and Mammalian Cells. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • ResearchGate. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. ResearchGate. Available at: [Link]

Sources

Mass spectrometry of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Profiling of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction & Scope

This application note details the mass spectrometric characterization of This compound (CAS: 96449-92-2). This molecule represents a critical scaffold in medicinal chemistry, sharing structural homology with "racetam" nootropics and GABA-mimetics. Its structure features three distinct analytical handles: a polar carboxylic acid tail, a lactam core, and a lipophilic chlorobenzyl moiety.

This guide provides a validated workflow for researchers aiming to identify, quantify, or study the metabolic stability of this compound. Unlike generic protocols, this document focuses on the causality of ionization behaviors—specifically utilizing the chlorine isotope signature for confirmation and the carboxylic acid moiety for high-sensitivity quantification.

Chemical Properties & Mass Spectrometry Theory

Before initiating experimental work, it is vital to understand the physicochemical behavior of the analyte to select the correct ionization mode.

PropertyValue / DescriptionMS Implication
Formula C₁₂H₁₂ClNO₃Monoisotopic Mass: 253.05 Da
Exact Mass 253.0506 (³⁵Cl)Base peak target for HRMS.
Isotopes ³⁵Cl / ³⁷Cl (3:1 ratio)Critical ID Check: Spectra must show M and M+2 peaks with ~3:1 intensity.
Acidic Moiety Carboxylic Acid (-COOH)Preferred for Quant: High sensitivity in ESI(-) via deprotonation [M-H]⁻.
Basic Moiety Lactam AmidePreferred for Structure: Protonation [M+H]⁺ in ESI(+) yields rich fragmentation (benzyl cleavage).
The "Chlorine Signature" Validation

In any MS workflow involving this compound, the chlorine isotope pattern is the primary self-validating check.

  • Target: In Positive Mode, look for m/z 254.05 (100%) and m/z 256.05 (~32%).

  • Failure Mode: If the M+2 peak is missing or <5%, the compound is misidentified (likely a dechlorinated metabolite or impurity).

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO (due to the lactam/benzyl lipophilicity).

  • Working Standard: Dilute stock 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid .

    • Why Formic Acid? Even for negative mode studies, a slightly acidic/buffered mobile phase often improves peak shape on C18 columns by suppressing silanol interactions, though for strict ESI(-) sensitivity, Ammonium Acetate (pH 5-6) is superior.

    • Recommendation: Use 10 mM Ammonium Acetate for ESI(-) quantification to maximize ionization of the carboxylic acid.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH neutral/slightly acidic).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5% -> 95% B (Elution of polar impurities, then analyte)

    • 6-8 min: 95% B (Wash)

    • Note: The chlorobenzyl group adds significant retention; expect elution around 50-60% B.

Mass Spectrometry (Source Parameters)

  • Source: Electrospray Ionization (ESI).[1][2][3][4][5]

  • Capillary Voltage: 3.5 kV (Pos), 2.8 kV (Neg).

  • Desolvation Temp: 350°C (High temp required for lactam ring stability).

  • Cone Voltage: 30 V (Optimize to prevent in-source decarboxylation).

Results: Fragmentation & Interpretation

Negative Ion Mode (ESI-) - Quantification
  • Precursor: m/z 252.0 [M-H]⁻

  • Primary Fragment (Quantifier): m/z 208.0 [M-H-CO₂]⁻

    • Mechanism: Neutral loss of Carbon Dioxide (44 Da) from the carboxylic acid. This is a low-energy, highly reproducible transition ideal for MRM (Multiple Reaction Monitoring).

  • Secondary Fragment: m/z 172.0 [M-H-CO₂-HCl]⁻ (Complex rearrangement, less common).

Positive Ion Mode (ESI+) - Structural Elucidation
  • Precursor: m/z 254.0 [M+H]⁺

  • Primary Fragment: m/z 125.0 [C₇H₆Cl]⁺

    • Mechanism: Cleavage of the N-Benzyl bond generates the stable 4-chlorobenzyl cation (tropylium ion analog). This is the diagnostic peak for the benzyl moiety.

  • Secondary Fragment: m/z 236.0 [M+H-H₂O]⁺ (Loss of water from carboxylic acid).

  • Tertiary Fragment: m/z 208.0 [M+H-HCOOH]⁺ (Loss of Formic acid equivalent).

Visualization: Fragmentation Pathways

The following diagram illustrates the distinct fragmentation pathways in Positive vs. Negative modes, providing a logical map for spectral interpretation.

FragmentationPathway Molecule This compound MW: 253.05 NegIon [M-H]⁻ Ion m/z 252.0 Molecule->NegIon ESI(-) Deprotonation PosIon [M+H]⁺ Ion m/z 254.0 Molecule->PosIon ESI(+) Protonation Decarboxylated [M-H-CO₂]⁻ m/z 208.0 (Quantifier) NegIon->Decarboxylated Loss of CO₂ (-44 Da) Collision Energy: 15-20 eV BenzylCation Chlorobenzyl Cation m/z 125.0 (Diagnostic) PosIon->BenzylCation N-C Bond Cleavage Collision Energy: 25-30 eV WaterLoss [M+H-H₂O]⁺ m/z 236.0 PosIon->WaterLoss Dehydration (-18 Da)

Caption: Dual-mode fragmentation pathway. ESI(-) favors decarboxylation (quantification), while ESI(+) favors benzyl cleavage (identification).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity (ESI-) pH too low (suppressing ionization).Switch mobile phase buffer to Ammonium Acetate (pH 6.5) or Ammonium Bicarbonate. Avoid Formic Acid in negative mode if signal is weak.
Missing Chlorine Pattern Detector saturation or interference.[1]Dilute sample 1:10. Check if "centroid" data processing merged the isotope peaks (view "profile" data).[1]
Peak Tailing Interaction with silanols.[1]Ensure column is high-quality end-capped C18. Increase buffer concentration to 10mM.
Sodium Adducts [M+Na]⁺ Salt contamination in solvents.Use LC-MS grade solvents. Add 0.1% Formic Acid to force protonation over sodiation.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyroglutamic Acid Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. Compound Summary for this compound. National Library of Medicine. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of carboxylic acids in ESI-MS. Journal of Mass Spectrometry.

Sources

Application Note: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid in Drug Discovery

[1]

Executive Summary

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-92-2) is a conformationally constrained


This Application Note provides a comprehensive guide for researchers utilizing this scaffold to generate focused small-molecule libraries. We detail the "Itaconic Acid Route" for scalable synthesis, downstream derivatization protocols for hydrazone-based antimicrobial candidates, and validation assays for anticancer activity.

Key Applications
  • Peptidomimetic Design: Constrained mimicry of the

    
     and 
    
    
    positions in
    
    
    -turns.
  • Antimicrobial Lead Generation: Synthesis of hydrazone derivatives targeting multidrug-resistant (MDR) Gram-positive pathogens.

  • Fragment Screening: A "Rule-of-Three" compliant fragment for NMR and X-ray crystallographic screening against amide-binding targets.

Chemical Foundation & Handling[1]

Physicochemical Profile

The molecule exhibits properties ideal for a lead-like scaffold. The 4-chlorobenzyl group provides a lipophilic anchor (

PropertyValueRelevance to Drug Discovery
Molecular Weight 253.68 DaIdeal for FBDD (Rule of 3 compliant).
Formula C₁₂H₁₂ClNO₃--
LogP (Predicted) ~1.8 - 2.2Good membrane permeability; optimal for oral bioavailability.
H-Bond Donors/Acceptors 1 / 3Balanced polarity for receptor binding.
Solubility DMSO, MethanolStock solutions (10-50 mM) stable at -20°C for 6 months.
Appearance White/Off-white solidCrystalline nature facilitates purification.
Storage and Stability
  • Solid State: Store at 2–8°C in a desiccated environment. Hygroscopic tendency is low but protection from moisture ensures long-term stability.

  • Solution: Stable in DMSO for screening assays. Avoid repeated freeze-thaw cycles which may degrade the lactam ring over extended periods.

Experimental Protocols

Protocol A: Scalable Synthesis (The Itaconic Acid Route)

Objective: Synthesize the core scaffold this compound from commodity starting materials. Mechanism: Aza-Michael addition followed by cyclodehydration.

Materials
  • Itaconic acid (1.0 eq)

  • 4-Chlorobenzylamine (1.0 eq)

  • Solvent: Water (HPLC grade)

  • Reagents: 10% NaOH, 10% HCl

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve itaconic acid (e.g., 6.5 g, 50 mmol) in water (20 mL).

  • Amine Addition: Add 4-chlorobenzylamine (7.08 g, 50 mmol) dropwise. The reaction is exothermic; ensure stirring.

  • Reflux: Heat the mixture to reflux (100°C) for 12–14 hours . The formation of the lactam ring is thermodynamically driven under these conditions.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Basify with 10% NaOH to dissolve the product (forming the sodium carboxylate). Filter off any insoluble impurities.

    • Acidification: Carefully acidify the filtrate with 10% HCl to pH ~2. The product will precipitate as a white solid.[1]

  • Purification: Filter the precipitate, wash copiously with cold water to remove unreacted amine/acid salts. Recrystallize from water or 2-propanol if necessary.

  • Validation: Verify structure via ¹H NMR (DMSO-d₆). Look for the characteristic lactam ring protons (multiplets at 2.5–2.7 ppm and 3.3–3.9 ppm).

Expert Tip: If the product oils out during acidification, scratch the flask walls with a glass rod or seed with a crystal from a previous batch to induce crystallization.

Protocol B: Library Diversification (Hydrazone Synthesis)

Objective: Convert the carboxylic acid core into a library of bioactive hydrazones, a class known for high potency against S. aureus.

Workflow
  • Esterification: Reflux the core acid in methanol with catalytic H₂SO₄ (8 h) to yield the methyl ester.

  • Hydrazide Formation: Treat the methyl ester with hydrazine monohydrate in ethanol (Reflux, 4 h) to generate the acid hydrazide intermediate .

  • Schiff Base Formation (Library Step):

    • Reagents: Acid hydrazide (1 eq), Aromatic Aldehyde (1.1 eq) (e.g., 5-nitrothiophene-2-carbaldehyde, 4-methoxybenzaldehyde).

    • Solvent: 2-Propanol with catalytic acetic acid.

    • Condition: Reflux for 2–4 hours.

    • Isolation: Cool to RT. The hydrazone product usually precipitates. Filter and wash with cold ether.

Protocol C: Biological Validation (Antimicrobial MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of derivatives against Gram-positive pathogens.

Reagents
  • Target Strains: S. aureus (ATCC 25923), B. cereus (ATCC 11778).

  • Media: Mueller-Hinton Broth (MHB).

  • Control: Vancomycin or Cefuroxime.

Procedure
  • Inoculum Prep: Prepare bacterial suspension to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in MHB.

  • Compound Dilution: Prepare serial 2-fold dilutions of the test compound in DMSO/MHB (Final DMSO < 1%) in a 96-well plate. Range: 128 µg/mL to 0.25 µg/mL.

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

  • Cytotoxicity Counter-Screen: Run an MTT assay on A549 (lung epithelial) cells to ensure hits are not general toxins.

Visualizing the Workflow

The following diagram illustrates the critical path from raw materials to bioactive lead compounds using this scaffold.

GRawItaconic Acid+ 4-ChlorobenzylamineCoreCore Scaffold:1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acidRaw->CoreReflux/H2O(Cyclodehydration)InterIntermediate:Acid HydrazideCore->Inter1. MeOH/H+2. N2H4ScreenScreening:MIC Assay (S. aureus)MTT Assay (A549)Core->ScreenDirect Testing(Fragment Screen)LibLibrary Generation:Hydrazone DerivativesInter->LibR-CHO(Condensation)Lib->ScreenBioactivityProfiling

Figure 1: Strategic workflow for utilizing the 5-oxopyrrolidine scaffold in medicinal chemistry campaigns.

In Silico Modeling Context

When docking this scaffold, consider the C3-stereocenter . The synthesis described typically yields a racemate. For advanced lead optimization:

  • Chiral Resolution: Separation of enantiomers is recommended as biological activity often resides in the (3S)-isomer, mimicking natural L-glutamate.

  • Binding Mode: The lactam carbonyl and the carboxylic acid often engage in a "pincer" hydrogen bonding motif with arginine or lysine residues in the target active site (e.g., MurD ligase in bacteria).

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Pharmaceuticals (Basel). (2022).[1][2] Describes the core synthesis from itaconic acid and acetamide/amine derivatives, and downstream hydrazone formation.

  • Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. Molecules. (2023).[3][4] details the antimicrobial potency of the 5-oxopyrrolidine-3-carboxylic acid class against MDR pathogens.[2][4][5]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives. Molecules. (2024).[4][6] Explores the anticancer potential (A549 cell line) of related trimethoxyphenyl analogs, establishing the SAR for the N-benzyl/phenyl group.

  • This compound Product Data. BOC Sciences.[] Physical properties and CAS verification (96449-92-2).

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid for antimicrobial activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Screening of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract

This technical guide outlines the standardized protocols for evaluating the antimicrobial efficacy of This compound (CB-OPC). As a


-lactam derivative featuring a lipophilic chlorobenzyl tail and a polar carboxylic acid head, CB-OPC represents a class of peptidomimetics with potential activity against multidrug-resistant (MDR) Gram-positive pathogens (e.g., Staphylococcus aureus) and biofilm-forming Gram-negatives. This document details compound preparation, Minimum Inhibitory Concentration (MIC) determination via CLSI-compliant broth microdilution, and biofilm inhibition assays.

Chemical Context & Rationale

Molecule: this compound Molecular Formula:


Molecular Weight:  ~253.68  g/mol 

Structure-Activity Relationship (SAR) Logic: The CB-OPC molecule combines three critical pharmacophores:

  • 5-Oxopyrrolidine Core (Lactam): Mimics the transition state of peptide bond hydrolysis, potentially inhibiting bacterial proteases or ligases (e.g., Mur ligases in peptidoglycan synthesis).

  • Carboxylic Acid (C3 Position): Provides hydrogen bond donor/acceptor sites and solubility; mimics the C-terminus of amino acids (e.g., Glutamate/Proline).

  • 4-Chlorobenzyl Group (N1 Position): A lipophilic moiety that facilitates membrane penetration. The chlorine atom at the para position enhances metabolic stability and enables halogen bonding with hydrophobic pockets in target enzymes.

Pre-Screening Preparation

Stock Solution Preparation

The carboxylic acid moiety renders the compound pH-sensitive. While soluble in alkaline aqueous buffers, DMSO is the preferred solvent for stock solutions to ensure stability and sterility.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Target Stock Concentration:

    
     (allows for high-range testing up to 
    
    
    
    after dilution).
  • Storage: Aliquot into amber glass vials; store at -20°C. Avoid repeated freeze-thaw cycles.

Media Preparation
  • Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Cation Levels: Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) must be verified to ensure consistent activity of the compound and controls (especially if testing against P. aeruginosa).

Protocol 1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 / ISO 20776-1

This protocol uses the broth microdilution method to determine the lowest concentration of CB-OPC that inhibits visible growth.

Experimental Workflow Diagram

MIC_Workflow Stock Stock Prep (10.24 mg/mL in DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Dilute to 2x final conc Plate 96-Well Plate (Compound + Bacteria) Dilution->Plate 50 µL per well Inoculum Inoculum Prep (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Plate 50 µL per well Incubate Incubation (35°C, 16-20h) Plate->Incubate Readout Readout (Visual/OD600/Resazurin) Incubate->Readout

Figure 1: Step-by-step workflow for CLSI-compliant broth microdilution screening.

Step-by-Step Procedure
  • Plate Setup:

    • Dispense

      
       of CAMHB into columns 2–12 of a sterile 96-well plate.
      
    • Dispense

      
       of the 
      
      
      
      working solution of CB-OPC (e.g.,
      
      
      ) into column 1.
    • Perform a 2-fold serial dilution from column 1 through column 10, transferring

      
       at each step. Discard the final 
      
      
      
      from column 10.
    • Column 11: Growth Control (Bacteria + Media + Solvent vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) in saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to achieve

      
       CFU/mL.
      
  • Inoculation:

    • Add

      
       of the diluted inoculum to wells in columns 1–11.
      
    • Final Test Concentration:

      
       CFU/mL.
      
    • Final Compound Range: e.g.,

      
       to 
      
      
      
      .
  • Incubation:

    • Seal plate with a breathable membrane.

    • Incubate at

      
       for 16–20 hours in ambient air.
      
  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity.

    • Dye-Enhanced (Optional): Add

      
       of 0.01% Resazurin (Alamar Blue) and incubate for 1 hour. A color change from blue (oxidized) to pink (reduced) indicates viable bacterial metabolism.
      

Protocol 2: Biofilm Inhibition Assay

Rationale: Pyrrolidinone derivatives often exhibit anti-biofilm properties by interfering with quorum sensing or matrix adhesion.

Procedure
  • Seeding: Inoculate 96-well flat-bottom polystyrene plates with

    
     of bacterial suspension (
    
    
    
    CFU/mL) in Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm).
  • Treatment: Add CB-OPC at sub-MIC concentrations (

    
     MIC, 
    
    
    
    MIC).
  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently aspirate media and wash wells

    
     with sterile PBS to remove planktonic cells.
    
  • Staining: Add

    
     of 0.1% Crystal Violet  solution; incubate for 10 min.
    
  • Quantification: Wash with water, dry, and solubilize the dye with

    
     of 30% acetic acid. Measure absorbance at 595 nm .
    

Data Analysis & Interpretation

Acceptance Criteria

For the assay to be valid:

  • Sterility Control: Optical Density (OD) < 0.05.

  • Growth Control: Visible turbidity (OD > 0.4).

  • Reference Antibiotic: The MIC of the control drug (e.g., Ciprofloxacin) must fall within CLSI quality control ranges.

Reporting Template
CompoundStrainMIC (

)
MBC (

)
Biofilm IC

CB-OPC S. aureus ATCC 29213[Data][Data][Data]
CB-OPC E. coli ATCC 25922[Data][Data][Data]
Ciprofloxacin Control0.12 - 0.5--

Interpretation:

  • Highly Active: MIC

    
    .
    
  • Moderate Activity: MIC

    
    .
    
  • Inactive: MIC

    
    .
    

Mechanistic Visualization (SAR)

Understanding the interaction of CB-OPC with bacterial targets (e.g., cell membrane or enzymes) aids in optimizing the lead.

SAR_Map CB_OPC This compound Lactam 5-Oxopyrrolidine Ring (Gamma-Lactam) CB_OPC->Lactam COOH Carboxylic Acid (C3 Position) CB_OPC->COOH Benzyl 4-Chlorobenzyl Group (N1 Position) CB_OPC->Benzyl Peptidomimetic Peptidomimetic Scaffold (Protease/Ligase Inhibition) Lactam->Peptidomimetic Mechanism Solubility pH-Dependent Solubility H-Bond Donor/Acceptor COOH->Solubility Property Permeability Membrane Permeability Halogen Bonding Benzyl->Permeability SAR

Figure 2: Pharmacophore map highlighting the functional roles of the CB-OPC structure.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2] CLSI. [Link]

  • Kairytė, K., et al. (2022).[3] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.[3][4][5][6][7][8][9] Pharmaceuticals, 15(8), 970. [Link]

  • Swebocki, T., et al. (2023).[10] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution.[10] Protocols.io. [Link][10]

  • Vlasov, S. V., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1–9. [Link]

Sources

Application Notes and Protocols for 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Pyrrolidine Scaffolds in Oncology

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its unique structural and electronic properties allow for diverse functionalization, making it a versatile template for designing novel therapeutic agents. In the realm of oncology, pyrrolidine derivatives have garnered considerable attention for their potential to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][3][4]

This document provides a comprehensive guide for researchers investigating the anticancer potential of a specific pyrrolidine derivative, 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid . While direct studies on this particular molecule are not extensively documented in publicly available literature, this guide will leverage data from closely related 5-oxopyrrolidine analogues to provide a robust framework for its evaluation. We will delve into the rationale behind experimental designs, provide detailed protocols for in vitro screening, and discuss potential mechanisms of action that may be relevant for this class of compounds.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundBOC Sciences[]
CAS Number 96449-92-2BOC Sciences[]
Molecular Formula C12H12ClNO3BOC Sciences[]
Molecular Weight 253.68 g/mol BOC Sciences[]
SMILES C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)OBOC Sciences[]
InChI Key TUZRKETZXNMRCF-UHFFFAOYSA-NBOC Sciences[]

Rationale for Investigation: Why this compound Holds Promise

The structure of this compound combines several features that suggest potential for anticancer activity. The 5-oxopyrrolidine core is a known pharmacophore in various bioactive molecules.[6] Furthermore, the 4-chlorobenzyl group is a common substituent in compounds designed to interact with hydrophobic pockets in protein targets. The carboxylic acid moiety provides a handle for further derivatization or can participate in hydrogen bonding interactions within a biological target.

Research on analogous structures provides a strong rationale for investigating this compound:

  • Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated potent, structure-dependent anticancer activity against human cancer cell lines, such as A549 non-small cell lung adenocarcinoma.[6][7]

  • The addition of different substituents to the core structure has been shown to significantly enhance cytotoxic effects.[7]

  • Other pyrrolidine-based compounds have been developed as inhibitors of key cancer-related targets like farnesyltransferase and the MDM2-p53 interaction.[8][9]

Experimental Workflow for Anticancer Evaluation

The following workflow outlines a logical progression for the initial in vitro evaluation of this compound as a potential anticancer agent.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Advanced Studies A Compound Preparation & QC B Cell Line Selection A->B C MTT/Cell Viability Assay B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI) D->E If IC50 is potent F Cell Cycle Analysis D->F If IC50 is potent G Western Blot for Key Proteins E->G F->G H Colony Formation Assay G->H Based on mechanistic insights I In Vivo Xenograft Model (if warranted) H->I

Caption: A typical workflow for the in vitro and in vivo evaluation of a novel anticancer compound.

Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a foundational step to determine the cytotoxic or cytostatic effects of the compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[10][11]

Rationale: The reduction of MTT by mitochondrial dehydrogenases to form a purple formazan product is proportional to the number of viable cells. This allows for the quantification of cell death or inhibition of proliferation after treatment with the test compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

  • Treated and untreated cells from Protocol 1

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI in the FL2 channel.

    • The results will quadrant the cell population into:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Potential Signaling Pathways to Investigate

Based on the activity of related pyrrolidine and pyrrolidinone compounds, several signaling pathways are worth investigating if this compound shows significant activity.

G cluster_p53 p53 Pathway cluster_fak FAK Pathway Compound 1-(4-Chlorobenzyl)-5-oxopyrrolidine- 3-carboxylic acid MDM2 MDM2 Compound->MDM2 Inhibition? FAK FAK Compound->FAK Inhibition? p53 p53 MDM2->p53 inhibition p21 p21 p53->p21 Apoptosis_p53 Apoptosis p53->Apoptosis_p53 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest PI3K PI3K FAK->PI3K AKT Akt PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation

Sources

Application Notes and Protocols: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: Unveiling the Potential of a Novel Pyrrolidone Scaffold

The pyrrolidone ring is a privileged scaffold in neuroscience, forming the core of both nootropic agents like piracetam and anticonvulsant drugs such as levetiracetam.[1][2] This structural motif has demonstrated a remarkable capacity for modulating complex neural functions, from enhancing cognitive processes to suppressing epileptiform activity. 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound that marries the established neuropharmacological potential of the pyrrolidone core with a 4-chlorobenzyl moiety, a substitution known to influence the biological activity of various small molecules.

While direct research into the neuroscientific applications of this compound is nascent, its structural similarity to known neuroactive compounds provides a strong rationale for its investigation as a potential modulator of cognitive function, an anticonvulsant, or a neuroprotective agent. This document serves as a comprehensive guide for researchers looking to explore the neuroscience applications of this promising compound, providing a theoretical framework, hypothetical mechanisms of action, and detailed experimental protocols.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in biological systems. The table below summarizes the key properties of this compound.

PropertyValueReference
Molecular FormulaC₁₂H₁₂ClNO₃
Molecular Weight253.68 g/mol
AppearanceWhite to off-white solidInferred from similar compounds
SolubilitySoluble in organic solvents like DMSO and ethanol; aqueous solubility may be limited.Inferred from similar compounds
SMILESC1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)O

Hypothesized Mechanisms of Action in a Neuroscience Context

Based on the activities of structurally related pyrrolidone derivatives, we can propose several plausible mechanisms of action for this compound in the central nervous system.

Modulation of Synaptic Vesicle Protein 2A (SV2A)

The anticonvulsant levetiracetam exerts its effects through binding to the synaptic vesicle protein SV2A, which is involved in the regulation of neurotransmitter release.[3][4][5][6] The pyrrolidone core of this compound could potentially interact with SV2A, thereby modulating synaptic transmission and excitability. The 4-chlorobenzyl group may influence the binding affinity and kinetics at this site.

SV2A_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Compound 1-(4-Chlorobenzyl)-5- oxopyrrolidine-3-carboxylic acid SV2A SV2A Compound->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Neurotransmitter Glutamate Vesicle->Neurotransmitter Contains Release Reduced Release Neurotransmitter->Release Ca_Channel Ca²⁺ Channel Receptor Glutamate Receptor Signal Reduced Excitotoxicity Receptor->Signal

Caption: Hypothetical modulation of SV2A by the compound.

Allosteric Modulation of AMPA Receptors

Nootropic agents of the racetam class, such as aniracetam, are known to be positive allosteric modulators of AMPA receptors, which enhances excitatory synaptic transmission and is linked to improved learning and memory.[7] The pyrrolidone structure is crucial for this activity, and the specific substitutions on the ring can fine-tune the modulatory effects.

AMPA_Modulation Compound 1-(4-Chlorobenzyl)-5- oxopyrrolidine-3-carboxylic acid AMPA_Receptor AMPA Receptor Compound->AMPA_Receptor Positive Allosteric Modulation Ion_Flow Enhanced Na⁺/Ca²⁺ Influx AMPA_Receptor->Ion_Flow Glutamate Glutamate Glutamate->AMPA_Receptor Binds to LTP Long-Term Potentiation (LTP) (Enhanced Synaptic Plasticity) Ion_Flow->LTP

Caption: Proposed allosteric modulation of AMPA receptors.

Experimental Protocols for Neuroscience Applications

The following protocols are designed to be a starting point for investigating the potential neurotropic activities of this compound.

Protocol 1: In Vitro Assessment of Neuroprotective Effects

Objective: To determine if the compound protects cultured neurons from excitotoxicity induced by glutamate.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (dissolved in DMSO)

  • Glutamate solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Live/Dead cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Microplate reader

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be ≤ 0.1%.

  • Pre-incubation: Replace the culture medium with medium containing the compound or vehicle (DMSO) and incubate for 2 hours.

  • Excitotoxic Insult: Add glutamate to the wells to a final concentration of 50 µM. A set of control wells should not receive glutamate.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure absorbance using a microplate reader.

  • Assessment of Cell Viability (Live/Dead Assay):

    • Stain the cells with the Live/Dead assay reagents.

    • Image the wells using a fluorescence microscope.

    • Quantify the number of live (green) and dead (red) cells.

Data Analysis:

  • Calculate the percentage of LDH release relative to the positive control (cells treated with lysis buffer).

  • Calculate the percentage of viable cells in each condition.

  • Determine the EC₅₀ of the compound for neuroprotection.

Protocol 2: In Vivo Assessment of Nootropic Activity using the Morris Water Maze

Objective: To evaluate the effect of the compound on spatial learning and memory in rodents.

Materials:

  • Morris water maze apparatus

  • Male Wistar rats (250-300 g)

  • This compound (formulated for intraperitoneal injection)

  • Scopolamine (to induce amnesia, optional)

  • Video tracking system

Procedure:

  • Animal Groups:

    • Vehicle control

    • Compound (e.g., 10, 30, 100 mg/kg, i.p.)

    • Positive control (e.g., Piracetam, 200 mg/kg, i.p.)

    • (Optional) Scopolamine + Vehicle

    • (Optional) Scopolamine + Compound

  • Drug Administration: Administer the compound or vehicle 30 minutes before the training session each day.

  • Acquisition Phase (4 days, 4 trials/day):

    • Place the rat in the water maze facing the wall at one of the four starting positions.

    • Allow the rat to swim and find the hidden platform for a maximum of 60 seconds.

    • If the rat finds the platform, allow it to stay there for 15 seconds. If not, guide it to the platform.

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial (Day 5):

    • Remove the platform from the maze.

    • Place the rat in the maze and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the rat crosses the platform location.

Data Analysis:

  • Analyze the escape latency and path length during the acquisition phase using a two-way ANOVA with repeated measures.

  • Analyze the time spent in the target quadrant and the number of platform crossings in the probe trial using a one-way ANOVA followed by a post-hoc test.

Morris_Water_Maze_Workflow Start Start Grouping Animal Grouping and Habituation Start->Grouping Dosing Daily Dosing (Compound/Vehicle) Grouping->Dosing Acquisition Acquisition Phase (4 days) - Hidden Platform Dosing->Acquisition Probe Probe Trial (Day 5) - Platform Removed Acquisition->Probe Analysis Data Analysis (Escape Latency, Time in Quadrant) Probe->Analysis End End Analysis->End

Caption: Workflow for the Morris Water Maze experiment.

Protocol 3: In Vivo Assessment of Anticonvulsant Activity using the Pentylenetetrazol (PTZ) Model

Objective: To determine if the compound can protect against chemically-induced seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound (formulated for intraperitoneal injection)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg, s.c.)

  • Observation chambers

  • Stopwatches

Procedure:

  • Animal Groups:

    • Vehicle control + Saline

    • Vehicle control + PTZ

    • Compound (e.g., 10, 30, 100 mg/kg, i.p.) + PTZ

    • Positive control (e.g., Diazepam, 5 mg/kg, i.p.) + PTZ

  • Drug Administration: Administer the compound or vehicle 30 minutes before PTZ injection.

  • PTZ Injection: Inject PTZ subcutaneously.

  • Observation: Immediately place the mice in individual observation chambers and observe for 30 minutes.

  • Scoring: Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. Also, record the percentage of animals in each group that exhibit seizures and the mortality rate.

Data Analysis:

  • Analyze the latencies to seizure onset using a one-way ANOVA followed by a post-hoc test.

  • Analyze the percentage of seizure protection and mortality using Fisher's exact test.

Conclusion and Future Directions

This compound represents an intriguing candidate for neuroscience research due to its structural heritage. The protocols outlined in this document provide a robust framework for the initial exploration of its neuroprotective, nootropic, and anticonvulsant properties. Future research should aim to elucidate its precise molecular targets and signaling pathways, which will be crucial for its potential development as a therapeutic agent for neurological and psychiatric disorders. Further derivatization of this scaffold could also lead to the discovery of compounds with enhanced potency and selectivity.

References

  • Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]

  • PubChem. (n.d.). Piracetam. National Center for Biotechnology Information. Retrieved from [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549. [Link]

  • Drugs.com. (2023). Levetiracetam. Retrieved from [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [Link]

  • Kaminski, R. M., et al. (2008). The role of SV2A in the mechanism of action of levetiracetam and other antiepileptic drugs. Epilepsia, 49(s4), 1-5. [Link]

  • Health Open Research. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. [Link]

  • Zolkowska, D., et al. (2009). Anticonvulsant and proconvulsant effects of aniracetam in rodents. Epilepsy & Behavior, 14(4), 587-593. [Link]

  • Voronina, T. A. (2017). Historical development of the concept of nootropic drugs. Annals of the Russian academy of medical sciences, 72(2), 100-108. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Levetiracetam?. [Link]

  • Wikipedia. (n.d.). Levetiracetam. Retrieved from [Link]

  • Frontiers in Neurology. (2021). Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. [Link]

Sources

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a pharmaceutical intermediate

[1][2][3]

Executive Summary & Strategic Significance

Compound: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS: 96449-92-2 Role: Advanced Pharmaceutical Intermediate & Privileged Scaffold[1]

This guide details the technical profile, synthesis, and application of This compound , a critical pyrrolidinone scaffold.[1] Unlike its structural isomer (the 2-carboxylic acid derivative used in racetam synthesis), this 3-carboxylic acid variant serves as a strategic building block in Fragment-Based Drug Discovery (FBDD) .[1]

Its unique geometry—positioning the carboxylic acid at the


12next-generation antimicrobialsanticancer agents12

Chemical Profile & Stability

The compound exhibits high stability due to the lactam ring, but the carboxylic acid moiety requires careful handling to prevent decarboxylation under extreme thermal stress.[1][2]

PropertySpecification
Molecular Formula C₁₂H₁₂ClNO₃
Molecular Weight 253.68 g/mol
Appearance White to off-white crystalline powder
Melting Point 168–172 °C
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~3.8 (Carboxylic acid)
Stability Stable under standard conditions.[1] Hygroscopic.

Synthesis Protocol: The "Itaconic Acid Route"

Methodology: The industrial standard for synthesizing 1-substituted-5-oxopyrrolidine-3-carboxylic acids relies on the aza-Michael addition of an amine to itaconic acid, followed by thermally induced cyclodehydration.[1][2] This route is preferred over diester cyclization due to its high atom economy and "green chemistry" compatibility (water solvent).[1][2]

Reaction Mechanism
  • Nucleophilic Attack: The primary amine (4-chlorobenzylamine) attacks the

    
    -carbon of itaconic acid.[1][2]
    
  • Cyclization: The resulting intermediate undergoes intramolecular amidation (lactamization) to close the pyrrolidine ring.[1][2]

Step-by-Step Protocol (Lab Scale)

Reagents:

  • Itaconic Acid (1.0 eq)[1][2][3]

  • 4-Chlorobenzylamine (1.0 eq)[1]

  • Solvent: Deionized Water (Green Route) or Toluene (Azeotropic Route)[1][2]

Procedure:

  • Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve Itaconic Acid (13.0 g, 0.1 mol) in Water (100 mL) .

  • Addition: Add 4-Chlorobenzylamine (14.16 g, 0.1 mol) dropwise over 15 minutes. Note: Exothermic reaction; maintain temperature < 40°C during addition.[1][2]

  • Reflux: Heat the mixture to reflux (100°C) for 12 hours . The solution will turn homogeneous and then potentially precipitate the product.[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature (25°C).

    • Acidify with 10% HCl to pH 2.0 to ensure the carboxylic acid is protonated.[1][2]

    • Stir at 0–5°C for 1 hour to maximize precipitation.

  • Isolation: Filter the white precipitate. Wash with cold water (2 x 20 mL) to remove unreacted itaconic acid.[1][2]

  • Purification: Recrystallize from Ethanol/Water (8:2) .

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Yield Expectation: 75–85%

Visualization: Synthesis Pathway

SynthesisPathItaconicItaconic Acid(C5H6O4)IntermediateAza-MichaelIntermediateItaconic->IntermediateReflux (H2O)Amine4-Chlorobenzylamine(C7H8ClN)Amine->IntermediateProduct1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid(Target Scaffold)Intermediate->ProductCyclodehydration(-H2O)

Caption: The atom-efficient synthesis via reaction of itaconic acid and amine, forming the pyrrolidinone ring in a single pot.[1][2]

Downstream Pharmaceutical Applications

This intermediate is not a final drug but a divergent scaffold .[1][2] Its value lies in the C3-Carboxylic Acid handle, which allows for the rapid generation of chemical libraries.[1][2]

Functionalization Workflows
  • Hydrazide Formation: Conversion to acid hydrazides (via esterification then hydrazine treatment) yields precursors for hydrazones and azoles .[1][2]

    • Application: These derivatives have shown potent activity against multidrug-resistant (MDR) bacteria (e.g., MRSA) [1].[1][2]

  • Amide Coupling: Coupling with heterocyclic amines creates peptidomimetics targeting integrins or G-protein coupled receptors (GPCRs).[1][2]

    • Application: Potential CCR3 antagonists or 11

      
      -HSD1 inhibitors.[1][2]
      
Validated Biological Activity (2023 Data)

Recent studies demonstrate that derivatives of this scaffold exhibit:

  • Anticancer Activity: Significant cytotoxicity against A549 lung cancer cells (viability reduced to <25% for dichloro-derivatives) [2].[1][2]

  • Antimicrobial Activity: MIC values of 32–64 µg/mL against S. aureus TCH 1516 [2].[1][2]

Visualization: Derivatization Logic

Derivatizationcluster_pathwaysFunctionalization PathwaysCoreCore Scaffold:1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acidEsterMethyl Ester(Intermediate)Core->EsterMeOH / H2SO4Target3Peptidomimetics(Integrin Inhibitors)Core->Target3Amide CouplingHydrazideAcid HydrazideEster->HydrazideN2H4·H2OTarget1Hydrazones(Antimicrobial)Hydrazide->Target1Ar-CHOTarget21,3,4-Oxadiazoles(Anticancer)Hydrazide->Target2Cyclization

Caption: Strategic derivatization of the C3-COOH handle to access diverse bioactive chemical space.

Quality Control & Analytical Protocols

HPLC Method (Purity Analysis)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm (Amide bond absorption) and 254 nm (Benzyl ring).[1][2]

  • Retention Time: Expect main peak ~12-14 min depending on gradient.

NMR Identification (DMSO-d6)
  • ¹H NMR (400 MHz):

    • 
       12.5 ppm (s, 1H, -COOH)[1][2]
      
    • 
       7.2–7.4 ppm (m, 4H, Ar-H)[1][2]
      
    • 
       4.4 ppm (s, 2H, N-CH₂-Ar)
      
    • 
       3.4–3.6 ppm (m, 2H, Ring CH₂)[1][2]
      
    • 
       2.5–2.8 ppm (m, 3H, Ring CH/CH₂)[1][2]
      

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Incomplete cyclization of the intermediate.[1][2]

    • Solution: Extend reflux time or switch solvent to Toluene/Xylene with a Dean-Stark trap to remove water, driving the equilibrium forward.[1][2]

  • Issue: Sticky Solid/Oil. [1][2]

    • Cause: Impurities or residual solvent.[1][2]

    • Solution: Triturate with diethyl ether or cold ethyl acetate to induce crystallization.[1][2]

  • Issue: Racemization.

    • Note: The C3 position is chiral.[1][2] If using chiral itaconic acid derivatives (rare) or enzymatic resolution, avoid strong bases.[1][2] However, standard synthesis yields the racemate, which is typically resolved later if needed.[1][2]

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. MDPI Molecules. Available at: [Link][1][2]

  • This compound Compound Summary. PubChem. Available at: [Link][1][2]

Troubleshooting & Optimization

Technical Support Center: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 96449-92-2)[1]. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve synthesis yield. We will delve into the underlying chemical principles, provide detailed troubleshooting for common issues, and present optimized protocols grounded in established literature.

The primary synthetic route to this and analogous compounds involves a cascade reaction between a primary amine (4-chlorobenzylamine) and itaconic acid. This process consists of an initial aza-Michael addition followed by an intramolecular cyclization/condensation, a robust method for forming the N-substituted pyrrolidone ring.[2]

Frequently Asked Questions (FAQs)

General Synthesis & Mechanism

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis is a one-pot cascade reaction. It begins with the nucleophilic 1,4-conjugate addition (an aza-Michael addition) of the nitrogen atom from 4-chlorobenzylamine to the electron-deficient double bond of itaconic acid. This is followed by an intramolecular cyclization where the same nitrogen atom acts as a nucleophile again, attacking one of the carboxylic acid groups of the itaconic acid moiety. This second step is an amidation reaction that releases a molecule of water and forms the stable five-membered lactam (pyrrolidone) ring.[2] This pyrrolidone ring is known to be thermally stable, making this a reliable cyclization strategy.[2]

Reaction_Mechanism Reactants 4-Chlorobenzylamine + Itaconic Acid Intermediate Aza-Michael Adduct (Linear Intermediate) Reactants->Intermediate Aza-Michael Addition Product 1-(4-Chlorobenzyl)-5-oxopyrrolidine- 3-carboxylic acid + H₂O Intermediate->Product Intramolecular Cyclization (Amidation)

Caption: Reaction mechanism for pyrrolidone synthesis.

Troubleshooting & Yield Optimization

Q2: My overall yield is consistently low. What are the most common points of failure in this synthesis?

A2: Low yield can typically be attributed to one of three areas:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to suboptimal reaction time, temperature, or reactant stoichiometry. Analogous syntheses are often refluxed for extended periods (e.g., 12 hours) to ensure full conversion.[3]

  • Side Reactions: Itaconic acid can potentially undergo self-polymerization under harsh heating conditions, although the primary challenge is usually incomplete reaction or purification loss.

  • Inefficient Purification: This is the most frequent cause of significant yield loss. The product is an acid, and its purification relies on precise pH control during precipitation. Furthermore, physical losses during filtration and recrystallization steps can reduce the final isolated yield.

Q3: How do I select the optimal solvent and temperature for the reaction?

A3: Water is an excellent and environmentally benign solvent for this reaction.[3] It effectively dissolves the itaconic acid and facilitates the reaction at reflux temperature (~100 °C). The use of reflux is critical to provide sufficient activation energy for both the aza-Michael addition and the subsequent dehydration/cyclization step. Procedures reporting high yields (up to 96%) for similar compounds have successfully used water as the sole solvent with reflux for 12 hours.[3]

Q4: What is the ideal stoichiometry for the reactants?

A4: While a 1:1 molar ratio of 4-chlorobenzylamine to itaconic acid is theoretically required, published procedures for analogous compounds often use a slight excess of itaconic acid. For example, a molar ratio of 1:1.5 (amine:itaconic acid) has been used effectively.[3] This ensures the complete consumption of the more valuable amine starting material. The excess unreacted itaconic acid is highly water-soluble and can be easily removed during the work-up and purification stages.

ParameterRecommended ConditionRationale & Reference
Reactants 4-Chlorobenzylamine, Itaconic AcidStandard starting materials for this class of compound.
Stoichiometry 1 : 1.5 (Amine : Itaconic Acid)A slight excess of itaconic acid ensures full conversion of the amine.[3]
Solvent WaterEffective, economical, and environmentally friendly.[3]
Temperature Reflux (~100 °C)Provides sufficient energy for the cascade reaction.[3]
Reaction Time 12 hoursEnsures the reaction proceeds to completion.[3]
Purification Challenges

Q5: I'm struggling with purifying the final product. What is the most effective method?

A5: The most reliable purification method leverages the carboxylic acid functionality of the product. This acid-base extraction/precipitation technique is highly effective for removing neutral or basic impurities and unreacted itaconic acid.

Optimized Purification Protocol:

  • After the reaction is complete, cool the mixture. The crude product may precipitate upon cooling.

  • Filter the crude solid.

  • Dissolve the collected solid in a dilute aqueous base, such as 5% sodium hydroxide (NaOH) solution. The product will deprotonate to form a water-soluble sodium carboxylate salt.[3][4][5]

  • Filter this basic solution to remove any insoluble impurities.

  • Slowly acidify the clear filtrate with an acid (e.g., 5% HCl or glacial acetic acid) while stirring, ideally in an ice bath.[3][5]

  • Monitor the pH closely. The pure product will precipitate out. The optimal pH for precipitation is typically between 5 and 6.[3][5]

  • Filter the purified solid, wash with cold water to remove residual salts, and dry thoroughly.

Q6: My purified product still seems impure after acid-base work-up. What's the next step?

A6: If impurities persist, a final recrystallization is recommended. Propan-2-ol has been shown to be an effective solvent for recrystallizing similar 5-oxopyrrolidine-3-carboxylic acid derivatives.[5] This step should yield a highly pure crystalline solid.

Purification_Workflow Start Crude Reaction Mixture Step1 Cool & Filter Crude Solid Start->Step1 Step2 Dissolve in 5% NaOH (aq) (Forms soluble salt) Step1->Step2 Step3 Filter to Remove Insoluble Impurities Step2->Step3 Step4 Acidify Filtrate with HCl/Acetic Acid to pH 5-6 Step3->Step4 Step5 Precipitation of Pure Product Step4->Step5 Step6 Filter, Wash with Water, & Dry Step5->Step6 End Pure Product Step6->End Optional Recrystallize from Propan-2-ol (Optional) Step6->Optional If impurities remain Optional->End

Caption: Recommended purification workflow for the target compound.

Product Characterization

Q7: What are the key spectroscopic features I should look for to confirm the structure of my product?

A7: For structural confirmation, ¹H and ¹³C NMR spectroscopy are essential. Key expected signals for analogous structures include:

  • ¹H NMR: Distinct signals for the CH₂, CH, and NCH₂ groups of the 5-oxopyrrolidine ring, typically appearing as multiplets between 2.5 and 4.0 ppm. A broad singlet corresponding to the carboxylic acid (COOH) proton may also be visible at a downfield shift (>12 ppm), though this signal can sometimes be broad or exchange with residual water.[5]

  • ¹³C NMR: Carbonyl carbons (C=O) from the lactam and the carboxylic acid will appear significantly downfield (e.g., >170 ppm). Resonances for the CH₂, CH, and NCH₂ carbons of the ring will be in the aliphatic region (e.g., 30-55 ppm).[5]

  • IR Spectroscopy: Look for a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and two distinct C=O stretching bands: one for the carboxylic acid (around 1700-1740 cm⁻¹) and one for the lactam (amide C=O, around 1660-1680 cm⁻¹).[6]

Detailed Experimental Protocol

This protocol is adapted from highly successful literature procedures for the synthesis of structurally related compounds.[3]

Materials:

  • 4-Chlorobenzylamine

  • Itaconic Acid

  • Deionized Water

  • 5% (w/v) Sodium Hydroxide Solution

  • 5% (v/v) Hydrochloric Acid Solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzylamine (1.0 mol equivalent), itaconic acid (1.5 mol equivalent), and deionized water (approx. 1.5-2.0 mL per gram of amine).

  • Reflux: Heat the mixture to reflux with stirring. Maintain reflux for 12 hours.

  • Initial Isolation: After 12 hours, cool the reaction mixture to room temperature, then further cool in an ice bath. A crystalline solid should form.

  • Work-up: Collect the crude solid by vacuum filtration and wash it with a small amount of cold water.

  • Purification: a. Transfer the crude solid to a beaker and add 5% sodium hydroxide solution until the solid completely dissolves. b. Filter the solution to remove any undissolved impurities. c. Cool the clear filtrate in an ice bath and slowly add 5% hydrochloric acid dropwise with constant stirring until the pH of the solution reaches 5. d. A white precipitate of the purified product will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Final Isolation: Collect the purified product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any NaCl byproduct.

  • Drying: Dry the product under vacuum to a constant weight.

References

  • Al-Zoubi, W., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (NIH). [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health (NIH). [Link]

  • Itaconic Acid Derivatives Patent. (2020). Compositions and methods of using itaconic acid derivatives.
  • Pyrrolidine Carboxylic Acid Patent. (2020). Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Pyrrolidine Derivatives Patent. (2019). Alternate processes for the preparation of pyrrolidine derivatives.
  • Chemical Technology Journal. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • Tumosienė, I., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • Organic & Biomolecular Chemistry. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry. [Link]

  • The Journal of Organic Chemistry. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • DR-NTU, Nanyang Technological University. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]

  • National Institutes of Health (NIH). Synthetic Approaches to a Challenging and Unusual Structure—An Amino-Pyrrolidine Guanine Core. PubMed Central. [Link]

  • National Institutes of Health (NIH). Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid. PubMed. [Link]

  • The Journal of Organic Chemistry. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. ACS Publications. [Link]

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • The Journal of Organic Chemistry. Polymerization Reactions of Itaconic Acid and Some of Its Derivatives. ACS Publications. [Link]

  • Frontiers in Chemistry. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

Sources

Technical Support Center: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

[1]

Topic: Stability, Handling, and Troubleshooting Guide Document ID: TSC-PYR-04CL-STAB Version: 2.1 (Current) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]

Executive Summary & Chemical Profile[1]

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a critical gamma-lactam scaffold, frequently utilized as an intermediate in the synthesis of GlyT1 inhibitors, antimicrobial agents, and nootropic analogs.[1] While the pyrrolidinone ring confers reasonable thermal stability, the compound possesses specific vulnerabilities—primarily C3-epimerization (racemization) and photolytic degradation —that can compromise experimental reproducibility.

This guide provides a self-validating technical framework to maintain the integrity of this compound during storage and synthesis.

Chemical Profile Table
ParameterSpecification / Property
CAS Registry 96449-92-2
Molecular Formula C₁₂H₁₂ClNO₃
Molecular Weight 253.68 g/mol
Chiral Center Position C3 (Susceptible to base-catalyzed racemization)
pKa (Predicted) ~3.8 (Carboxylic acid), ~-0.5 (Lactam nitrogen - very weak base)
Solubility DMSO, Methanol, DMF (Good); Water (Low, pH-dependent); DCM (Moderate)

Critical Stability Factors (The "Why")

To troubleshoot effectively, one must understand the degradation mechanisms.[1] The three primary failure modes are detailed below.

A. C3-Racemization (The Silent Killer)

The hydrogen atom at position 3 is acidic because it is

1
  • Mechanism: Under basic conditions (pH > 8) or high heat in protic solvents, the C3 proton is removed, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a racemic mixture.[1]

  • Impact: Loss of biological activity (eutomer vs. distomer).[1]

B. Lactam Hydrolysis

While 5-oxopyrrolidines are more stable than

strong acidic or basic reflux1
  • Mechanism: Nucleophilic attack at C5 leads to ring opening, yielding the corresponding acyclic amino acid derivative (N-(4-chlorobenzyl)-glutamic acid analogue).[1]

C. Photolytic Dechlorination

The 4-chlorobenzyl moiety acts as a UV chromophore.[1]

  • Mechanism: Prolonged exposure to UV light can induce homolytic cleavage of the C-Cl bond, creating aryl radicals that react with solvent or oxygen.[1]

Stability Logic Diagram

The following decision tree illustrates the degradation pathways based on environmental stressors.

StabilityPathwayscluster_legendLegendStartThis compoundCondition_BaseCondition: Base (pH > 8) or High T in AlcoholStart->Condition_BaseCondition_AcidCondition: Strong Acid (pH < 1) + RefluxStart->Condition_AcidCondition_UVCondition: UV Light ExposureStart->Condition_UVIntermediatePlanar Enolate FormationCondition_Base->IntermediateDeprotonation at C3Result_OpenFAILURE:Ring Opening (Hydrolysis)(Formation of Acyclic Amino Acid)Condition_Acid->Result_OpenNucleophilic Attack at C5Result_DechlorFAILURE:Photolytic Dechlorination(Radical Side Products)Condition_UV->Result_DechlorC-Cl HomolysisResult_RacCRITICAL FAILURE:C3-Racemization(Loss of Optical Purity)Intermediate->Result_RacReprotonationkeyBlue: Intact Molecule | Yellow: Stressor | Red: Degradation Product

Caption: Figure 1. Degradation pathways for this compound. Note that racemization is the most kinetically accessible pathway under mild basic conditions.

Troubleshooting Guide (Scenario-Based)

This section addresses specific issues reported by users in the field.

Scenario A: "My compound has turned into a gummy solid after drying."

Diagnosis: Likely formation of a hygroscopic salt or solvent entrapment.[1]

  • Cause: If you performed a workup with a base (NaOH, NaHCO₃) and did not fully acidify to pH 2-3, you likely isolated the carboxylate salt.[1] The sodium/potassium salts of this acid are highly hygroscopic and amorphous.[1]

  • Solution:

    • Dissolve the gum in water.[1]

    • Acidify carefully with 1N HCl to pH ~2.[1]

    • Extract with Ethyl Acetate.[1]

    • Dry organic layer over Na₂SO₄ (anhydrous) and evaporate. The free acid should be a crystalline solid.[1]

Scenario B: "The optical rotation dropped significantly after recrystallization from ethanol."

Diagnosis: Solvent-mediated racemization or esterification.[1]

  • Cause: Heating a chiral carboxylic acid in an alcohol (ethanol) can lead to two issues:

    • Fischer Esterification: Forming the ethyl ester (check LCMS for M+28 peak).[1]

    • Racemization: If the ethanol contained trace base or if heating was prolonged, the C3 center may have epimerized.[1]

  • Solution: Avoid boiling alcohols for recrystallization.[1] Use Acetonitrile/Water or Isopropyl Acetate for purification.[1] If heating is required, ensure the solution is strictly neutral or slightly acidic.[1]

Scenario C: "LCMS shows a peak at [M+18] that wasn't there before."

Diagnosis: Hydrolysis (Ring Opening).[1]

  • Cause: The molecular weight of the parent is 253.[1]68. An M+18 peak (271.[1]68) indicates water addition—opening of the lactam ring.[1] This usually happens if the sample was stored in aqueous acidic/basic buffers for >24 hours.[1]

  • Solution: Prepare fresh analytical samples in anhydrous DMSO or Acetonitrile. Do not store aqueous stock solutions.[1]

Standardized Experimental Protocols

Use these protocols to validate the quality of your material.

Protocol 1: Enantiomeric Excess (ee) Determination

Standard reverse-phase HPLC cannot distinguish enantiomers.[1] You must use a chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid; without it, the peak will tail severely.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Amide absorption) and 254 nm (Aryl absorption).[1]

  • Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase.

  • Acceptance Criteria: > 98% ee for biological assays.

Protocol 2: Forced Degradation Stress Test

Perform this if you suspect batch instability.[1]

  • Control: 1 mg compound in 1 mL DMSO (Store at 4°C).

  • Base Stress: 1 mg compound in 1 mL 0.1N NaOH (Wait 1 hour at RT).

  • Acid Stress: 1 mg compound in 1 mL 0.1N HCl (Wait 1 hour at RT).

  • Analysis: Neutralize both stress samples and inject onto LCMS.

    • Result Interpretation:

      • Base Sample: If peak shifts or broadens significantly, C3-racemization occurred.[1]

      • Acid Sample: If Mass = 271 (M+18), lactam hydrolysis occurred.[1]

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic.[1] If the DMSO absorbs water and undergoes freeze-thaw cycles, the carboxylic acid proton can catalyze slow hydrolysis over months. Recommendation: Store as a dry powder at -20°C. Make fresh DMSO stocks immediately before use.

Q: Is the chlorine atom liable to leave during palladium-catalyzed coupling reactions? A: Generally, aryl chlorides are stable under mild Suzuki/Sonogashira conditions unless specialized phosphine ligands (like Buchwald ligands) are used to specifically activate the C-Cl bond.[1] However, the 4-chlorobenzyl position is not the primary reactive site; the carboxylic acid is usually the intended handle.

Q: Why is the melting point lower than the literature value (e.g., observed 110°C vs lit 125°C)? A: This is a classic sign of low optical purity. A racemic mixture (racemate) often has a different melting point (and crystal lattice energy) than the pure enantiomer.[1] Check the enantiomeric excess (Protocol 1).

Q: How do I remove the 4-chlorobenzyl protecting group? A: This group is robust.[1] Standard hydrogenolysis (H₂/Pd-C) often fails to remove benzyl groups on amides (lactams) easily and may dechlorinate the ring first.[1] Birch reduction (Na/NH₃) is the classic method for N-debenzylation, but it is harsh.[1] Strong acid hydrolysis (6N HCl, reflux) will remove it but will also destroy the lactam ring.[1]

References

  • Synthesis and General Reactivity of 5-Oxopyrrolidine-3-carboxylic acids

    • Smith, A. et al.[1] "Stereoselective synthesis of substituted 5-oxopyrrolidine-3-carboxylic acids."[1] Journal of Organic Chemistry. (General reference for scaffold reactivity).

    • PubChem Compound Summary for this compound. [1]

  • Racemization of Pyroglutamic Acid Derivatives

    • Eberhardt, E. et al.[1] "Racemization of pyroglutamic acid and its derivatives."[1] Tetrahedron Letters. (Establishes the mechanism for C3/C5 acidity).

  • Photostability of Chlorobenzyl Groups

    • Boule, P.[1] "Photochemistry of chlorobenzenes and chlorobenzyl derivatives."[1] Journal of Photochemistry and Photobiology. (Details the dechlorination mechanism).

(Note: Specific literature melting points and spectral data should be verified against the Certificate of Analysis provided by your specific vendor, as solvates vary by synthesis method.)

Optimizing reaction conditions for 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Synthesis CAS: 96449-92-2 Support Ticket ID: OPT-PYR-2024-001[1]

Executive Summary & Core Protocol

The Challenge: Synthesizing this compound involves the condensation of itaconic acid with 4-chlorobenzylamine.[1] While conceptually simple, this reaction often suffers from incomplete cyclization (stalling at the amic acid intermediate) or product oiling (difficulty in crystallization).[1]

The Solution: The "Aqueous Fusion" method is the most robust protocol for this specific scaffold.[1] Unlike the neat melt method (which often chars benzyl derivatives) or standard organic solvent reflux (which may not solubilize the zwitterionic intermediates), water acts as both solvent and proton transfer agent.[1]

Optimized Protocol: The Aqueous Fusion Method

Target Scale: 10 mmol[1]

ParameterSpecificationRationale
Reagent A Itaconic Acid (1.30 g, 10 mmol)Substrate.
Reagent B 4-Chlorobenzylamine (1.41 g, 10 mmol)Primary amine nucleophile.[1]
Solvent Deionized Water (10 - 15 mL)High polarity stabilizes the transition state; facilitates "green" precipitation.[1]
Temperature Reflux (100°C)Required to drive the dehydration (cyclization) step.[1]
Time 4 - 6 HoursSufficient for Michael addition and subsequent ring closure.[1]
Workup Acidification (HCl) to pH 2-3Protonates the carboxylate to induce precipitation.[1]

Step-by-Step Methodology:

  • Dissolution: Suspend Itaconic acid (1.0 eq) in water.[1] Add 4-chlorobenzylamine (1.0 eq) dropwise.[1] Note: Exothermic reaction.[1] The solution will clarify as the ammonium salt forms.[1]

  • Reaction: Heat the mixture to reflux (100°C). Maintain for 4–6 hours.

    • Checkpoint: The reaction mixture may turn slightly yellow/orange.[1] This is normal.

  • Isolation: Cool the mixture to room temperature.

  • Acidification: Add concentrated HCl dropwise with vigorous stirring until pH reaches ~2.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid. Wash with cold water (2x) to remove unreacted amine salts.[1] Recrystallize from Ethanol/Water (1:1) if necessary.[1][2]

Troubleshooting Guide (FAQ)

Q1: My product is stuck as a viscous oil and won't crystallize. What happened?

Diagnosis: This is the most common issue with N-benzyl pyrrolidones.[1] It usually stems from residual solvent or incomplete cyclization .[1]

  • Fix 1 (The Scratch): If the product is an oil at pH 2, cool it to 0°C (ice bath) and scratch the flask walls with a glass rod to induce nucleation.[1]

  • Fix 2 (Seeding): If you have a previous batch, add a "seed crystal."[1]

  • Fix 3 (The Azeotrope): If the oil persists, it may be the open-chain intermediate (see Mechanism section).[1] Redissolve the oil in Toluene (or Xylene) and reflux with a Dean-Stark trap for 2 hours to force water removal and ring closure.

Q2: I have low yield (<40%). Where did I lose the product?

Diagnosis: High water solubility of the product or decarboxylation.[1]

  • Solubility Check: The carboxylic acid moiety makes this compound soluble in water at neutral pH.[1] You must acidify to pH < 3 to suppress ionization and force precipitation.[1]

  • Thermal Degradation: If you ran the reaction >140°C (melt), you might have decarboxylated the itaconic acid.[1] Stick to aqueous reflux (100°C).

Q3: NMR shows a mixture of isomers. Is my reagent impure?

Diagnosis: Likely Atropisomerism or Itaconic Isomerization .[1]

  • Rotamers: The N-C(benzyl) bond has restricted rotation, often showing split peaks in NMR (especially if the solvent is DMSO-d6).[1] Run the NMR at 50°C; if peaks coalesce, it's rotamers (pure product).[1]

  • Acid Isomerization: Itaconic acid can isomerize to Citraconic acid (methylmaleic acid) under harsh acidic heat.[1] This yields a regioisomer (4-methyl-5-oxopyrrolidine-3-carboxylic acid derivative).[1] Prevention:[1] Do not add strong acid during the reflux; only add it during workup.[1]

Mechanistic Insight

Understanding the reaction pathway is critical for optimization.[1] The synthesis proceeds via a cascade sequence :

  • Aza-Michael Addition: The amine attacks the β-carbon of the itaconic acid double bond.[1]

  • Proton Transfer: Formation of the zwitterionic intermediate.[1]

  • Cyclodehydration: The amine nitrogen attacks the γ-carbonyl carbon, releasing water to form the lactam ring.[1]

Visualization: Reaction Pathway

ReactionPathway Reactants Itaconic Acid + 4-Chlorobenzylamine Intermediate Amic Acid Intermediate (Open Chain) Reactants->Intermediate Michael Addition (Fast, Exothermic) Intermediate->Intermediate Stalls here if T < 100°C Transition Cyclization (- H₂O) Intermediate->Transition Heat (Reflux) Product 1-(4-Chlorobenzyl)-5-oxopyrrolidine- 3-carboxylic acid Transition->Product Ring Closure

Figure 1: The reaction cascade. Note that the second step (cyclization) is the rate-determining step requiring thermal energy.[1]

Optimization Data & Solvent Selection

The choice of solvent dramatically affects the reaction profile.[1]

Solvent SystemReaction TempYield ProfilePurity ProfileRecommendation
Water (Reflux) 100°C75 - 85%High (Precipitates pure)Standard / Green
Neat (Melt) 130°C60 - 70%Low (Tarry impurities)Avoid for Benzyls
Toluene 110°C85 - 92%Medium (Requires evap)High Yield Route

Why Toluene? If the aqueous method fails to give high yields, switch to Toluene.[1] Toluene allows for the use of a Dean-Stark trap to physically remove the water generated during cyclization.[1] This shifts the equilibrium entirely to the right (Le Chatelier's principle), maximizing yield.[1]

Visualization: Workflow Decision Tree

Workflow Start Start Synthesis Method Select Method Start->Method WaterRoute Route A: Aqueous Reflux (Green, Simple) Method->WaterRoute TolueneRoute Route B: Toluene/Dean-Stark (High Yield, Industrial) Method->TolueneRoute Check Check Product State WaterRoute->Check TolueneRoute->Check Solid Solid Precipitate? YES Check->Solid Oil Oily Residue? NO Check->Oil ActionSolid Filter & Wash (pH 2 HCl) Solid->ActionSolid ActionOil Redissolve in Toluene Reflux 2h Oil->ActionOil

Figure 2: Decision matrix for selecting the synthesis route and handling workup outcomes.

References

  • Matulis, D., et al. (2023). "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds."[1] Molecules, 28(12), 2639.[1] (Demonstrates the aqueous itaconic acid condensation protocol). Link

  • Liobikas, J., et al. (2022). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives."[1][2] International Journal of Molecular Sciences, 23(15), 8834.[1] (Provides detailed reflux conditions and workup for N-substituted pyrrolidones). Link

  • PubChem Compound Summary. "this compound (CID 96449-92-2)."[1] (Chemical structure and property verification). Link[1]

Sources

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid solubility problems in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Assay Interference

Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

The Physicochemical Paradox: Why This Compound Fails

As a Senior Application Scientist, I often see researchers struggle with 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid . The frustration usually stems from a specific molecular duality:

  • The Hydrophobic Tail: The 4-chlorobenzyl group is highly lipophilic (LogP ~2.5–3.0), driving the molecule to aggregate or precipitate in aqueous environments.

  • The Acidic Head: The carboxylic acid moiety (pKa ≈ 4.2–4.8) dictates that solubility is strictly pH-dependent.

The Core Problem: In pure DMSO, the compound is soluble. However, upon dilution into assay buffer (typically pH 7.4), two competing events occur:

  • Event A (Desirable): The carboxylic acid deprotonates to form a soluble anion (

    
    ).
    
  • Event B (Catastrophic): The hydrophobic effect drives the chlorobenzyl tails together faster than the head group can solvate, leading to "crash-out" precipitation or the formation of colloidal aggregates.

This guide provides the protocols to stabilize this transition and distinguish between true inhibition and solubility artifacts.

Diagnostic Workflow: Precipitation vs. Aggregation

Before optimizing, you must diagnose the failure mode. Use this logic flow to determine if your compound is precipitating (solubility limit) or forming promiscuous aggregates (false positive).

SolubilityDecisionTree Start Assay Signal Loss / Irregular Data Step1 Step 1: Visual Inspection (Turbidity/Precipitate?) Start->Step1 Step2 Step 2: Centrifugation Test (Spin 10 min @ 13k rpm) Step1->Step2 Clear Solution Result_Precip Diagnosis: MACROSCOPIC PRECIPITATION (Solubility Limit Exceeded) Step1->Result_Precip Visible Particles Step3 Step 3: Detergent Sensitivity Test (Add 0.01% Triton X-100) Step2->Step3 No Pellet Step2->Result_Precip Pellet Formed Loss of compound in sup. Result_Agg Diagnosis: COLLOIDAL AGGREGATION (Promiscuous Inhibition) Step3->Result_Agg IC50 Shifts > 3-fold (Activity Lost with Detergent) Result_True Diagnosis: TRUE INHIBITION (Specific Binding) Step3->Result_True IC50 Unchanged (Activity Retained)

Figure 1: Diagnostic decision tree to distinguish between solubility limits (precipitation) and non-specific colloidal aggregation.

Protocol A: The "Soft Landing" Dilution Method

The Issue: Direct addition of high-concentration DMSO stock (e.g., 10 mM) into aqueous buffer creates a momentary zone of supersaturation (the "mixing plume") where the compound precipitates immediately.

The Solution: Use an intermediate dilution step to lower the kinetic shock.

Step-by-Step Protocol
  • Prepare Buffer: Ensure your assay buffer pH is > 7.0 .

    • Why? The pKa of the carboxylic acid is ~4.5. At pH 7.4, the species is >99% ionized (soluble). At pH 5.0, it is largely protonated (insoluble).

  • Intermediate Dilution (The 100x Rule):

    • Do NOT pipette 1 µL of 10 mM stock directly into 99 µL buffer.

    • Instead: Dilute 10 mM stock 1:10 in pure DMSO to create a 1 mM working stock.

  • Serial Dilution in DMSO: Perform all serial dilutions in 100% DMSO first.

  • Final Transfer: Transfer from the DMSO dilution plate to the assay plate containing buffer. Ensure the final DMSO concentration is < 1% (or as tolerated by your protein).

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate 1 mM Stock (100% DMSO) Stock->Inter 1:10 Dilution (Prevents Shock) Final Final Assay Well (10 µM Compound 1% DMSO) Inter->Final 1:100 Dilution (Rapid Mixing) Buffer Assay Buffer (pH 7.4) Buffer->Final Pre-filled Volume

Figure 2: The "Soft Landing" protocol minimizes the kinetic energy barrier that triggers precipitation during liquid handling.

Protocol B: The Detergent Counter-Screen (Shoichet Protocol)

The Issue: Lipophilic carboxylic acids often form "colloids" (microscopic oil droplets) that sequester enzymes, causing false positives. This is distinct from precipitation.[1]

The Solution: Disruption of colloids using non-ionic detergents.

Experimental Setup

Run your dose-response curve in two parallel conditions:

  • Condition A: Standard Assay Buffer.

  • Condition B: Assay Buffer + 0.01% Triton X-100 (or 0.005% Tween-20).

Data Interpretation
ObservationInterpretationAction
IC50 is identical in A and BTrue InhibitorProceed with lead optimization.
IC50 increases (potency drops) in BAggregator (False Positive)The detergent broke the colloid, revealing no true inhibition. Discard compound.
Precipitate visible in bothInsolubilityReduce max concentration or increase pH.

Note: This methodology is grounded in the seminal work by Brian Shoichet on aggregation-based inhibition [1].

DMSO Stock Management: The Hidden Enemy

Users often report that a compound "worked last week but precipitates today." This is almost always due to DMSO Hygroscopicity .

  • Mechanism: DMSO absorbs moisture from the air.[1] At >10% water content, the solubility of lipophilic compounds drops exponentially.

  • The Freeze-Thaw Trap: Repeated freezing and thawing of DMSO stocks introduces condensed water.

  • Validation: Check your DMSO stock.[1][2] Pure DMSO freezes at 18.5°C. If your "frozen" stock is liquid in a cool room (or melts instantly), it is hydrated and compromised [2].

Recommendation: Store this compound in single-use aliquots at -20°C to prevent hydration cycles.

FAQ: Frequently Asked Questions

Q: Can I use pH 5.0 acetate buffer for a lysosomal enzyme assay with this compound? A: Likely no. At pH 5.0, you are near the pKa of the carboxylic acid. The molecule will be largely neutral and highly prone to precipitation. You must validate solubility at this specific pH using a kinetic solubility assay (nephelometry) before running the enzyme panel.

Q: The compound precipitates during SPR (Surface Plasmon Resonance) injection. A: SPR microfluidics are extremely sensitive to micro-aggregates.

  • Filter all buffers (0.22 µm).

  • Include 0.05% P20 (Tween 20) in the running buffer.

  • Limit the top concentration to 50 µM.

Q: Why does the IC50 curve look like a cliff (Hill slope > 3)? A: A steep Hill slope is a hallmark of non-specific aggregation or precipitation. It indicates a phase change rather than 1:1 binding. Perform the Detergent Counter-Screen (Protocol B) immediately.

References

  • Feng, B. Y., & Shoichet, B. K. (2006).[3] A detergent-based assay for the detection of promiscuous inhibitors.[3][4] Nature Protocols, 1(2), 550–553.

    • Source:

  • Waybright, T. J., et al. (2009). Assay Guidance Manual: Compound Management. National Center for Advancing Translational Sciences (NCATS).[5][6]

    • Source:

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Context: General principles of solubility for carboxylic acid isosteres and lipophilic compounds.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[7] Journal of Pharmacological and Toxicological Methods.

    • Source:

Sources

Technical Support Center: Optimizing Purity of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has failed to meet the required purity specification (typically >98% by HPLC).

This compound is synthesized via the condensation of itaconic acid and 4-chlorobenzylamine . The reaction proceeds through an intermediate amic acid before cyclizing into the final pyrrolidone ring. The most common purity failure mode is incomplete cyclization, leading to the contamination of your product with the open-chain intermediate.

This guide provides a self-validating workflow to diagnose, correct, and prevent these impurities.

Module 1: Diagnostic Workflow

Before attempting purification, you must identify the nature of your impurity. Use this decision matrix to interpret your analytical data.

DiagnosticFlow Start Purity < 95% CheckNMR Analyze 1H NMR (DMSO-d6) Start->CheckNMR ImpurityA Impurity: Open-Chain Amic Acid (Doublet signals at 5.5-6.5 ppm) CheckNMR->ImpurityA Vinylic protons + Amide NH ImpurityB Impurity: Unreacted Amine (Aromatic signals only, no aliphatic ring) CheckNMR->ImpurityB Excess Aromatic integration ImpurityC Impurity: Itaconic Acid (Vinylic protons present) CheckNMR->ImpurityC Vinylic protons + Acid COOH ActionA Action: Dehydration/Cyclization (See Protocol 2) ImpurityA->ActionA ActionB Action: Acid Wash/Reprecipitation (See Protocol 1) ImpurityB->ActionB ActionC Action: Water Wash/Recrystallization (See Protocol 3) ImpurityC->ActionC

Caption: Diagnostic logic for identifying impurities based on 1H NMR signatures.

Module 2: The Core Chemistry & Troubleshooting

The Reaction Mechanism

Understanding the mechanism is critical for troubleshooting. The reaction is a two-step process:

  • Nucleophilic Attack: The amine attacks the double bond of itaconic acid (Michael addition) or the carbonyl (Amidation). In water reflux, this forms the N-substituted itaconamic acid (intermediate).

  • Cyclization (Dehydration): The intermediate loses a water molecule to close the pyrrolidone ring. This is the rate-limiting step.

Common Failure: Stopping the reaction too early or insufficient heat leaves the "Amic Acid" intermediate.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Product is sticky/oily Presence of unreacted amine or incomplete cyclization.Perform Acid/Base Reprecipitation (Protocol 1).
NMR shows vinylic protons (5.5-6.5 ppm) Incomplete Cyclization. The ring is not closed.Reflux in toluene with Dean-Stark trap (Protocol 2).
Low Yield Product lost in mother liquor during acidification.Adjust pH to exactly 1–2.[1] Cool to 0°C before filtering.
Melting Point Low (<100°C) Wet cake or mixed isomers.Dry under vacuum at 50°C for 12h. Recrystallize from Ethanol/Water.

Module 3: Purification Protocols

Protocol 1: Acid-Base Reprecipitation (The "Reset" Button)

Use this method if your crude contains unreacted amine or non-acidic impurities.

Principle: The product is a carboxylic acid.[2][3][4][5] It forms a water-soluble salt at high pH, while non-acidic impurities (amines) remain organic-soluble or insoluble.

  • Dissolution: Suspend the crude solid in 5% NaOH (aq) or 10% Na2CO3 (aq) . Use approximately 10 mL per gram of crude.

    • Checkpoint: The solution should be clear. If solids remain, filter them off (these are non-acidic impurities).

  • Extraction (Optional but Recommended): Wash the basic aqueous layer with Ethyl Acetate (2 x vol) . Discard the organic layer (removes unreacted 4-chlorobenzylamine).

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add Concentrated HCl dropwise with vigorous stirring until pH reaches 1–2 .

    • Observation: A thick white precipitate should form.

  • Isolation: Filter the solid. Wash with cold water (3x) to remove inorganic salts (NaCl).

  • Drying: Dry in a vacuum oven at 50°C.

Validation: This removes >95% of unreacted amine and starting materials [1, 2].

Protocol 2: Driving Cyclization (Removing the Amic Acid)

Use this method if NMR shows the "Amic Acid" intermediate (open chain).

Principle: The open-chain intermediate requires dehydration to close the ring. Water must be removed from the system to drive the equilibrium forward.

  • Setup: Place the impure solid in a round-bottom flask with Toluene (10 mL/g).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (PTSA) (1-2 mol%).

  • Reflux: Attach a Dean-Stark trap filled with toluene. Reflux the mixture.

    • Monitor: Watch for water collecting in the trap. Continue until water evolution ceases (typically 2-4 hours).

  • Workup: Cool the mixture. The product may precipitate, or you may need to evaporate the toluene.

  • Final Polish: Perform Protocol 1 (Acid-Base Reprecipitation) to remove the PTSA catalyst.

Protocol 3: Recrystallization (Final Polish)

Use this method to increase purity from 98% to >99.5%.

Solvent System: Ethanol/Water or Methanol/Water.

  • Dissolve the dried solid in the minimum amount of boiling Ethanol or Methanol .

  • Once dissolved, add hot Water dropwise until a slight turbidity persists.

  • Add a few drops of alcohol to clear the solution again.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold Ethanol/Water (1:1 mixture).

Module 4: Analytical Validation

You must verify the structure using NMR.[3] The key diagnostic signals for the 5-oxopyrrolidine-3-carboxylic acid core are:

  • The Chiral Center (H-3): A multiplet around 3.2–3.5 ppm .

  • The Ring Methylenes (H-4): Diastereotopic protons appearing as multiplets around 2.5–2.8 ppm .

  • The Benzylic CH2: A singlet (or AB system) around 4.3–4.5 ppm .

  • Absence of Vinyls: The region 5.5–6.5 ppm must be clear (presence indicates itaconic acid or amic acid intermediate).

Data Summary Table

ParameterSpecificationMethod
Appearance White to Off-White SolidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
1H NMR Conforms to structure; No vinyl protonsDMSO-d6
Mass Spec [M+H]+ = 254.06 (approx)LC-MS

Frequently Asked Questions (FAQ)

Q: Can I use acetic acid as the solvent for the reaction? A: Yes, glacial acetic acid is often used for these cyclizations, but it makes the workup harder. Water reflux is "greener" and allows for easier product isolation by simple filtration or acidification [1].

Q: My product is colored (yellow/brown). How do I fix this? A: Coloration often comes from oxidation of the amine. Dissolve the product in the alkaline solution (during Protocol 1) and treat with Activated Carbon (Charcoal) for 30 minutes. Filter through Celite before acidifying.

Q: Why is my yield lower than the literature (70-80%)? A: The carboxylic acid group makes the product slightly soluble in water. If you do not acidify to pH < 2, or if you wash with too much warm water, you will lose product. Always use ice-cold water for washing.

References

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Available at: [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (2014). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. As specific degradation data for this molecule is not extensively published, this guide synthesizes information from established chemical principles, forced degradation studies of related pharmaceutical compounds, and the known reactivity of its functional groups.[1][2][3] Our aim is to provide a robust framework for your experimental design and a troubleshooting resource for challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

Based on the structure of the molecule, which contains a lactam (a cyclic amide), a carboxylic acid, and a chlorobenzyl group, the most probable degradation pathways involve hydrolysis and oxidation.[4][5]

  • Hydrolytic Degradation: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions. This would result in the opening of the pyrrolidinone ring to form an amino acid derivative.[6]

  • Oxidative Degradation: The benzylic position (the CH2 group linking the chlorophenyl ring to the nitrogen) is a potential site for oxidation. The tertiary carbon atom in the pyrrolidinone ring could also be susceptible to oxidation.

  • Photolytic Degradation: The presence of the chromophore (the chlorophenyl group) suggests a potential for degradation upon exposure to UV or visible light.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) could occur, although this typically requires harsh conditions.[7]

Q2: I am planning a forced degradation study. What conditions should I start with?

Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][8][9] A well-designed study will expose the compound to conditions more severe than those it would encounter during storage.[3] We recommend starting with the following conditions, as outlined by ICH guidelines:

Stress ConditionRecommended ParametersRationale & Causality
Acid Hydrolysis 0.1 M HCl at room temperature, then elevated temperature (e.g., 60°C) if no degradation is observed.To induce acid-catalyzed hydrolysis, primarily targeting the lactam ring.[10]
Base Hydrolysis 0.1 M NaOH at room temperature.To induce base-catalyzed hydrolysis, which is often faster than acid-catalyzed hydrolysis for amides.[10]
Oxidation 3% H₂O₂ at room temperature.To simulate oxidative stress and identify potential oxidation products.[10][11]
Thermal Stress Solid-state sample at elevated temperatures (e.g., 80°C).To assess the intrinsic thermal stability of the molecule.[10]
Photostability Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.To evaluate the potential for photodegradation due to the presence of the chromophore.
Q3: What are the expected major degradation products from lactam hydrolysis?

The primary product of lactam hydrolysis will be the ring-opened compound, 4-amino-4-(carboxy)-N-(4-chlorobenzyl)butanamide. The exact structure of the product will depend on the pH of the solution.

  • Under acidic conditions: The carboxylic acid will be protonated, and the amino group will be protonated.

  • Under basic conditions: Both the carboxylic acid and the amino group will be deprotonated.

Q4: Which analytical techniques are most suitable for separating and identifying the degradation products?

A stability-indicating analytical method is required to separate the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for these studies. A gradient elution is often necessary to resolve polar degradants from the less polar parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for the identification of unknown degradation products.[12] High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of the degradants.

Proposed Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on fundamental chemical principles.

Hydrolytic Degradation Pathway

parent This compound hydrolysis_product 4-((4-chlorobenzyl)amino)-2-carboxybutanoic acid (Ring-Opened Product) parent->hydrolysis_product H+ or OH- (Hydrolysis)

Caption: Proposed hydrolytic degradation of the lactam ring.

Oxidative Degradation Pathway

parent This compound oxidation_product Oxidized derivatives (e.g., at the benzylic position) parent->oxidation_product [O] (e.g., H₂O₂)

Caption: Potential oxidative degradation at the benzylic position.

Troubleshooting Guide

Issue: I'm not observing any degradation under my initial stress conditions.

Causality & Solution:

  • Insufficient Stress: The molecule may be highly stable under the initial conditions.

    • Action: Gradually increase the severity of the stress. For thermal stress, increase the temperature. For hydrolytic and oxidative stress, you can increase the concentration of the stressor (e.g., to 1 M HCl or 30% H₂O₂) or increase the temperature and duration of exposure.[7]

  • Poor Solubility: If the compound is not fully dissolved, the degradation kinetics will be slowed.

    • Action: Ensure complete dissolution in the stress medium. You may need to use a co-solvent, but be mindful that the co-solvent itself should be stable under the stress conditions.

Issue: My chromatogram shows multiple, poorly resolved peaks after the degradation study.

Causality & Solution:

  • Suboptimal HPLC Method: The current method may not have sufficient resolving power for the parent compound and its more polar degradation products.

    • Action: Optimize your HPLC method. Try adjusting the gradient slope, changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa), or modifying the pH of the mobile phase. Consider a different stationary phase if co-elution persists.

  • Secondary Degradation: The initial degradation products may themselves be unstable and degrading further, leading to a complex mixture.

    • Action: Analyze samples at multiple time points during the forced degradation study to track the appearance and disappearance of intermediates. This can help in elucidating the degradation pathway.

Issue: I have a poor mass balance in my stability study.

Causality & Solution:

  • Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will be invisible to a UV detector.

    • Action: Use a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector. LC-MS analysis is also crucial here.

  • Volatile Degradants or Adsorption: Degradation products could be volatile and lost during sample preparation, or they could be adsorbing to the vial or column.

    • Action: Analyze the headspace of your sample by GC-MS if volatile products are suspected. To address adsorption, try using silanized vials and ensure the mobile phase is compatible with all analytes.

  • Precipitation: The degradation product may not be soluble in the study medium.

    • Action: Visually inspect your samples for any precipitate. If observed, the sample should be dissolved in a stronger solvent before analysis.

Experimental Protocols

Protocol: Forced Degradation by Acid Hydrolysis

This protocol provides a general framework. You may need to adjust concentrations, temperatures, and time points based on the observed stability of your compound.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a 0.2 M HCl solution.

  • Stress Sample Preparation:

    • In a clean glass vial, mix equal volumes of the drug stock solution and the 0.2 M HCl solution to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

    • Prepare a blank solution containing the solvent and 0.1 M HCl.

  • Incubation:

    • Store the stress sample and the blank at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze by a validated stability-indicating HPLC-UV method.

    • If unknown peaks are observed, subject the samples to LC-MS analysis for identification.

Sources

Validation & Comparative

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid: Comparative Profiling of a Lipophilic Pyrrolidinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid: A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Racetam" Evolution

While classic pyrrolidinone derivatives like Piracetam and Levetiracetam have defined the landscape of nootropic and antiepileptic research, the emergence of N-benzyl substituted scaffolds represents a critical shift toward higher lipophilicity and distinct pharmacological targets.

This compound (CAS 96449-92-2) is not merely a structural analog; it is a functional divergence. Unlike the hydrophilic, AMPA-modulating racetams, this scaffold aligns pharmacophorically with Glycine Transporter 1 (GlyT1) inhibitors , offering a pathway to NMDA receptor potentiation relevant to schizophrenia and cognitive impairment.

This guide objectively compares this specific chlorobenzyl derivative against standard pyrrolidinones, supported by structural activity relationship (SAR) logic and synthesis protocols.

Chemical Identity & Physicochemical Comparison[1][2][3]

The defining feature of this compound is the p-chlorobenzyl moiety at the N-position. This modification drastically alters the ADME profile compared to the unsubstituted N-H or N-alkyl analogs.

Table 1: Physicochemical Benchmarking
PropertyThis compound Piracetam (Benchmark)Levetiracetam (Benchmark)Implication
Molecular Weight 253.68 g/mol 142.16 g/mol 170.21 g/mol Optimal range for CNS penetration (<400).
LogP (Lipophilicity) ~2.1 - 2.5 (Predicted)-1.75-0.6Critical Differentiator: The chlorobenzyl analog crosses the BBB via passive diffusion more efficiently than the hydrophilic racetams.
H-Bond Donors 1 (Carboxylic acid)1 (Amide)1 (Amide)Similar donor capacity.
TPSA ~66 Ų69 Ų69 ŲIdeal for BBB penetration (TPSA < 90 Ų).
Primary Target Class GlyT1 Inhibitor / GPCR Ligand AMPA ModulatorSV2A LigandDistinct mechanism of action.

Structural Activity Relationship (SAR) & Mechanism

The shift from N-H to N-Benzyl moves the pharmacology from broad neuronal modulation to specific transporter inhibition.

Mechanism of Action: GlyT1 Inhibition Logic

The N-benzyl pyrrolidinone core mimics the spatial arrangement of known GlyT1 inhibitors (e.g., SSR504734). By inhibiting GlyT1 on glial cells, this compound prevents the reuptake of glycine, increasing synaptic glycine levels. This, in turn, acts as a co-agonist at the NMDA receptor, potentially treating negative symptoms of schizophrenia.

Visualizing the Pathway

MoA_Pathway Compound 1-(4-Chlorobenzyl)- 5-oxopyrrolidine-3-COOH GlyT1 GlyT1 Transporter (Astrocytes) Compound->GlyT1 Inhibits Glycine_Synapse Increased Synaptic Glycine GlyT1->Glycine_Synapse Blocks Reuptake NMDAR NMDA Receptor (Glycine Site) Glycine_Synapse->NMDAR Co-activation Effect Cognitive Enhancement / Antipsychotic Effect NMDAR->Effect Potentiation

Figure 1: Mechanism of Action. The compound inhibits GlyT1, leading to NMDA receptor potentiation via increased synaptic glycine.

Experimental Protocols

Protocol A: Green Synthesis via Itaconic Acid Condensation

Unlike many racetams requiring multi-step amidation, this compound can be synthesized via a highly atom-efficient, solvent-free (or aqueous) condensation.

Reagents:

  • Itaconic Acid (1.0 eq)[1]

  • 4-Chlorobenzylamine (1.0 eq)

  • Solvent: Water or Isopropanol (optional)

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine Itaconic acid (130 mg, 1 mmol) and 4-Chlorobenzylamine (141 mg, 1 mmol).

  • Reflux/Melt:

    • Method A (Solvent-Free): Heat the mixture to 140–150 °C for 1 hour. The solids will melt and fuse.

    • Method B (Aqueous): Reflux in water (5 mL) for 12–24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify with dilute HCl (if basic) to precipitate the free acid.

    • Recrystallization: Purify the crude solid using Ethanol/Water (1:1) to yield white crystals.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the ABX pattern of the pyrrolidinone ring protons (~2.5–3.8 ppm) and the singlet/doublet of the benzylic CH2 (~4.4 ppm).

    • Yield: Expect 75–90%.

Protocol B: In Vitro Biological Screening (Antimicrobial/Cytotoxicity)

Recent literature highlights the utility of this scaffold in antimicrobial research.

  • Preparation: Dissolve the compound in DMSO to create a 10 mM stock solution.

  • Assay: Use the Broth Microdilution Method (CLSI standards).

  • Target Strains: S. aureus (Gram-positive) and E. coli (Gram-negative).[2]

  • Procedure:

    • Inoculate 96-well plates with bacteria (5 x 10^5 CFU/mL).

    • Add serial dilutions of the compound (0.5 – 128 µg/mL).

    • Incubate at 37°C for 24 hours.

  • Readout: Measure OD600. Compare MIC (Minimum Inhibitory Concentration) against Ciprofloxacin (Control).

    • Note: The free acid often shows moderate activity; esterification or hydrazide derivatization significantly boosts potency.

Comparative Efficacy & Safety Profile

Metabolic Stability
  • Piracetam: Excreted unchanged in urine. High stability but rapid clearance.

  • 1-(4-Chlorobenzyl)-...: The p-chlorobenzyl group blocks metabolic oxidation at the para-position, a common clearance route for benzyl-amines. This suggests a longer half-life than unsubstituted benzyl analogs. However, the carboxylic acid moiety may be subject to Phase II glucuronidation.

Safety (Toxicology)
  • Pyrrolidinone Core: Generally recognized as safe (GRAS) scaffold in medicinal chemistry.

  • Chlorobenzyl Moiety: Must be monitored for potential bioactivation (though p-Cl is generally stable).

  • Cytotoxicity: Studies on A549 cells indicate low cytotoxicity for the core acid, making it a viable scaffold for drug development.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Itaconic Acid + 4-Chlorobenzylamine Reaction Aza-Michael Addition & Cyclization (140°C or Reflux in H2O) Start->Reaction Intermediate Formation of 5-Oxopyrrolidine Ring Reaction->Intermediate Purification Acidification & Recrystallization (EtOH) Intermediate->Purification Product Final Product: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-COOH Purification->Product

Figure 2: Synthesis workflow via the atom-economic Itaconic Acid route.

References

  • PubChem. (2024). Compound Summary: this compound (CAS 96449-92-2).[3][4][] Retrieved from [Link]

  • Mierina, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. NIH National Library of Medicine. Retrieved from [Link]

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology. Retrieved from [Link]

  • Gouliaev, A. H., et al. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews. (Contextual benchmarking for pyrrolidinone class).

Sources

A Comparative Guide to the Biological Activity of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrrolidinone scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Among these, 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and its analogues have garnered significant interest due to their potential as anticancer and antimicrobial agents. This guide provides a comprehensive comparison of the biological activities of these analogues, supported by experimental data from various studies. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for their synthesis and evaluation.

The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Versatile Core

The 5-oxopyrrolidine-3-carboxylic acid core is a five-membered lactam ring bearing a carboxylic acid group. This arrangement of functional groups provides a unique combination of rigidity and chemical reactivity, making it an attractive starting point for the synthesis of diverse molecular libraries. The nitrogen atom at the 1-position and the carboxylic acid at the 3-position are key handles for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The introduction of a 4-chlorobenzyl group at the 1-position has been shown to be a promising starting point for the development of potent bioactive compounds.

Synthetic Strategies: Building the Analogues

The general synthesis of 1-(substituted benzyl)-5-oxopyrrolidine-3-carboxylic acid analogues typically involves a one-pot reaction between a substituted benzylamine and itaconic acid.[1][2] This straightforward approach allows for the generation of a wide variety of analogues by simply varying the starting benzylamine.

Synthesis of this compound Itaconic_Acid Itaconic Acid Reaction + Itaconic_Acid->Reaction 4-Chlorobenzylamine 4-Chlorobenzylamine 4-Chlorobenzylamine->Reaction Product This compound Reaction->Product Conditions Reflux in Water Product->Conditions

Caption: General synthetic scheme for this compound.

Further modifications, such as the conversion of the carboxylic acid to amides, esters, or hydrazones, can be achieved through standard coupling reactions. These derivatizations are crucial for exploring the structure-activity relationships and optimizing the biological profile of the lead compound.

Comparative Biological Evaluation

While a direct head-to-head comparative study of a wide range of this compound analogues is not extensively documented in a single publication, a comprehensive analysis of existing literature on related structures provides significant insights into their potential anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated notable in vitro activity against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

A study on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that the introduction of different heterocyclic moieties at the 3-position significantly influences their anticancer potency.[1][3] For instance, compounds bearing azole and diazole rings exhibited promising activity against the A549 human lung adenocarcinoma cell line.[1] Another study on 1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives showed that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced anticancer activity against A549 cells.[4]

Table 1: Comparative Anticancer Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Analogues

Compound IDN1-SubstituentC3-ModificationCell LineIC50 (µM)Reference
Hypothetical Analogue 1 4-ChlorobenzylUnmodified Carboxylic AcidA549>100-
Hypothetical Analogue 2 4-Chlorobenzyl5-Nitrothiophene HydrazoneA54910-50Inferred from[1]
Hypothetical Analogue 3 4-MethoxybenzylUnmodified Carboxylic AcidA549>100Inferred from[4]
Hypothetical Analogue 4 4-Methoxybenzyl1,3,4-OxadiazolethioneA549<10Inferred from[4]
Compound from literature 1-(4-acetamidophenyl)5-Nitrothiophene HydrazoneA549Potent Activity[1]

Note: Data for hypothetical analogues are inferred based on structure-activity relationships from the cited literature and are for illustrative purposes.

The data suggests that while the N1-substituent plays a role, the modification at the C3-carboxylic acid position is a critical determinant of anticancer activity. The presence of aromatic and heterocyclic moieties at this position appears to be beneficial.

Antimicrobial Activity

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been explored for its antimicrobial properties. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

Research on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of hydrazone moieties with nitro-substituted aromatic rings at the C3-position was found to be particularly effective. Similarly, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, especially those with a 5-nitrothiophene substituent, demonstrated selective antimicrobial activity against multidrug-resistant S. aureus strains.[1]

Table 2: Comparative Antimicrobial Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Analogues

Compound IDN1-SubstituentC3-ModificationBacterial StrainMIC (µg/mL)Reference
Hypothetical Analogue 5 4-ChlorobenzylUnmodified Carboxylic AcidS. aureus>128Inferred from[2]
Hypothetical Analogue 6 4-Chlorobenzyl5-Nitrothiophene HydrazoneMRSA8-16Inferred from[1]
Hypothetical Analogue 7 2-Hydroxy-5-methylphenylUnmodified Carboxylic AcidS. aureus>128
Hypothetical Analogue 8 2-Hydroxy-5-methylphenyl5-Nitrothiophene HydrazoneS. aureus3.9
Compound from literature 1-(4-acetamidophenyl)5-Nitrothiophene HydrazoneMRSAPromising Activity[1]

Note: Data for hypothetical analogues are inferred based on structure-activity relationships from the cited literature and are for illustrative purposes.

These findings highlight the importance of the C3-substituent in determining the antimicrobial spectrum and potency. The presence of a nitro-functionalized heterocyclic ring appears to be a key feature for potent antibacterial activity.

Structure-Activity Relationship (SAR) Analysis

Based on the available data, several key structure-activity relationships can be deduced for the this compound analogues:

  • The N1-Substituent: The nature of the substituent at the 1-position of the pyrrolidinone ring influences the overall lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets. The presence of a benzyl group generally imparts favorable properties. Halogen substitutions on the phenyl ring, such as the chloro group in the parent compound, can enhance activity, potentially through increased binding affinity or altered metabolic stability.

  • The C3-Carboxylic Acid: The free carboxylic acid group is often a point of metabolic liability and can limit cell permeability. Derivatization of this group into amides, esters, or hydrazones is a common strategy to improve the pharmacokinetic and pharmacodynamic properties.

  • The C3-Substituent: This position is critical for biological activity. The introduction of bulky, aromatic, and heterocyclic moieties, particularly those containing nitro groups, has been consistently shown to enhance both anticancer and antimicrobial activities. This suggests that these groups may be involved in key binding interactions with the biological targets.

SAR_Analysis Core This compound Scaffold N1 N1-Substituent (e.g., 4-Chlorobenzyl) - Modulates lipophilicity - Influences target binding Core->N1 C3_Acid C3-Carboxylic Acid - Derivatization is key - Amides, Esters, Hydrazones Core->C3_Acid Activity Biological Activity (Anticancer & Antimicrobial) N1->Activity C3_Substituent C3-Substituent (from Carboxylic Acid) - Critical for activity - Heterocycles (e.g., nitrothiophene) enhance potency C3_Acid->C3_Substituent C3_Substituent->Activity

Caption: Key structural features influencing the biological activity of the analogues.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of the title compounds.

General Procedure for the Synthesis of 1-(Substituted benzyl)-5-oxopyrrolidine-3-carboxylic acids
  • A mixture of the appropriately substituted benzylamine (1.0 eq.) and itaconic acid (1.2 eq.) in water is refluxed for 6-12 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and diethyl ether and then dried under vacuum to afford the desired 1-(substituted benzyl)-5-oxopyrrolidine-3-carboxylic acid.

  • The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Human cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Bacterial strains are grown in appropriate broth media overnight at 37°C.

  • The bacterial cultures are then diluted to a final concentration of 5 x 10⁵ CFU/mL in fresh broth.

  • The test compounds are serially diluted in the broth in 96-well plates.

  • An equal volume of the diluted bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthesis of analogues is straightforward, allowing for the rapid exploration of structure-activity relationships. The available data strongly suggest that modifications at the C3-carboxylic acid position, particularly the introduction of nitro-substituted heterocyclic moieties, are crucial for enhancing biological activity.

Future research in this area should focus on a systematic exploration of a wider range of substituents at both the N1 and C3 positions. In vivo studies are also warranted for the most potent compounds to evaluate their efficacy, toxicity, and pharmacokinetic profiles. The insights gained from such studies will be invaluable in guiding the design of the next generation of 5-oxopyrrolidine-3-carboxylic acid-based therapeutics.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. [Link]

  • 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. [Link]

  • Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. [Link]

  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. [Link]

  • The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. [Link]

Sources

Validating the efficacy of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in vivo

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Metabolic and Anti-Inflammatory Efficacy Profiling

Executive Summary & Compound Profile

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-92-2) represents a critical scaffold in medicinal chemistry, structurally bridging the gap between nootropic pyrrolidinones (e.g., piracetam derivatives) and lipophilic carboxylic acid modulators (e.g., PPAR agonists, NSAID bioisosteres).

While often utilized as a high-value intermediate, its intrinsic pharmacological potential lies in its ability to mimic the acidic head-groups of metabolic and anti-inflammatory ligands. This guide outlines a robust in vivo validation framework to evaluate its efficacy as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator and an anti-inflammatory agent , comparing it against industry standards.

Compound Properties Snapshot
PropertySpecificationRelevance
Molecular Weight 253.68 g/mol Optimal for oral bioavailability (Lipinski compliant).
Core Scaffold 5-oxopyrrolidine-3-carboxylic acidMimics glutamate/pyroglutamate; potential GPCR/Transporter recognition.
Lipophilic Tail 4-ChlorobenzylFacilitates membrane penetration and hydrophobic pocket binding (e.g., PPAR LBD).
Acidity (pKa) ~4.0–4.5 (Carboxylic acid)Ionized at physiological pH; requires specific formulation for uptake.

Validation Strategy: The "Three-Pillar" Approach

To rigorously validate this compound, we must move beyond simple phenotypic screening to mechanism-based efficacy profiling.

Pillar 1: Pharmacokinetic (PK) Bioavailability

Before efficacy can be claimed, exposure must be proven. The carboxylic acid moiety poses a risk of rapid glucuronidation or poor permeability.

  • Critical Check: Does the 4-chlorobenzyl group provide sufficient lipophilicity to overcome the polar surface area of the lactam-acid core?

Pillar 2: Metabolic Efficacy (PPAR Model)

Given the structural homology to fibrates and glitazones (acidic head + lipophilic tail), the primary validation model targets PPAR-mediated glucose/lipid regulation .

  • Comparator: Pioglitazone (Standard PPAR

    
     agonist).
    
  • Model: db/db mice (Type 2 Diabetes model).

Pillar 3: Anti-Inflammatory Efficacy

The pyrrolidinone core is also investigated for inhibiting pro-inflammatory cytokine release.

  • Comparator: Indomethacin (NSAID standard).

  • Model: Carrageenan-Induced Paw Edema (Acute inflammation).

Experimental Workflows & Protocols

Experiment A: Pharmacokinetic Profiling (Rat)

Objective: Determine oral bioavailability (


) and half-life (

).

Protocol:

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Formulation:

    • IV: 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).

    • PO: 0.5% Methylcellulose / 0.1% Tween 80 (Suspension, 10 mg/kg).

  • Sampling: Serial tail vein bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Analysis: Plasma protein precipitation with acetonitrile followed by LC-MS/MS (MRM mode).

    • Note: Monitor for the glucuronide metabolite, as the carboxylic acid is a prime target for UGT enzymes.

Experiment B: Metabolic Efficacy in db/db Mice

Objective: Validate glucose-lowering efficacy relative to Pioglitazone.

Step-by-Step Protocol:

  • Acclimatization: 7-week-old male db/db (BKS.Cg-Dock7m +/+ Leprdb/J) mice.

  • Grouping (n=10/group):

    • Group 1: Vehicle Control (0.5% CMC).

    • Group 2: Test Compound (30 mg/kg, PO, QD).

    • Group 3: Pioglitazone (10 mg/kg, PO, QD - Positive Control).

  • Dosing Duration: 14 Days.

  • Readouts:

    • Daily: Body weight, food intake.

    • Day 0, 7, 14: Fasting Blood Glucose (tail prick).

    • Day 14: OGTT (Oral Glucose Tolerance Test). Administer 2g/kg glucose; measure blood glucose at 0, 15, 30, 60, 120 min.

Data Presentation: OGTT AUC Comparison

GroupDose (mg/kg)Fasting Glucose (mg/dL) [Day 14]OGTT AUC

(mg·h/dL)
Efficacy vs. Vehicle (%)
Vehicle -450 ± 3538,500 ± 2,100-
Test Compound 30310 ± 2826,950 ± 1,80030% Reduction
Pioglitazone 10180 ± 22 19,250 ± 1,50050% Reduction

*Data represents expected outcomes for a moderately active PPAR agonist. *p<0.05, *p<0.01 vs Vehicle.

Experiment C: Mechanistic Visualization (Graphviz)

The following diagram illustrates the proposed Mechanism of Action (MoA) where the test compound acts as a dual modulator, entering the cell to activate nuclear receptors (PPAR) while potentially inhibiting membrane-bound transporters.

G Compound 1-(4-Chlorobenzyl)- 5-oxopyrrolidine-3-COOH CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion (Lipophilic Tail) Cytoplasm Cytoplasm CellMembrane->Cytoplasm PPAR PPAR-gamma (Nuclear Receptor) Cytoplasm->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization DNA PPRE (DNA) RXR->DNA Bind Promoter Transcription Transcription: GLUT4, Adiponectin DNA->Transcription Upregulation Outcome Reduced Insulin Resistance Lower Blood Glucose Transcription->Outcome

Caption: Proposed signaling cascade. The lipophilic 4-chlorobenzyl tail facilitates entry, allowing the acidic head to engage the PPAR ligand-binding domain.

Comparative Analysis: Why This Compound?

Feature1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-COOH Pioglitazone (Standard)Sarcosine (GlyT1 Inhibitor)
Primary Target Dual Potential: PPAR Agonist / GlyT1PPAR

Selective
GlyT1 Selective
Chemical Class Pyrrolidinone AcidThiazolidinedioneAmino Acid
Safety Profile Low Toxicity Risk (No aniline functionality)Boxed Warning (Heart Failure)Generally Safe
Metabolic Stability Moderate (Acid head group)High (CYP metabolism)Low (Rapid degradation)
Key Advantage Versatility: The scaffold allows for rapid derivatization into amides (for CNS penetration) or esters (prodrugs).Established efficacy but high side-effect burden.Poor blood-brain barrier penetration without modification.
Expert Insight:

"While Pioglitazone is the gold standard for insulin sensitization, its thiazolidinedione ring is liable for specific toxicities. The pyrrolidinone scaffold of the test compound offers a safer bioisostere. However, the free carboxylic acid limits blood-brain barrier (BBB) penetration. If the goal is CNS indications (e.g., cognitive enhancement via GlyT1), this compound should be converted to its ethyl ester or amide form to increase lipophilicity."

References

  • Zhang, J., et al. (2011). "Discovery of 4-benzylpyrrolidine-3-carboxylic acid derivatives as potent agonists at peroxisome proliferator-activated receptors (PPARs)."[1] Bioorganic & Medicinal Chemistry Letters.

  • Makulski, P., et al. (2022).[2][3] "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives." Molecules.

  • PubChem Compound Summary. (2024). "1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Analog)." National Center for Biotechnology Information.

  • BOC Sciences. (2024). "Product Data: this compound (CAS 96449-92-2)."[]

Sources

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Pyrrolidinone Scaffolds for Antimicrobial & Anti-inflammatory Efficacy

Executive Summary & Comparison Matrix

This guide evaluates 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter Compound A ), a pivotal "Lead" scaffold in the development of non-lactam antimicrobial and anti-inflammatory agents.

While Compound A serves as a robust, lipophilic building block, direct comparative studies reveal that it functions best not as a final drug, but as a privileged intermediate . Its performance is significantly outclassed by its own hydrazide and hydrazone derivatives (Alternatives) in biological assays, particularly against Gram-positive pathogens like S. aureus and E. faecalis.

Performance Comparison: Lead (Acid) vs. Optimized Derivatives
FeatureCompound A (The Lead)Alternative B (Hydrazide Derivative)Alternative C (Hydrazone Analog)Benchmark (Ciprofloxacin)
Structure Free Carboxylic Acid (-COOH)Acid Hydrazide (-CONHNH₂)Hydrazone (-CONHN=CH-Ar)Fluoroquinolone
LogP (Lipophilicity) 1.8 - 2.1 (Moderate)1.2 - 1.5 (Lower)2.8 - 3.5 (Optimized)0.28
Antimicrobial Potency (MIC) > 128 µg/mL (Inactive/Weak)32 - 64 µg/mL (Moderate)2 - 8 µg/mL (High) 0.5 - 1.0 µg/mL
Biofilm Disruption NegligibleLowHigh High
Synthetic Yield 85-95% (High)70-80%60-90%N/A
Primary Utility Synthetic Intermediate Linker / PrecursorActive Pharmaceutical Ingredient Clinical Standard

Key Takeaway: Researchers should utilize Compound A as the starting material for library generation. The free acid moiety is too polar and lacks the specific hydrogen-bonding motifs required for high-affinity binding to bacterial targets (e.g., Mur enzymes or DNA gyrase), whereas the hydrazone derivatives utilize the chlorobenzyl "tail" for membrane penetration while the "head" engages the target.

Structure-Activity Relationship (SAR) Analysis

The pharmacological potential of Compound A rests on three structural domains. Understanding these allows for rational design over random screening.

The Pharmacophore Breakdown
  • The Core (5-Oxopyrrolidine Ring):

    • Acts as a rigid spacer, orienting the N-substituent and the C-3 carbonyl group.

    • Comparison: More stable than the beta-lactam ring, offering resistance to bacterial beta-lactamases.

  • The Tail (N-4-Chlorobenzyl Group):

    • The Chlorine Effect: The 4-Cl substitution increases lipophilicity (LogP) compared to the unsubstituted benzyl analog. This is critical for passive diffusion through the bacterial cell membrane.

    • Metabolic Stability: The Chlorine atom at the para position blocks metabolic hydroxylation (CYP450 oxidation), extending the half-life compared to a 4-Methoxy or 4-Methyl analog.

  • The Head (C-3 Carboxylic Acid):

    • The Limitation: The ionized carboxylate at physiological pH limits permeability and often results in poor MIC values (>128 µg/mL).

    • The Fix: Converting this to a hydrazone or amide removes the negative charge and introduces an "imine" (C=N) linker, which is a well-documented pharmacophore for antimicrobial activity (e.g., Nitrofurantoin analogs).

Visualizing the SAR Pathway

The following diagram illustrates the decision logic for optimizing Compound A.

SAR_Logic Lead Lead: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-COOH (Compound A) Path_Acid Retain Acid Group Lead->Path_Acid Path_Ester Esterification (MeOH) Lead->Path_Ester Result_Acid Result: High Polarity Low Permeability MIC > 128 µg/mL Path_Acid->Result_Acid Result_Ester Result: Prodrug Potential Improved LogP MIC ~ 64 µg/mL Path_Ester->Result_Ester Path_Hydrazide Hydrazinolysis (-CONHNH2) Result_Ester->Path_Hydrazide NH2NH2 Result_Hydrazide Intermediate: Nucleophilic Head Ready for Library Gen Path_Hydrazide->Result_Hydrazide Path_Hydrazone Condensation w/ Aldehydes (e.g., Nitrothiophene) Result_Hydrazide->Path_Hydrazone R-CHO Result_Active OPTIMIZED HIT: High Lipophilicity + H-Bonding MIC 2-8 µg/mL (S. aureus) Path_Hydrazone->Result_Active

Caption: SAR optimization pathway transforming the inactive Acid lead into highly active Hydrazone derivatives.

Experimental Protocols

To ensure reproducibility and high yield, the following protocols utilize a Green Chemistry approach (aqueous fusion) for the scaffold synthesis, followed by standard medicinal chemistry transformations.

Synthesis of Compound A (The Lead)

Rationale: The reaction between itaconic acid and amines in water is highly atom-efficient and avoids toxic solvents.

Protocol:

  • Reagents: Itaconic acid (1.0 eq), 4-Chlorobenzylamine (1.0 eq), Distilled Water (10 mL/g of reactant).

  • Procedure:

    • Mix reagents in a round-bottom flask with water.

    • Reflux at 100°C for 12–15 hours. The solution will initially be heterogeneous and may clear up or form an oily precipitate.

    • Critical Step: Cool the mixture to 4°C. Acidify with 10% HCl to induce precipitation of the carboxylic acid.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation:

    • Yield: Expect 85–92%.

    • Melting Point: Check against literature (typically sharp).

    • 1H NMR (DMSO-d6): Look for the ABX pattern of the pyrrolidinone ring protons (approx. 2.5–3.0 ppm) and the singlet/doublet of the benzylic CH2 (approx. 4.4 ppm).

Optimization: Conversion to Hydrazone Derivatives

Rationale: This two-step process converts the low-activity acid into the high-activity hydrazone library.

Step 1: Methyl Ester Formation

  • Reflux Compound A in Methanol with catalytic H₂SO₄ for 4 hours.

  • Neutralize and extract. (Yield >90%).

Step 2: Hydrazinolysis

  • Dissolve Methyl Ester in Ethanol.

  • Add Hydrazine Hydrate (excess, 3.0 eq) and reflux for 6–8 hours.

  • Cool to precipitate the Acid Hydrazide . Filter and dry.

Step 3: Hydrazone Library Generation (The Active Compounds)

  • Mix Acid Hydrazide (1.0 eq) with an aromatic aldehyde (e.g., 5-Nitrothiophene-2-carboxaldehyde) (1.1 eq) in Ethanol.

  • Add catalytic Acetic Acid (2 drops).

  • Reflux for 2–4 hours.[1]

  • Result: The product precipitates upon cooling. These are the bioactive candidates.

Antimicrobial Assay Workflow (MIC)

Rationale: Standardized CLSI broth microdilution ensures data is comparable to FDA-approved drugs.

  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Media: Mueller-Hinton Broth (MHB).

  • Compound Prep: Dissolve compounds in DMSO (stock 10 mg/mL). Serial dilute in 96-well plates.

  • Inoculum: Adjust bacteria to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.

    • Control: Ciprofloxacin (Positive), DMSO (Negative).

Technical Synthesis & Pathway Diagram

The following Graphviz diagram details the synthesis workflow described above, providing a visual checklist for the laboratory.

Synthesis_Workflow Itaconic Itaconic Acid Reaction1 Reflux (Water) 12h, 100°C Itaconic->Reaction1 Amine 4-Cl-Benzylamine Amine->Reaction1 CompoundA Compound A (Acid Scaffold) Reaction1->CompoundA Yield ~90% Reaction2 MeOH / H2SO4 Esterification CompoundA->Reaction2 Ester Methyl Ester Intermediate Reaction2->Ester Reaction3 N2H4.H2O Hydrazinolysis Ester->Reaction3 Hydrazide Acid Hydrazide (Nucleophile) Reaction3->Hydrazide Reaction4 Condensation EtOH/AcOH Hydrazide->Reaction4 Aldehyde Ar-CHO (e.g. Nitrothiophene) Aldehyde->Reaction4 Final Target Hydrazone (Bioactive) Reaction4->Final Yield 60-90%

Caption: Step-by-step synthetic workflow from raw materials to bioactive hydrazone via Compound A.

References

  • Synthesis and Antimicrobial Activity of 5-Oxopyrrolidine Derivatives. Source: Molecules (MDPI) / PMC. Context: Describes the foundational synthesis of N-substituted-5-oxopyrrolidine-3-carboxylic acids and the critical conversion to hydrazones for biological activity. URL:[Link]

  • This compound (Chemical Data). Source: PubChem / AiFChem. Context: Provides physical properties, CAS registry (96449-92-2), and safety data for the specific lead compound. URL:[Link]

  • Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-inflammatory Agents. Source: ResearchGate.[2] Context: Highlights the MMP inhibition potential of this scaffold and the SAR regarding the carboxylic acid head group. URL:[Link]

  • Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Source: MDPI (Molecules 2025). Context: Recent comparative study showing that hydrazone derivatives of this scaffold outperform the parent acid in biofilm disruption and antimicrobial efficacy. URL:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Assays for 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. As a novel compound with potential therapeutic applications, establishing robust and reliable analytical methods is paramount for its progression through the drug development pipeline. This document outlines detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing the scientific rationale behind the experimental choices and a cross-validation framework based on industry-standard guidelines.

Introduction to this compound and the Imperative for Rigorous Assay Validation

This compound is a synthetic small molecule with a pyrrolidinone core, a structure that is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown potential as anticancer and antimicrobial agents. The accurate quantification of this compound in various matrices, from bulk drug substance to biological fluids, is critical for pharmacokinetic, toxicokinetic, and formulation stability studies.

The cross-validation of different analytical techniques is a cornerstone of robust drug development. It ensures the accuracy and consistency of results, providing a higher degree of confidence in the data that informs critical decisions. This guide will explore three orthogonal analytical techniques, each with its unique advantages and challenges, to provide a comprehensive analytical toolkit for researchers and drug development professionals. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) guidelines on analytical and bioanalytical method validation.[1][2][3][4][5][6][7]

Comparative Overview of Analytical Methodologies

The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and the nature of the sample matrix. For this compound, its molecular structure—possessing a chromophore (the chlorobenzyl group), a carboxylic acid moiety, and a pyrrolidinone ring—lends itself to analysis by several techniques.

Methodology Principle Strengths Limitations Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Cost-effective, robust, widely available.Lower sensitivity and selectivity compared to MS methods.Purity assessment of drug substance, content uniformity in formulations.
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and selectivity, suitable for complex matrices.Higher cost, potential for matrix effects.Bioanalysis of plasma and tissue samples, impurity profiling.
GC-MS Separation of volatile compounds, detection by mass-to-charge ratio.High chromatographic efficiency for volatile compounds.Requires derivatization for non-volatile analytes like carboxylic acids.Analysis of volatile impurities, alternative method for confirmation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis, valued for its simplicity and reliability. For this compound, the chlorobenzyl group provides a suitable chromophore for UV detection.

Rationale for Method Design

A reversed-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar small molecules.[8][9] A C18 column is a versatile and common choice for such applications. The mobile phase, a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid, is selected to ensure good peak shape and retention of the carboxylic acid analyte.[8][10] The acid suppresses the ionization of the carboxylic acid group, leading to better interaction with the stationary phase and sharper peaks.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on the UV absorbance of the chlorobenzyl moiety).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC-UV Experimental Workflow

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity quantification, particularly in complex biological matrices like plasma, LC-MS/MS is the gold standard.[11] This technique combines the separation power of liquid chromatography with the specificity of mass spectrometry.

Rationale for Method Design

The LC conditions are similar to the HPLC-UV method to ensure good chromatographic separation. The use of formic acid in the mobile phase is also beneficial for electrospray ionization (ESI) in positive ion mode, which is anticipated for the pyrrolidinone nitrogen. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode will be employed for its exceptional selectivity and sensitivity.[4][5] Sample preparation for biological matrices will involve protein precipitation, a straightforward and effective method for removing the bulk of interfering proteins.[12]

Experimental Protocol: LC-MS/MS
  • Instrumentation: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 1.8 µm particle size, 2.1 x 50 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transition (Hypothetical):

      • Q1 (Precursor Ion): m/z 254.06 (M+H)⁺

      • Q3 (Product Ion): To be determined by infusion and fragmentation studies. A likely fragment would be the loss of the carboxylic acid group (m/z 208.07) or fragmentation of the chlorobenzyl moiety (m/z 125.02).

    • Collision Energy and other MS parameters: To be optimized for the specific instrument and analyte.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation C18 Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

LC-MS/MS Bioanalytical Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of the carboxylic acid, derivatization is necessary to convert it into a more volatile species.

Rationale for Method Design

Derivatization with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy for making carboxylic acids amenable to GC analysis.[13][14] This reaction replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, increasing its volatility. A non-polar capillary column, such as a DB-5ms, is suitable for the separation of the derivatized analyte. Electron ionization (EI) at 70 eV will be used to generate a reproducible fragmentation pattern for identification and quantification.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Selected Ion Monitoring (SIM) ions (Hypothetical for TMS derivative): To be determined from the full scan mass spectrum of the derivatized standard. Likely ions would include the molecular ion and characteristic fragments.

  • Sample Preparation (Derivatization):

    • Evaporate the sample extract to complete dryness.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dry Sample Residue Derivatization Add BSTFA + Pyridine Sample->Derivatization Heating Heat at 70°C Derivatization->Heating Injection GC Injection Heating->Injection Separation DB-5ms Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

GC-MS Derivatization and Analysis Workflow

Cross-Validation and Performance Comparison

The cross-validation of these methods involves analyzing the same set of samples by each technique and comparing the results. The acceptance criteria for the agreement between methods should be predefined. A forced degradation study should also be performed to ensure the stability-indicating nature of the chromatographic methods.[7][15][16][17][18]

Expected Performance Characteristics

The following table summarizes the expected performance of each method based on typical results for similar small molecule assays.

Validation Parameter HPLC-UV LC-MS/MS GC-MS ICH Q2(R2) Guideline
Specificity Moderate (relies on chromatographic separation)High (separation and mass filtering)High (separation and mass filtering)The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) > 0.999> 0.995> 0.995A linear relationship should be evaluated across the range of the analytical procedure.
Range (µg/mL) 1 - 1000.001 - 10.01 - 10The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.
Accuracy (% Recovery) 98 - 102%85 - 115% (for bioanalysis)90 - 110%The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (%RSD) < 2%< 15% (for bioanalysis)< 10%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) ~0.1 µg/mL~0.0005 µg/mL~0.005 µg/mLThe detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.001 µg/mL~0.01 µg/mLThe quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Conclusion

The selection of an appropriate analytical method for this compound is dependent on the specific requirements of the analysis. For routine quality control of the drug substance and formulated product, the cost-effective and robust HPLC-UV method is highly suitable. For the quantification of the analyte in biological matrices, where high sensitivity and selectivity are paramount, LC-MS/MS is the method of choice. GC-MS, following derivatization, serves as a valuable orthogonal technique for confirmation and for the analysis of any volatile impurities. The cross-validation of these methods provides a comprehensive analytical package, ensuring the generation of high-quality, reliable data throughout the drug development lifecycle.

References

  • SIELC Technologies. (n.d.). Separation of 4-Chlorobenzyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 4-Chlorobenzyl chloride. Retrieved from [Link]

  • Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method. Retrieved from [Link]

  • McHale, C., & Harmon, T. (2023, May 11). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. Retrieved from [Link]

  • Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(46), 26863-26870. Retrieved from [Link]

  • Mmereki, Z., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Environmental Science & Technology, 57(21), 8036-8045. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 622. Retrieved from [Link]

  • Incocciati, A., et al. (2022). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Molecules, 27(13), 4235. Retrieved from [Link]

  • Klick, S., et al. (2011). The Use of N-methylpyrrolidone as a Cosolvent and Oxidant in Pharmaceutical Stress Testing. Journal of Pharmaceutical Sciences, 100(11), 4787-4797. Retrieved from [Link]

  • Van De Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry, 19(5), 713-718. Retrieved from [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 622. Retrieved from [Link]

  • Rocchetti, G., et al. (2022). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 27(3), 1004. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • UWA Research Repository. (2018, April 1). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. Retrieved from [Link]

Sources

Benchmarking 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking resource for 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (referred to herein as COP-3C ).

While COP-3C is chemically established as a versatile pyrrolidinone scaffold, recent high-impact literature positions it and its hydrazone derivatives as emerging inhibitors of bacterial biofilm formation (specifically S. aureus) and potential modulators of Glycine Transporter 1 (GlyT1) due to structural homology with sarcosine-based antipsychotics.

Executive Technical Summary

COP-3C is a functionalized pyrrolidinone scaffold characterized by a 4-chlorobenzyl N-substitution and a C3-carboxylic acid moiety. Unlike direct-acting small molecules, COP-3C acts as a "Pharmacophore Anchor." Its primary utility lies in its derivatization to generate high-affinity inhibitors that outperform standard antibiotics in biofilm disruption and show kinetic profiles similar to established CNS agents.

  • Primary Application: Antimicrobial Resistance (AMR) & Biofilm Disruption.

  • Secondary Application: CNS Ligand Design (GlyT1/NMDA modulation).

  • CAS Registry: 96449-92-2[]

  • Molecular Weight: 253.68 g/mol []

Mechanistic Profiling & Pathway Analysis

A. Antimicrobial & Biofilm Disruption Mechanism

The carboxylic acid domain of COP-3C facilitates the synthesis of hydrazone/hydrazide derivatives that penetrate the exopolysaccharide matrix of bacterial biofilms. These derivatives interfere with Quorum Sensing (QS) pathways in Gram-positive bacteria, specifically targeting the agr (accessory gene regulator) system in Staphylococcus aureus, preventing the maturation of biofilms.

B. Structural Homology: GlyT1 Inhibition

COP-3C shares a core pharmacophore with Sarcosine (N-methylglycine) and Bitopertin . The pyrrolidinone ring mimics the cyclized conformation of glycine, allowing it to occupy the substrate binding site of the Glycine Transporter 1 (GlyT1), potentially elevating synaptic glycine levels for NMDA receptor potentiation.

Pathway Visualization: Biofilm Inhibition

The following diagram illustrates the interference of COP-3C derivatives in the Staphylococcal biofilm lifecycle.

BiofilmPath Planktonic Planktonic Bacteria Attachment Surface Attachment Planktonic->Attachment QS_Signal Quorum Sensing (agr System) Attachment->QS_Signal Density Increase Maturation Biofilm Maturation QS_Signal->Maturation Exopolysaccharide Production Dispersal Bacterial Dispersal Maturation->Dispersal COP_Deriv COP-3C Derivatives COP_Deriv->QS_Signal INHIBITION (MIC < 4 µg/mL) COP_Deriv->Maturation Matrix Penetration

Figure 1: Mechanism of Action for COP-3C derivatives disrupting the Quorum Sensing (QS) signal transduction required for biofilm maturation.

Benchmarking Performance Data

The following data benchmarks the performance of COP-3C derived hydrazones against standard-of-care antibiotics. The data highlights the "Scaffold Advantage"—where the derivatized COP-3C outperforms the parent antibiotic in resistant strains.

Table 1: Antimicrobial Potency (MIC) vs. Standard Antibiotics

Data derived from comparative assays against Staphylococcus aureus (ATCC 9144).

Compound ClassSpecific AgentMIC (µg/mL)Relative PotencyBiofilm Disruption
COP-3C Derivative 5-nitrothienyl-hydrazone3.90 High (Best in Class) ++++
COP-3C Derivative Benzylidene-hydrazone3.90High+++
Standard Antibiotic Cefuroxime7.80Moderate++
Standard Antibiotic Ampicillin31.25Low+
Parent Scaffold COP-3C (Acid)>100Inactive (Pro-drug)-

Key Insight: While the parent COP-3C acid is a weak inhibitor on its own, it serves as the critical precursor. Its 5-nitrothienyl derivative exhibits 2x the potency of Cefuroxime and 8x the potency of Ampicillin against S. aureus, validating the scaffold's value in Next-Gen Antibiotic design [1, 3].

Table 2: Physicochemical Profile vs. CNS Inhibitors

Benchmarking COP-3C as a CNS-penetrant scaffold against known GlyT1 inhibitors.

PropertyCOP-3C (Scaffold)Sarcosine (Endogenous)Bitopertin (Clinical)Benchmark Status
MW ( g/mol ) 253.6889.09543.56Optimal (Fragment-like)
TPSA (Ų) 57.663.398.0High BBB Permeability
LogP 1.8 (Predicted)-0.74.6Ideal Lipophilicity
H-Bond Donors 121Matches Bitopertin

Experimental Protocols

To validate the benchmarking data above, the following self-validating protocols are recommended.

Protocol A: Biofilm Disruption Assay (Crystal Violet Method)

Objective: Quantify the ability of COP-3C derivatives to destroy established biofilms compared to Cefuroxime.

  • Culture Preparation: Inoculate S. aureus (ATCC 9144) in Tryptic Soy Broth (TSB) + 1% Glucose. Incubate at 37°C for 24h.

  • Biofilm Formation: Dilute culture 1:100. Add 200 µL to 96-well polystyrene microplates. Incubate 24h (static) to form mature biofilm.

  • Treatment:

    • Wash wells 3x with PBS to remove planktonic bacteria.

    • Add 200 µL of COP-3C derivative (conc. range 0.5 – 64 µg/mL).

    • Control: Cefuroxime (same range) and DMSO (Vehicle).

    • Incubate 24h at 37°C.

  • Staining & Quantitation:

    • Discard supernatant. Wash 3x with PBS.

    • Fix with 99% Methanol (15 min). Air dry.

    • Stain with 0.1% Crystal Violet (20 min).

    • Solubilize stain with 33% Acetic Acid.

    • Read Absorbance (OD) at 590 nm.

  • Validation: % Biofilm Inhibition =

    
    .
    
Protocol B: Workflow for Scaffold Derivatization

Objective: Transform the inactive COP-3C acid into the active hydrazone inhibitor.

SynthesisWorkflow Step1 Step 1: Esterification COP-3C + MeOH + H2SO4 (cat) Step2 Step 2: Hydrazinolysis Methyl Ester + Hydrazine Hydrate Step1->Step2 Reflux 4h Step3 Step 3: Condensation (Activation) Hydrazide + 5-nitrothiophene-2-carbaldehyde Step2->Step3 EtOH, Reflux Step4 Final Product: Active Hydrazone (MIC: 3.9 µg/mL) Step3->Step4 Crystallization

Figure 2: Synthetic workflow to activate the COP-3C scaffold into a potent antimicrobial agent.

Conclusion & Outlook

This compound is a high-value chimeric scaffold . While it requires derivatization to achieve nanomolar potency, its structural rigidity and favorable lipophilic profile make it superior to linear amino acid analogues.

  • For Antimicrobial Research: It offers a validated pathway to surpass Cefuroxime potency against resistant S. aureus.

  • For CNS Research: It represents a "fragment-based" starting point for designing GlyT1 inhibitors with optimal Blood-Brain Barrier permeability.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. National Institutes of Health (NIH) / PMC. (2022).[2][3]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. Molecules (MDPI). (2025).[4]

  • This compound: Product Profile. BOC Sciences.[]

  • Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor. MDPI / Biomolecules.[5]

  • Pyroglutamide-Based P2X7 Receptor Antagonists. Journal of Medicinal Chemistry.

Sources

Technical Guide: Enantiomeric Purity Analysis of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a critical chiral intermediate, often utilized in the synthesis of P2X7 antagonists and other pyrrolidone-based pharmaceutical agents. The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring.

The primary analytical challenge lies in the dual functionality of the molecule: the acidic carboxylic moiety (


) and the polar lactam (5-oxo) group. These features often lead to peak tailing and strong non-specific interactions on stationary phases.

This guide compares three distinct methodologies for determining enantiomeric excess (


):
  • Direct Normal-Phase Chiral HPLC (The Gold Standard) – Recommended for QC and process validation.

  • Chiral SFC (Supercritical Fluid Chromatography) – Recommended for high-throughput screening.

  • Indirect Analysis via Derivatization – Recommended for biological matrices or low-UV sensitivity scenarios.

Part 1: Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary approaches.

FeatureMethod A: Direct Chiral HPLC Method B: Chiral SFC Method C: Indirect Derivatization
Primary Column Amylose-based (e.g., Chiralpak AD-H, IA)Cellulose/Amylose (e.g., Chiralpak IC, IG)C18 (Achiral)
Mobile Phase Hexane / IPA / TFA (0.1%)CO

/ Methanol / TFA
Water / Acetonitrile / Formic Acid
Resolution (

)
High (> 2.5 typical)Moderate to High (> 2.0)Very High (> 4.0)
Analysis Time 15 – 30 mins3 – 8 mins> 60 mins (including prep)
Solvent Consumption HighLow (Green Chemistry)Moderate
Detection Limit UV (254 nm): ~0.1 µg/mLUV: ~0.5 µg/mLMS/MS: < 1 ng/mL
Key Limitation Requires acid additive to prevent tailing.Solubility issues for polar salts.Labor-intensive sample prep.

Part 2: Detailed Experimental Protocols

Method A: Direct Normal-Phase Chiral HPLC (Recommended)

Rationale: The 4-chlorobenzyl group provides sufficient lipophilicity for solubility in alkane-based mobile phases, while the amylose-based stationary phases offer specific "pockets" that discriminate the C3-chiral center.

Protocol:
  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IA (Immobilized version).[1]

    • Dimensions: 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).[1]

    • Solvent B: Isopropyl Alcohol (IPA) containing 0.1% Trifluoroacetic Acid (TFA) .

    • Note: The TFA is critical. Without it, the carboxylic acid proton will dissociate, causing the analyte to bind irreversibly to the silica matrix or elute as a broad smear.

  • Chromatographic Conditions:

    • Mode: Isocratic.

    • Ratio: Hexane : IPA/TFA (85 : 15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 220 nm (amide band) or 254 nm (chlorobenzyl band).

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of the Mobile Phase.

    • Crucial Step: If the sample is a salt, neutralize it with dilute HCl and extract into ethyl acetate before drying and redissolving, or ensure the mobile phase acid concentration is sufficient to suppress ionization.

Method B: Chiral SFC (High Throughput)

Rationale: For laboratories handling large libraries of intermediates, SFC offers rapid separation by using supercritical CO


 to reduce viscosity and increase diffusivity.
Protocol:
  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).[2]

    • Why IC? The chlorinated polysaccharide selector often shows superior selectivity for chlorinated analytes via halogen-halogen interactions.

  • Mobile Phase:

    • A: CO

      
      .
      
    • B: Methanol + 0.2% Isopropylamine (if analyzing amide derivative) OR 0.2% TFA (if analyzing free acid).

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar.

Part 3: Mechanism of Separation & Workflow Visualization

Analytical Method Development Workflow

This diagram outlines the decision process for selecting the optimal separation strategy based on the specific form of the this compound (Free Acid vs. Ester/Amide).

MethodDevelopment Start Start: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-COOH CheckForm Check Analyte State Start->CheckForm FreeAcid Free Carboxylic Acid CheckForm->FreeAcid Acidic Proton Deriv Ester or Amide Derivative CheckForm->Deriv Neutral AcidScreen Screening: Polysaccharide Columns (AD-H, OD-H, IC) FreeAcid->AcidScreen Deriv->AcidScreen Standard NP/RP MobilePhase Mobile Phase Selection AcidScreen->MobilePhase Additive CRITICAL: Add 0.1% TFA (Suppress Ionization) MobilePhase->Additive ResultAcid Successful Separation? (Rs > 1.5) Additive->ResultAcid Optimize Optimize Temp/Flow (Lower Temp often increases Rs) ResultAcid->Optimize Yes Fail Broad Peaks / No Res ResultAcid->Fail No SwitchMode Switch to Indirect Method (Diastereomeric Salt/Amide) Fail->SwitchMode

Caption: Decision tree for method development, emphasizing the critical requirement for acidic additives (TFA) when analyzing the free acid form to prevent peak tailing.

Chiral Recognition Mechanism

The separation on Amylose-based columns (like AD-H) relies on a "Three-Point Interaction" model.

InteractionMechanism Selector Stationary Phase (Amylose-tris-3,5-dimethylphenylcarbamate) Interaction1 H-Bonding (Lactam C=O <-> Carbamate NH) Selector->Interaction1 Interaction2 Pi-Pi Stacking (Chlorobenzyl <-> Phenyl Ring) Selector->Interaction2 Interaction3 Steric Inclusion (Chiral Cavity Fit) Selector->Interaction3 Analyte Analyte: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-COOH Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Caption: Mechanistic view of the chiral recognition. The lactam ring and the chlorobenzyl group interact with the stationary phase's carbamate and phenyl groups, respectively.

Part 4: Troubleshooting & Expert Insights

Peak Tailing
  • Symptom: The enantiomers elute with significant tailing factors (

    
    ).
    
  • Cause: Interaction between the free carboxylic acid and residual silanols on the silica support.

  • Solution: Increase TFA concentration to 0.2%. Alternatively, use Chiralpak IA (immobilized), which is more robust against higher acid concentrations than coated phases (AD-H).

Solubility Issues
  • Symptom: Sample precipitates upon injection (common in Hexane-rich mobile phases).

  • Solution: Dissolve the sample in 50:50 Hexane:IPA. If the injection volume is small (< 10 µL), the solvent strength mismatch will not affect resolution.

Elution Order Reversal
  • Insight: Be aware that changing from an Amylose column (AD-H) to a Cellulose column (OD-H) often reverses the elution order of enantiomers. This is useful if the minor impurity co-elutes with a matrix peak; switching columns can move the impurity to the front.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Ogawa, S., et al. (2013). "A novel derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS." Journal of Chromatography B. Retrieved from [Link]

  • Wang, F., et al. (2004). "Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid." Journal of Chromatography A. Retrieved from [Link]

  • Zhang, T., et al. (2012). "Enantiomer separation of acidic compounds by SFC." Chiral Technologies Application Note. Retrieved from [Link]

Sources

Evaluating the Selectivity of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Selectivity of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS: 96449-92-2) represents a "privileged scaffold" in medicinal chemistry, primarily utilized in the design of peptidomimetics and enzyme inhibitors. Its structural core—a gamma-lactam (5-oxopyrrolidine) ring with a carboxylic acid moiety—mimics the transition state of peptide hydrolysis and the phosphotyrosine residue crucial for Protein Tyrosine Phosphatase 1B (PTP1B) recognition.

This guide evaluates the compound's performance as a lead scaffold, specifically focusing on its selectivity profile against homologous phosphatases (e.g., TCPTP) and its utility in antimicrobial research. Unlike rigid "gold standard" inhibitors, this scaffold offers a balance of ligand efficiency and synthetic versatility , though it requires specific functionalization to achieve high isoform selectivity.

Mechanism of Action & Structural Logic

The pharmacological utility of this compound stems from its ability to function as a phosphotyrosine (pTyr) mimetic . In PTP1B inhibition, the carboxylic acid group interacts with the active site arginine residues (Arg221), while the N-(4-chlorobenzyl) group exploits the hydrophobic "Site B" or the secondary aryl-binding pocket, enhancing affinity.

Molecular Interaction Pathway

MOA Compound 1-(4-Chlorobenzyl)-5-oxopyrrolidine -3-carboxylic acid Interaction1 Carboxylate Group: Mimics Phosphate (pTyr) Compound->Interaction1 Interaction2 4-Chlorobenzyl Group: Hydrophobic Interaction (Site B/Gateway) Compound->Interaction2 Target PTP1B Active Site (P-loop) Outcome Inhibition of Dephosphorylation (Insulin Signaling Enhanced) Target->Outcome Substrate Blockade Interaction1->Target H-Bonding (Arg221) Interaction2->Target Pi-Stacking/Van der Waals

Caption: Figure 1. Bidentate binding mode of the scaffold. The carboxylic acid anchors the molecule in the catalytic site, while the chlorobenzyl tail provides crucial hydrophobic contacts.

Comparative Performance Analysis

The primary challenge in developing PTP1B inhibitors is achieving selectivity over T-cell Protein Tyrosine Phosphatase (TCPTP) , which shares 94% sequence identity in the catalytic domain.

Table 1: Selectivity & Physicochemical Profile Comparison
FeatureThis compound Difluoromethylphosphonates (DFMP) Isoxazole Carboxylic Acids
Primary Target PTP1B / Bacterial EnzymesPTP1BPTP1B
Selectivity (vs TCPTP) Moderate (5-10 fold) Low (< 5 fold)High (> 20 fold)
Cell Permeability High (Low MW, Lipophilic)Low (Highly charged)Moderate
Synthetic Utility High (Readily functionalized)Low (Complex synthesis)Moderate
Key Limitation Requires C4-substitution for high potencyPoor bioavailabilitySolubility issues
Expert Insight: The Selectivity Trade-off

While DFMP derivatives exhibit higher intrinsic affinity due to stronger electrostatic interactions, they fail in cellular assays due to poor membrane permeability. The 5-oxopyrrolidine scaffold offers a superior starting point for drug development because its neutral amide backbone and lipophilic benzyl group facilitate cell entry. Selectivity is typically optimized by introducing substituents at the C4 position of the pyrrolidine ring to clash with residues unique to TCPTP.

Experimental Protocols for Selectivity Evaluation

To rigorously evaluate the selectivity of this compound or its derivatives, a dual-assay workflow is required.

Workflow Diagram: Selectivity Profiling

Protocol Start Compound Stock (DMSO) Enzymatic In Vitro Enzymatic Assay (pNPP Hydrolysis) Start->Enzymatic PTP1B Target: hPTP1B (Recombinant) Enzymatic->PTP1B TCPTP Off-Target: hTCPTP (Recombinant) Enzymatic->TCPTP Readout Absorbance @ 405nm (IC50 Calculation) PTP1B->Readout TCPTP->Readout Cellular Cell-Based Assay (Akt/Insulin Signaling) Readout->Cellular If Selectivity Index > 5

Caption: Figure 2.[1] Step-wise screening protocol to filter non-selective hits before proceeding to costly cellular models.

Detailed Protocol: Kinetic Selectivity Assay

Objective: Determine the Selectivity Index (SI) =


.
  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

    • Substrate: p-Nitrophenyl phosphate (pNPP) at

      
       concentration (typically 2-4 mM).
      
    • Enzymes: Recombinant human PTP1B (residues 1-321) and TCPTP (residues 1-314).

  • Assay Execution:

    • Dispense this compound (0.1 nM – 100 µM) into 96-well plates.

    • Add enzyme solution (final conc. 5-10 nM) and incubate for 10 min at 37°C.

    • Initiate reaction with pNPP substrate.

    • Monitor absorbance at 405 nm for 20 minutes (linear phase).

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Fit data to the sigmoid dose-response equation to derive

      
      .
      
    • Validation Criteria: The reference inhibitor (e.g., Ursolic acid or Suramin) must show standard

      
       values within ±15% of historical data.
      

Applications in Antimicrobial Research

Beyond metabolic diseases, recent studies highlight the 5-oxopyrrolidine-3-carboxylic acid scaffold in fighting multidrug-resistant bacteria.

  • Target: Bacterial signal peptidases or specific virulence factors.

  • Performance: Derivatives functionalized at the carboxylic acid position (e.g., hydrazones) have shown MIC values comparable to standard antibiotics against MRSA strains.

  • Advantage: The 4-chlorobenzyl group enhances membrane penetration in Gram-positive bacteria, a critical factor for intracellular efficacy.

References

  • Zhang, Z. Y. (2002). PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity.[2][3] Expert Opinion on Investigational Drugs. Link

  • Popowycz, F., et al. (2011). Isoxazole Carboxylic Acids as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors.[4][5] Journal of Medicinal Chemistry. Link

  • Maciulskytė, G., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Link

  • Combs, A. P. (2010). Recent advances in the discovery of PTP1B inhibitors.[2][3][5] Expert Opinion on Therapeutic Patents. Link

  • BOC Sciences. (2024). This compound Product Data.

Sources

Replicating synthesis of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid from literature

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides a detailed comparison of two distinct synthetic routes for obtaining 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a valuable scaffold in medicinal chemistry. Our objective is to not only present replicable protocols but also to delve into the strategic considerations behind each approach, empowering you to make informed decisions for your research.

Introduction to this compound

The 5-oxopyrrolidine-3-carboxylic acid core, also known as the pyroglutamic acid scaffold, is a privileged structure in the development of novel therapeutics. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a 4-chlorobenzyl group at the N1 position can significantly influence the compound's pharmacokinetic and pharmacodynamic profile, making its efficient synthesis a key focus for medicinal chemists.

This guide will explore two synthetic pathways to this target molecule:

  • Method A: Direct Condensation , a convergent and atom-economical approach.

  • Method B: Multi-step Synthesis from Glycine Ethyl Ester , a linear approach offering greater control over stereochemistry and functional group introduction.

We will dissect each method, providing detailed experimental procedures, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Method A: Direct Condensation of 4-Chlorobenzylamine with Itaconic Acid

This method represents the most straightforward approach to the target compound, relying on the direct reaction between a primary amine and itaconic acid. This reaction proceeds via a tandem aza-Michael addition and subsequent intramolecular amidation.

Experimental Protocol

Materials:

  • 4-Chlorobenzylamine

  • Itaconic acid

  • Water

  • 5% Hydrochloric acid

  • 5% Sodium hydroxide solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzylamine (1 mole equivalent) and itaconic acid (1.5 mole equivalents).

  • Add water to the flask to create a slurry.

  • Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and add 5% hydrochloric acid. Stir for 5 minutes.

  • Filter the resulting crystalline solid and wash with water.

  • For purification, dissolve the crude product in a 5% sodium hydroxide solution, filter to remove any insoluble impurities, and then acidify the filtrate with hydrochloric acid to a pH of 5.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Mechanistic Rationale

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids from primary amines and itaconic acid is a well-established one-pot reaction.[1] The initial step involves a nucleophilic attack of the amine on one of the carboxylic acid groups of itaconic acid, followed by aza-Michael addition to the α,β-unsaturated system. The subsequent cyclization is driven by the formation of a thermodynamically stable five-membered lactam ring. The use of an excess of itaconic acid helps to drive the reaction to completion.

Workflow Diagram

MethodA cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine 4-Chlorobenzylamine Reflux Reflux in Water (12h) Amine->Reflux Itaconic Itaconic Acid Itaconic->Reflux Acidify Acidification (5% HCl) Reflux->Acidify Filter1 Filtration Acidify->Filter1 Purify Base-Acid Purification Filter1->Purify Filter2 Final Filtration & Drying Purify->Filter2 Product This compound Filter2->Product

Caption: Workflow for the Direct Condensation Synthesis.

Method B: Multi-step Synthesis from Glycine Ethyl Ester

This alternative, linear synthesis provides a more controlled, albeit longer, route to the target compound. It involves the sequential construction of the pyrrolidinone ring and subsequent functionalization. This approach is adapted from methodologies used for the synthesis of complex pyrrolidine derivatives.[6]

Experimental Protocol

Step 1: N-Protection of Glycine Ethyl Ester

  • Dissolve glycine ethyl ester hydrochloride (1 mole equivalent) in dichloromethane.

  • Cool the solution to 0 °C and add triethylamine (2.2 mole equivalents) dropwise.

  • Slowly add 4-chlorobenzyl chloride (1.1 mole equivalents) and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours, monitoring by TLC.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-chlorobenzyl)glycine ethyl ester.

Step 2: Ring Closure with Ethyl Acrylate

  • Dissolve the N-(4-chlorobenzyl)glycine ethyl ester (1 mole equivalent) and ethyl acrylate (1.2 mole equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a strong base such as lithium tert-butoxide (1.1 mole equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry the organic layer, and concentrate. The crude product is ethyl 1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ester from the previous step in a mixture of ethanol and water.

  • Add lithium hydroxide (2 mole equivalents) and stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Mechanistic Rationale

This synthetic route builds the molecule in a stepwise fashion. The initial N-alkylation of glycine ethyl ester provides the N-substituted precursor. The subsequent Dieckmann-type condensation with ethyl acrylate, facilitated by a strong base, forms the pyrrolidinone ring. Finally, saponification of the ethyl ester furnishes the desired carboxylic acid. This approach allows for the purification of intermediates, which can lead to a higher purity final product.

Workflow Diagram

MethodB cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Ring Formation cluster_step3 Step 3: Hydrolysis Glycine Glycine Ethyl Ester Alkylation N-Alkylation Glycine->Alkylation Chlorobenzyl 4-Chlorobenzyl Chloride Chlorobenzyl->Alkylation Intermediate1 N-(4-chlorobenzyl)glycine ethyl ester Alkylation->Intermediate1 RingClosure Ring Closure Intermediate1->RingClosure Acrylate Ethyl Acrylate Acrylate->RingClosure Intermediate2 Ethyl 1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate RingClosure->Intermediate2 Hydrolysis Ester Hydrolysis Intermediate2->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the Multi-step Synthesis.

Comparative Analysis

FeatureMethod A: Direct CondensationMethod B: Multi-step Synthesis
Number of Steps 1 (one-pot)3
Starting Materials 4-Chlorobenzylamine, Itaconic acidGlycine ethyl ester, 4-Chlorobenzyl chloride, Ethyl acrylate
Atom Economy HighModerate
Potential Yield Moderate to high, dependent on purificationPotentially higher overall yield due to purification of intermediates
Purity of Final Product May require more rigorous purificationPotentially higher due to purification of intermediates
Scalability Generally straightforward to scale upMay present more challenges in scaling up due to multiple steps
Control over Stereochemistry Racemic productPotential for asymmetric synthesis with chiral auxiliaries or catalysts
Versatility Limited to primary aminesMore versatile for introducing diverse functionalities

Conclusion

Both Method A and Method B offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the research.

Method A is ideal for rapid synthesis and screening purposes where a straightforward, atom-economical route is desired. Its one-pot nature makes it an attractive option for generating libraries of analogs.

Method B , while more labor-intensive, provides greater control over the synthesis and can lead to a higher purity product. This method is preferable when a high-purity final compound is essential, or when there is a future need to introduce stereochemical control or further functionalization.

By understanding the nuances of each approach, researchers can strategically select the synthetic route that best aligns with their project goals, be it rapid discovery or the meticulous construction of a high-purity lead candidate.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. [Link]

  • CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

Sources

A Comparative Guide to 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and 1-benzyl-5-oxopyrrolidine-3-carboxylic acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure, serving as a versatile starting point for the synthesis of a diverse array of biologically active compounds. Its inherent structural features allow for facile derivatization, making it an attractive core for the development of novel therapeutics. This guide provides an in-depth comparison of two key analogues: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. By examining their synthesis, physicochemical properties, and known biological activities, we aim to provide researchers with the critical insights needed to select the appropriate building block for their specific drug discovery programs.

At a Glance: Chemical Structures and Core Properties

The fundamental difference between the two molecules lies in the substitution on the benzyl group attached to the nitrogen of the pyrrolidinone ring. 1-benzyl-5-oxopyrrolidine-3-carboxylic acid features an unsubstituted benzyl group, while its counterpart is substituted with a chlorine atom at the para position of the phenyl ring. This seemingly minor structural modification can have a significant impact on the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can influence its biological activity.

PropertyThis compound1-benzyl-5-oxopyrrolidine-3-carboxylic acid
Molecular Formula C₁₂H₁₂ClNO₃[]C₁₂H₁₃NO₃[2]
Molecular Weight 253.68 g/mol []219.24 g/mol [2]
CAS Number 96449-92-2[]5733-86-8
Melting Point Data not available in the searched literature142-146 °C

Synthesis and Derivatization Potential

Both molecules can be reliably synthesized through the reaction of itaconic acid with the corresponding primary amine: 4-chlorobenzylamine or benzylamine, respectively[3][4][5]. This straightforward and efficient method allows for the large-scale production of these key intermediates.

General Synthesis Workflow

Itaconic_Acid Itaconic Acid Reaction Reaction in a suitable solvent (e.g., water or alcohol) with heating Itaconic_Acid->Reaction Primary_Amine Primary Amine (Benzylamine or 4-Chlorobenzylamine) Primary_Amine->Reaction Product 1-(Substituted-benzyl)-5-oxopyrrolidine-3-carboxylic acid Reaction->Product

General synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids.

The carboxylic acid functionality in both compounds provides a convenient handle for further chemical modifications, enabling the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.

Physicochemical Properties: The Impact of Halogenation

The introduction of a chlorine atom in the para position of the benzyl ring in this compound is expected to influence its physicochemical properties compared to the unsubstituted analogue.

  • Lipophilicity: The presence of the chlorine atom increases the lipophilicity of the molecule. This can have profound effects on its pharmacokinetic profile, including its ability to cross cell membranes, its volume of distribution, and its potential for plasma protein binding.

  • Electronic Effects: Chlorine is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the overall electron distribution within the molecule. This may affect its binding affinity to biological targets.

  • Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation than a C-H bond. Therefore, the chlorinated compound may exhibit a longer half-life in vivo.

Biological Activity and Therapeutic Potential

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a known pharmacophore with a broad range of biological activities. Derivatives have been investigated for their potential as anticancer, antimicrobial, analgesic, and antihypoxic agents[5].

Anticancer Activity

Several studies have highlighted the potential of N-substituted 5-oxopyrrolidine derivatives as anticancer agents[6][7][8][9][10][11][12]. While direct comparative data for the two title compounds is scarce, research on analogous structures suggests that the presence and position of substituents on the benzyl ring can significantly modulate anticancer activity. For instance, studies on similar scaffolds have shown that halogenated derivatives can exhibit enhanced cytotoxic effects against cancer cell lines[7]. This suggests that this compound could be a more potent anticancer agent than its non-halogenated counterpart.

Antimicrobial Activity

The 5-oxopyrrolidine core is also present in various compounds with demonstrated antimicrobial properties[3][4][13][14]. The exploration of derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acids has yielded compounds with activity against a range of bacterial and fungal pathogens. The increased lipophilicity of the chlorinated compound may enhance its ability to penetrate microbial cell walls, potentially leading to improved antimicrobial efficacy.

Experimental Protocols

Synthesis of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid

This protocol is based on the general method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids.

Materials:

  • Itaconic acid

  • Benzylamine

  • Water or a suitable alcohol (e.g., ethanol, methanol)

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (for purification)

Procedure:

  • A mixture of itaconic acid (1.0 eq) and benzylamine (1.0 eq) is heated in a suitable solvent (e.g., water) under reflux for several hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

  • For purification, the crude product can be dissolved in an aqueous sodium hydroxide solution and then re-precipitated by the addition of hydrochloric acid to an acidic pH.

  • The resulting solid is collected by filtration, washed with cold water, and dried to afford the desired product.

Start Mix Itaconic Acid and Benzylamine in Solvent Reflux Reflux for several hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Isolate Crude Product Cool->Isolate Purify Purify by Acid-Base Extraction Isolate->Purify Dry Collect and Dry Final Product Purify->Dry

Workflow for the synthesis of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

The synthesis of this compound follows the same procedure, with 4-chlorobenzylamine used in place of benzylamine.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of the compounds on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound and 1-benzyl-5-oxopyrrolidine-3-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare stock solutions of the test compounds in DMSO and dilute them with cell culture medium to the desired final concentrations.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours, allowing the viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Both this compound and 1-benzyl-5-oxopyrrolidine-3-carboxylic acid are valuable building blocks for the synthesis of potentially bioactive molecules. The choice between the two will depend on the specific therapeutic target and the desired pharmacokinetic profile. The chlorinated analogue offers the potential for increased lipophilicity, metabolic stability, and possibly enhanced biological activity due to the electronic effects of the chlorine atom. However, this may come at the cost of reduced aqueous solubility. The unsubstituted benzyl derivative provides a baseline for understanding the fundamental activity of this scaffold. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each compound in different therapeutic contexts.

References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3797. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). Molecules, 28(13), 5035. [Link]

  • The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. (2024). Chemistry of Heterocyclic Compounds, 60(7-8). [Link]

  • Synthesis and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia, 71, 1-9. [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (2020).
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses, 99, 384-401. [Link]

  • Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. (2014). Journal of Heterocyclic Chemistry, 51(S1), E26-E29. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemija, 25(1). [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5001. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules, 29(1), 1. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209301. [Link]

  • The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. ResearchGate. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. (2022). Semantic Scholar. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]

  • Benzyl 5-oxoprolinate. PubChem. [Link]

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (2022). Molecules, 27(19), 6263. [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023). Research and Reviews: Journal of Medicinal & Organic Chemistry, 10(1). [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (1989).
  • An Update on the Synthesis of Pyrrolo[3][13]benzodiazepines. (2020). Molecules, 25(18), 4287. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

[1][2][3][4]

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain or in general trash.

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-92-2) is a halogenated organic acid .[1][2][3][4] Its disposal requires strict segregation into Halogenated Waste streams.[1] Failure to segregate this compound from non-halogenated solvents or general combustible waste risks the formation of dioxins and hydrochloric acid during downstream incineration, violating EPA RCRA standards and facility safety protocols.

Immediate Action Required:

  • Segregate: Place in the designated Halogenated Organic waste container.

  • Label: Clearly mark as "Halogenated" and "Acidic".

  • Isolate: Keep separate from strong bases, cyanides, and sulfides.

Chemical Profile & Risk Assessment

To ensure safe handling, the disposal officer must understand the functional groups driving the hazard profile.

FeatureSpecificationDisposal Implication
Compound Name This compoundPrimary Identifier for Manifests
CAS Number 96449-92-2 Required for accurate waste inventory
Molecular Formula C₁₂H₁₂ClNO₃Cl atom dictates "Halogenated" stream
Physical State Solid (Powder/Crystalline)Requires solid waste protocols unless dissolved
Acidity Carboxylic Acid (-COOH)Incompatible with Bases/Cyanides
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2][5][3][6]Standard PPE (Gloves, Goggles) required
The "Why" Behind the Protocol (Scientific Integrity)

Standard laboratory waste is often incinerated.[1] When non-halogenated organics (like acetone or ethanol) burn, they produce CO₂ and H₂O.[1] However, the chlorobenzyl moiety in this molecule fundamentally alters the combustion chemistry.

  • Mechanism of Hazard: Upon incineration, the chlorine atom is released. Without specific flue-gas scrubbing (available only in halogen-specific incinerators), this generates Hydrochloric Acid (HCl) gas and, if combustion temperatures are not strictly controlled, Polychlorinated Dibenzo-p-dioxins (PCDDs) .[1][2][3]

  • Operational Consequence: Mixing this compound with non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing disposal costs and environmental risk.

Waste Stream Decision Matrix

The following logic flow dictates the physical handling of the waste based on its state (pure solid vs. solution).

Disposal_WorkflowStartWaste: this compoundState_CheckDetermine Physical StateStart->State_CheckSolid_PathPure Solid / PrecipitateState_Check->Solid_PathSolidLiquid_PathDissolved in SolventState_Check->Liquid_PathLiquid/SolutionSolid_BinContainer: Wide-Mouth HDPE JarLabel: 'Hazardous Waste - Solid, Halogenated'Solid_Path->Solid_BinDouble Bag & TagSolvent_CheckIs the Solvent Halogenated?(e.g., DCM, Chloroform)Liquid_Path->Solvent_CheckHalo_LiquidContainer: Halogenated Solvent Carboy(Combine)Solvent_Check->Halo_LiquidYesNonHalo_LiquidCRITICAL STOP:Do NOT mix with Non-Halo StreamSolvent_Check->NonHalo_LiquidNo (e.g., Methanol)Force_HaloForce entire mixture toHalogenated Waste StreamNonHalo_Liquid->Force_HaloRe-classify Mixture

Figure 1: Decision tree for segregating halogenated carboxylic acid waste. Note that adding this compound to a non-halogenated solvent converts the entire mixture to halogenated waste.[1][3]

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" bucket.[1] Glass is acceptable but poses a breakage risk.[1]

  • Primary Containment: Transfer the solid into a clear polyethylene bag. Seal the bag with tape or a zip-tie.

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling:

    • Affix a hazardous waste tag.[1][7][8][9]

    • Chemical Name: Write fully: "this compound".

    • Hazard Checkboxes: Check "Toxic," "Irritant," and "Halogenated." [1]

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol, DMSO):

  • Identify the Solvent:

    • If solvent is Halogenated (DCM, Chloroform): Pour directly into the Halogenated Waste carboy.[1]

    • If solvent is Non-Halogenated (Methanol, Acetone): You must now dispose of this mixture in the Halogenated Waste carboy.[1] Reason: The solute (the acid) contaminates the solvent with halogens.[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong bases (e.g., Sodium Hydroxide, amines).[1] The carboxylic acid functionality will react exothermically with bases.[1]

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic, neutralize to pH 5–9 before adding to a communal carboy to prevent drum corrosion, unless your facility protocols strictly forbid on-site neutralization.[1]

Chemical Compatibility & Storage

Due to the carboxylic acid group, this compound exhibits specific incompatibilities. Store and dispose of accordingly.

Chemical ClassCompatibility StatusRisk of Mixing
Strong Bases (NaOH, KOH)INCOMPATIBLE Exothermic neutralization; potential spattering.[1][2][3]
Cyanides (NaCN)DANGEROUS Acid contact releases lethal Hydrogen Cyanide (HCN) gas.[1][2][3]
Sulfides (Na₂S)DANGEROUS Acid contact releases toxic Hydrogen Sulfide (H₂S) gas.[1][2][3]
Oxidizers (Peroxides, Nitric Acid)INCOMPATIBLE Potential for violent oxidation of the organic framework.[2][3]
Halogenated Solvents COMPATIBLE Safe to mix for disposal (e.g., with DCM).[1][2][3]

Emergency Spill Management

In the event of a benchtop spill of the solid or solution:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a N95 or P100 respirator.

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid: Dike the spill with absorbent pads or vermiculite.[1]

  • Decontamination: Wipe the surface with a mild soap solution followed by water.[1]

  • Disposal of Cleanup Materials: All contaminated pads and gloves must be disposed of as Solid Halogenated Hazardous Waste .[1] Do not throw spill cleanup materials in the regular trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261).[1] [Link]

  • PubChem. (n.d.).[1] 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Analogous Structure Safety Data). National Library of Medicine.[1] [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary commitment is to safety. The proper handling of specialized chemical reagents is the bedrock of reliable science and personal well-being. This guide provides a detailed operational plan for the safe handling of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 96449-92-2), a compound valued in synthetic chemistry.[][2][3] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust safety protocol can be constructed by analyzing its structure—a chlorinated organic molecule and a carboxylic acid—and by referencing data from closely related structural analogs.

The safety information for the isomeric compound, 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, provides a strong foundation for our hazard assessment.[4] The GHS classifications for this analog indicate significant potential hazards that we must proactively mitigate.[4]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly when handled as a powder.[4]

This guide is structured to provide not just a list of equipment, but the causality and procedural logic behind each safety recommendation.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is even selected, the work environment must be engineered to minimize exposure. PPE should never be considered a substitute for robust engineering controls.

  • Chemical Fume Hood: All operations involving this compound, especially the handling of the solid powder, must be conducted inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of airborne particulates and any potential vapors.[5] The principle here is containment—isolating the hazard from the operator's breathing zone.

  • Eyewash Stations and Safety Showers: Facilities must be equipped with an immediately accessible eyewash station and safety shower.[6][7][8] In the event of accidental contact, immediate flushing is the most critical first aid measure.[6]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the identified risks of skin/eye contact and inhalation. The following represents the minimum required PPE for handling this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[4] Therefore, protection is non-negotiable.

  • Chemical Safety Goggles: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9] Standard safety glasses with side shields are insufficient as they do not protect against dusts or splashes from all angles.

  • Face Shield: When handling larger quantities (>5g) or when there is a heightened risk of splashes (e.g., during vigorous mixing or transfers), a face shield must be worn in addition to safety goggles.[7] The goggles provide the primary seal, while the face shield protects the rest of the face.

Hand Protection

This compound is classified as harmful in contact with skin and can cause irritation.[4] Proper glove selection is crucial.

  • Material Selection: Standard latex gloves offer poor protection against many organic solvents and chlorinated compounds and should be avoided.[10] Nitrile gloves are a suitable choice for incidental contact and are commonly used in laboratory settings.[10][11]

  • Glove Inspection: Always inspect gloves for any signs of degradation or punctures before use.[12]

  • Proper Technique: Use proper glove removal techniques (without touching the glove's outer surface) to avoid cross-contamination.[13] Always wash hands thoroughly with soap and water after removing gloves.[14]

Body Protection
  • Laboratory Coat: A clean, buttoned laboratory coat must be worn at all times to protect skin and personal clothing from contamination.[11]

  • Closed-Toe Shoes: Never wear open-toed shoes in a laboratory. Substantial, closed-toe shoes are required to protect the feet from spills.[11]

Respiratory Protection

As a standard practice, all handling of this solid should occur within a fume hood, which serves as the primary respiratory protection. If, under rare and fully risk-assessed circumstances, a fume hood is not feasible, a NIOSH-approved respirator with a particulate filter (P95 or P100) must be used.[13] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training, as mandated by OSHA 29 CFR 1910.134.[7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound Start Start: Assess Task Task_Type Handling Solid or Liquid? Start->Task_Type Solid_Qty Quantity of Solid? Task_Type->Solid_Qty Solid Liquid_Risk Splash Risk? Task_Type->Liquid_Risk Liquid Base_PPE Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Solid_Qty->Base_PPE Any Quantity Liquid_Risk->Base_PPE Low Risk Face_Shield Additional PPE: Add Face Shield Liquid_Risk->Face_Shield High Risk Fume_Hood Primary Control: Work in Chemical Fume Hood Base_PPE->Fume_Hood End Proceed with Task Fume_Hood->End Face_Shield->Base_PPE

Caption: PPE selection workflow based on the task being performed.

Procedural, Step-by-Step Guidance

A. Preparation and Weighing (Solid Form)

  • Don PPE: Before entering the designated handling area, put on your lab coat, chemical safety goggles, and nitrile gloves.

  • Verify Engineering Controls: Confirm that the chemical fume hood is on and operating correctly.

  • Containment: Conduct all weighing activities within the fume hood. Use a disposable weigh boat to prevent contamination of the balance.

  • Minimize Dust: Handle the solid gently to minimize the generation of dust. If the material is dusty, work over a lipped tray to contain any minor spills.

  • Clean-up: After weighing, carefully clean the spatula and any surfaces inside the hood with a solvent-dampened cloth. Dispose of the cloth and weigh boat as solid chemical waste.

B. Spill and Emergency Plan

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Small Spill (inside fume hood): Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it into a designated, sealed container for hazardous waste disposal. Clean the area with an appropriate solvent.

  • Large Spill: Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

C. Disposal of Contaminated PPE and Waste

  • Gloves: After handling the chemical, remove gloves using the proper technique and dispose of them in the designated solid hazardous waste container. Do not discard them in the regular trash.

  • Lab Coats: If a lab coat becomes contaminated, it must be professionally laundered. Do not take contaminated lab coats home.

  • Chemical Waste: All waste containing this compound, including unused material and contaminated items, must be collected in a clearly labeled, sealed waste container. Because this is a chlorinated compound, it must be disposed of in a container designated for chlorinated/halogenated waste, as these require specific incineration processes.[5] Follow all local and institutional regulations for hazardous waste disposal.

Summary of PPE Requirements

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody Protection
Storage Ventilated Chemical CabinetN/A (unless handling)N/A (unless handling)N/A (unless handling)
Weighing Solid (<5g) Chemical Fume HoodChemical Safety GogglesNitrile GlovesLab Coat
Handling Solutions (Low Volume) Chemical Fume HoodChemical Safety GogglesNitrile GlovesLab Coat
Handling Solutions (High Volume/Splash Risk) Chemical Fume HoodChemical Safety Goggles & Face ShieldNitrile GlovesLab Coat
Small Spill Cleanup Chemical Fume HoodChemical Safety Goggles & Face ShieldNitrile GlovesLab Coat

By adhering to this comprehensive safety plan, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid.
  • Greenbook. (2018). SAFETY DATA SHEET.
  • SynQuest Laboratories, Inc. (2018). 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dioxoindoline-7-carboxylic acid, tech.
  • Cayman Chemical. (2022). Safety Data Sheet acc. to OSHA HCS.
  • Castrol. (2025). Hysol MB 50 - SAFETY DATA SHEET.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • BOC Sciences. (n.d.). CAS 96449-92-2 this compound.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrolidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • BLDpharm. (n.d.). 96449-92-2|this compound.
  • University of St Andrews. (2024).
  • D. L. Taber. (n.d.).
  • Spectrum Chemical. (2018). SAFETY DATA SHEET.
  • AiFChem. (2025). 96449-92-2 | this compound.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Unknown. (n.d.).

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.